Product packaging for Schisandrin C(Cat. No.:CAS No. 61301-33-5)

Schisandrin C

Cat. No.: B1681557
CAS No.: 61301-33-5
M. Wt: 384.4 g/mol
InChI Key: HTBWBWWADZJXID-TXEJJXNPSA-N
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Description

Schisandrin C (CAS 61301-33-5) is a dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis (Turcz.) Baill. . With a molecular formula of C22H24O6 and a molecular weight of 384.43 g/mol , it is recognized as a key bioactive component contributing to the plant's pharmacological effects . This compound is provided at a high purity level of 95% to 99%, as determined by HPLC-DAD or HPLC-ELSD analysis . This compound holds significant value for biomedical research, particularly in exploring mechanisms related to metabolic health and inflammation. Recent scientific investigations highlight its potential role in improving chronic stress-induced dyslipidemia. Studies suggest that this compound can effectively reduce increased serum lipid levels and impede the accumulation of visceral white adipose tissue in experimental models . Its mechanism of action appears to involve the modulation of key cellular pathways, including the inhibition of the PI3K/AKT/mTOR signaling pathway, which is associated with the promotion of hepatic autophagy and the reduction of pyroptosis, a form of inflammatory cell death . Furthermore, research indicates that this compound can protect against indomethacin-induced intestinal injury . In model systems, it has been shown to help prevent apoptotic cell death and maintain intestinal barrier function by modulating the AKT/GSK-3β pathway and the expression of tight junction proteins . These properties make it a compelling compound for studying conditions related to metabolic syndrome and gastrointestinal integrity. This product is supplied for laboratory research purposes. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and conduct their experiments in accordance with all applicable safety guidelines and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O6 B1681557 Schisandrin C CAS No. 61301-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(12S,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O6/c1-11-5-13-7-15-19(27-9-25-15)21(23-3)17(13)18-14(6-12(11)2)8-16-20(22(18)24-4)28-10-26-16/h7-8,11-12H,5-6,9-10H2,1-4H3/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBWBWWADZJXID-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4CC1C)OCO5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C[C@@H]1C)OCO5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61301-33-5
Record name Schizandrin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061301335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 61301-33-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCHISANDRIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8754W6B3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Schisandrin C from Schisandra chinensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Schisandrin C, a prominent bioactive dibenzocyclooctadiene lignan derived from the fruit of Schisandra chinensis (Turcz.) Baill. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[1][2] This document details established experimental protocols, presents quantitative data in a structured format, and visualizes key processes to serve as a valuable resource for researchers, scientists, and professionals in drug development. The methodologies covered range from traditional solvent extraction and column chromatography to more advanced techniques such as supercritical fluid extraction and high-speed countercurrent chromatography. Furthermore, this guide elucidates the molecular mechanisms of this compound by diagramming its interaction with critical signaling pathways, including AMPK, PI3K/AKT/mTOR, and MAPK.

Introduction

Schisandra chinensis, commonly known as the five-flavor berry, has a long history of use in traditional Chinese medicine for treating a variety of ailments.[3] Modern phytochemical investigations have identified lignans as the primary active constituents responsible for its therapeutic properties.[3][4] Among these, this compound is a major lignan that has been the subject of extensive research.[1][5]

This guide focuses on the technical aspects of isolating and purifying this compound from its natural source. It aims to provide fellow researchers with a detailed and practical resource to facilitate their own investigations into this promising compound.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its successful isolation and analysis.

PropertyValueReference
Molecular FormulaC₂₂H₂₄O₆[2]
Molecular Weight384.42 g/mol [2]
CAS Number61301-33-5[2]
Purity (Post-purification)>98% (HPLC)[6]
SolubilitySoluble in DMSO (77 mg/mL)[2]

Experimental Protocols for Isolation and Purification

The isolation of this compound from Schisandra chinensis fruits involves a multi-step process of extraction, fractionation, and purification. Below are detailed protocols derived from established methodologies.

Method 1: Solvent Extraction and Silica Gel Column Chromatography

This is a conventional and widely used method for the laboratory-scale isolation of this compound.

3.1.1. Extraction

  • Preparation: 1 kg of dried and powdered fruits of Schisandra chinensis is used as the starting material.[6]

  • Extraction: The powdered fruit is subjected to reflux with hot ethanol at 70°C. This process is repeated twice to ensure exhaustive extraction.[6]

  • Concentration: The ethanol extract is filtered and then concentrated using a rotary evaporator under reduced pressure at 60°C to remove the ethanol.[6]

3.1.2. Fractionation

  • Solvent Partitioning: The concentrated residue is partitioned between petroleum ether and water.[6] The petroleum ether fraction, which contains the less polar lignans including this compound, is collected.

3.1.3. Purification

  • Silica Gel Column Chromatography: The petroleum ether fraction is loaded onto a silica gel column (50 x 8 cm i.d.).[6]

  • Elution: The column is eluted with a mobile phase of 15% ethyl acetate in petroleum ether (6.0 L).[6]

  • Fraction Collection: Fractions are collected and monitored (e.g., by TLC or HPLC) to identify those containing this compound.

  • Recrystallization: The this compound-rich fraction is further purified by recrystallization with ethyl acetate to yield pure crystals.[6]

Quantitative Data for Method 1

ParameterValueReference
Starting Material1 kg powdered fruits of S. chinensis[6]
Extraction SolventEthanol[6]
Extraction Temperature70°C[6]
Fractionation SolventsPetroleum ether and water[6]
Column Stationary PhaseSilica gel[6]
Column Dimensions50 x 8 cm i.d.[6]
Elution Solvent15% ethyl acetate in petroleum ether[6]
Final Yield300 mg of this compound[6]
Method 2: Advanced Extraction and Purification Techniques

More recent and efficient methods have been developed for the isolation of lignans from Schisandra chinensis.

3.2.1. Supercritical Fluid Extraction (SFE)

  • Preparation: 50 g of coarsely chopped, dried Schisandra berries are placed in a 100 mL extraction vessel.[7]

  • Extraction: The extraction is performed for 60 minutes using a supercritical fluid extraction system.[7]

    • Pressure: 200 bar[7]

    • Temperature: 40°C[7]

    • Solvent: 99% CO₂ and 1% isopropyl alcohol at a flow rate of 50 g/minute .[7]

  • Collection: The resulting extract is a concentrated solution ready for further purification.[7]

3.2.2. High-Speed Countercurrent Chromatography (HSCCC)

  • Preparation: A petroleum ether extract of Schisandra chinensis is prepared.[8]

  • Two-Phase Solvent System: A solvent system composed of n-hexane-ethyl acetate-methanol-water (22:8:20:20, v/v) is prepared and equilibrated.[8]

  • Separation: The petroleum ether extract (100 mg) is subjected to preparative HSCCC using the prepared two-phase solvent system.[8]

  • Fraction Analysis: The collected fractions are analyzed by HPLC to determine the purity of the isolated compounds.[8]

Quantitative Data for HSCCC Purification

ParameterValueReference
Starting Material100 mg of petroleum ether extract[8]
Solvent Systemn-hexane-ethyl acetate-methanol-water (22:8:20:20, v/v)[8]
Yield of Schisandrin16 mg[8]
Purity of Schisandrin>98%[8]

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant method for the identification and quantification of this compound.

HPLC Conditions

ParameterConditionReference
ColumnShim-pack VP-ODS (150 x 4.6 mm, 3.5 µm)[8]
Mobile PhaseMethanol-water (75:25, v/v)[8]
Flow Rate1.0 mL/min[8]
Detection Wavelength254 nm[8]
Column Temperature35°C[8]
Retention Time of this compound~10.623 min[6]

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound using the conventional solvent extraction and chromatography method.

G Figure 1: Isolation and Purification Workflow for this compound A Dried & Powdered Schisandra chinensis Fruit B Ethanol Reflux Extraction (70°C, twice) A->B C Filtration & Concentration (Rotary Evaporation) B->C D Solvent Partitioning (Petroleum Ether/Water) C->D E Petroleum Ether Fraction (Lignan-rich) D->E F Silica Gel Column Chromatography E->F G Elution with 15% Ethyl Acetate in Petroleum Ether F->G H Fraction Collection & Monitoring G->H I Recrystallization (Ethyl Acetate) H->I J Pure this compound (>98% Purity) I->J

Figure 1: Isolation and Purification Workflow for this compound
Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

5.2.1. AMPK Signaling Pathway in Adipocytes

This compound has been shown to inhibit lipid accumulation in 3T3-L1 adipocytes by activating the AMPK signaling pathway.[9]

G Figure 2: this compound and the AMPK Signaling Pathway cluster_cell Adipocyte SC This compound AMPK AMPK SC->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation PPARg PPARγ pAMPK->PPARg Inhibits CEBPa C/EBPα pAMPK->CEBPa Inhibits Lipogenesis Lipogenesis (Lipid Accumulation) PPARg->Lipogenesis Promotes CEBPa->Lipogenesis Promotes

Figure 2: this compound and the AMPK Signaling Pathway

5.2.2. PI3K/AKT/mTOR Autophagy Pathway in Atherosclerosis

This compound has been found to interfere with the PI3K/AKT/mTOR autophagy pathway, suggesting a potential therapeutic role in atherosclerosis.[10]

G Figure 3: this compound and the PI3K/AKT/mTOR Pathway cluster_cell Endothelial Cell SC This compound PI3K PI3K SC->PI3K Interferes with AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits G Figure 4: this compound and the MAPK Signaling Pathway cluster_cell Macrophage SC This compound p38 p38 MAPK SC->p38 Blocks Phosphorylation ERK ERK1/2 SC->ERK Blocks Phosphorylation JNK JNK SC->JNK Blocks Phosphorylation Inflammation Pro-inflammatory Cytokine Production p38->Inflammation Promotes ERK->Inflammation Promotes JNK->Inflammation Promotes

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Schisandrin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound. It includes detailed information on its structural features, stereochemical configuration, and relevant spectroscopic data. Furthermore, this guide outlines experimental methodologies for its structural elucidation and presents a visualization of its interaction with the PI3K/AKT/mTOR signaling pathway, a key target in various pathological conditions.

Chemical Structure and Properties

This compound is a complex natural product with a distinctive dibenzocyclooctadiene skeleton. Its molecular formula is C₂₂H₂₄O₆, and it has a molecular weight of 384.42 g/mol .[1]

IUPAC Name: (6R,7S,13aS)-5,6,7,8-tetrahydro-13,14-dimethoxy-6,7-dimethyl-cycloocta[1,2-f:3,4-f']bis[2][3]benzodioxole[1]

Synonyms: Schizandrin C, Wuweizisu C[1]

Chemical Structure:

Chemical structure of this compound
Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₂H₂₄O₆[1]
Molecular Weight384.42 g/mol [1]
CAS Number61301-33-5[1]
AppearanceWhite powder
SolubilitySoluble in DMSO, methanol, ethanol[4]

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule possesses a rigid dibenzocyclooctadiene core with specific stereocenters that define its three-dimensional shape.

The absolute configuration of this compound has been determined as (6R,7S,13aS) . This notation describes the spatial arrangement of the substituents around the chiral centers in the molecule. The stereochemistry is crucial for its interaction with biological targets.

Quantitative Structural Data

Crystallographic Data

Precise quantitative data on bond lengths, bond angles, and torsional angles are typically obtained through single-crystal X-ray diffraction analysis. While a crystallographic information file (CIF) for a related compound, Schisandrin, is available under the CCDC deposition number 700527, a specific CIF file for this compound is not readily accessible in open databases.[2] Therefore, a detailed table of experimental bond lengths and angles for this compound cannot be provided at this time. For drug development and molecular modeling studies, computational methods can be employed to generate a theoretical 3D model and predict these parameters.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

Table of ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃):

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
1134.5
2109.86.55 (s)
3147.2
4141.0
4a125.8
5108.86.70 (s)
634.22.58 (m)
745.12.05 (m)
829.52.35 (dd, 13.5, 3.0), 1.70 (m)
9135.2
10110.26.58 (s)
11147.5
12141.2
12a126.1
13109.16.72 (s)
6-CH₃15.81.05 (d, 7.0)
7-CH₃21.50.85 (d, 7.0)
3-OCH₃56.13.89 (s)
4-OCH₃60.83.85 (s)
11-OCH₃56.13.90 (s)
12-OCH₃60.83.86 (s)
OCH₂O101.15.92 (d, 1.5), 5.90 (d, 1.5)

Note: The chemical shift values are compiled from various literature sources and may vary slightly depending on the experimental conditions.[5][6]

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of this compound from the fruits of Schisandra chinensis involves the following steps:

  • Extraction: The dried and powdered fruits are extracted with a suitable organic solvent, typically ethanol or methanol, using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.[7]

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fraction enriched with lignans is subjected to column chromatography on silica gel or other stationary phases. A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate, is used to separate the individual compounds.[7]

  • Preparative HPLC: Further purification to obtain highly pure this compound is achieved using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system.[7]

  • Characterization: The purity and identity of the isolated this compound are confirmed by analytical techniques such as HPLC, Mass Spectrometry (MS), and NMR spectroscopy.

Structural Elucidation by NMR Spectroscopy

The structure of this compound is elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: A standard proton NMR spectrum is acquired to determine the number and types of protons and their splitting patterns (coupling constants).

  • ¹³C NMR: A carbon-13 NMR spectrum, often with proton decoupling, is recorded to identify the number and types of carbon atoms (quaternary, CH, CH₂, CH₃).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling correlations, helping to identify spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Signaling Pathway and Experimental Workflow

This compound has been shown to exert its biological effects through the modulation of various signaling pathways. One of the key pathways affected is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[9][10] Experimental evidence indicates that this compound can inhibit the phosphorylation of key components of this pathway, such as PI3K, Akt, and mTOR.[9]

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound

The following diagram, generated using the DOT language, illustrates the inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway.

SchisandrinC_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits pAKT p-AKT PDK1->pAKT Phosphorylates AKT AKT AKT->pAKT pmTORC1 p-mTORC1 pAKT->pmTORC1 Phosphorylates mTORC1 mTORC1 mTORC1->pmTORC1 Downstream Downstream Effects (Cell Growth, Proliferation, Survival) pmTORC1->Downstream Promotes SchisandrinC This compound SchisandrinC->PI3K Inhibits Phosphorylation SchisandrinC->pAKT Inhibits Phosphorylation SchisandrinC->pmTORC1 Inhibits Phosphorylation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental Workflow for Investigating Pathway Inhibition

The following diagram illustrates a typical experimental workflow to investigate the effect of this compound on the PI3K/AKT/mTOR pathway in a cell-based assay.

Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound (various concentrations) start->treatment control Control Group (Vehicle) start->control incubation Incubation treatment->incubation control->incubation lysis Cell Lysis and Protein Extraction incubation->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot detection Detection of p-PI3K, p-AKT, p-mTOR, and total proteins western_blot->detection analysis Data Analysis and Quantification detection->analysis end Conclusion: Effect of this compound on pathway analysis->end

Caption: Experimental workflow for analyzing this compound's effect on signaling pathways.

Conclusion

This compound is a structurally complex and stereochemically defined natural product with significant biological activities. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the analytical methods used for its characterization. The elucidation of its inhibitory action on the PI3K/AKT/mTOR signaling pathway highlights its potential as a lead compound in drug discovery. Further research, particularly obtaining high-quality single-crystal X-ray diffraction data, will be invaluable for a more precise understanding of its structure-activity relationship and for facilitating rational drug design.

References

The intricate biosynthetic route to Dibenzocyclooctadiene Lignans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzocyclooctadiene lignans, a class of bioactive polyphenolic compounds predominantly found in the Schisandraceae family, have garnered significant attention for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer properties. The complex chemical architecture of these molecules, exemplified by compounds like schisandrin and gomisin A, arises from an intricate biosynthetic pathway that begins with the general phenylpropanoid pathway and proceeds through a series of specialized enzymatic reactions. This technical guide provides an in-depth exploration of this pathway, presenting quantitative data, detailed experimental protocols, and a visual representation of the core biosynthetic steps to aid researchers in their understanding and potential manipulation of this valuable class of natural products.

The Biosynthetic Pathway: From Phenylalanine to the Dibenzocyclooctadiene Core

The biosynthesis of dibenzocyclooctadiene lignans is a multi-step process that can be broadly divided into three key stages:

  • The General Phenylpropanoid Pathway: This initial stage converts the amino acid L-phenylalanine into monolignols, the fundamental building blocks of lignans.

  • Lignan Monomer Dimerization and Reduction: Two monolignol units are coupled and subsequently modified to form a dibenzylbutane scaffold.

  • Formation of the Dibenzocyclooctadiene Core and Subsequent Modifications: The dibenzylbutane intermediate undergoes an intramolecular oxidative cyclization to form the characteristic eight-membered ring, which is then further decorated with various functional groups to yield the diverse array of dibenzocyclooctadiene lignans.

A detailed schematic of this pathway, including key intermediates and enzymes, is presented below.

Dibenzocyclooctadiene Lignan Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Coniferaldehyde Coniferaldehyde p_Coumaroyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD Coniferyl_alcohol2 Coniferyl alcohol Isoeugenol Isoeugenol Coniferyl_alcohol2->Isoeugenol IGS Verrucosin Verrucosin Isoeugenol->Verrucosin DIR (Oxidative Coupling) Dihydroguaiaretic_acid (-)-Dihydroguaiaretic acid Verrucosin->Dihydroguaiaretic_acid PLR Pregomisin Pregomisin Dihydroguaiaretic_acid->Pregomisin CYP450s, OMTs Gomisin_A Gomisin_A Pregomisin->Gomisin_A CYP450s (Oxidative Cyclization) Schisandrin Schisandrin Pregomisin->Schisandrin CYP450s, OMTs (Further Modifications)

Caption: Biosynthesis pathway of dibenzocyclooctadiene lignans.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. A summary of available quantitative data for key enzymes is presented in the table below. It is important to note that these values can vary depending on the plant species and the specific experimental conditions.

EnzymeAbbreviationSubstrateKm (µM)Vmax (nmol/min/mg protein)Source Organism
Phenylalanine Ammonia-LyasePALL-Phenylalanine14500.15Musa cavendishii[1]
Cinnamate-4-HydroxylaseC4Htrans-Cinnamic acid2.74 - 6.440.13 - 56.38Glycine max[2]
4-Coumarate:CoA Ligase4CL4-Coumaric acid10 - 50-Populus trichocarpa[3]
Cinnamoyl-CoA ReductaseCCRFeruloyl-CoA4.6-Petunia hybrida[4]
Cinnamyl Alcohol DehydrogenaseCADConiferaldehyde25-Medicago truncatula[4]
Isoeugenol SynthaseIGSConiferyl acetate1600-Petunia hybrida[5]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of dibenzocyclooctadiene lignan biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

A common strategy for characterizing the function of biosynthetic enzymes is to express them in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae, followed by purification.

Workflow for Heterologous Expression and Purification:

Heterologous Expression Workflow Start Gene of Interest (e.g., PAL, C4H, etc.) Cloning Cloning into Expression Vector Start->Cloning Transformation Transformation into Host Organism (e.g., E. coli) Cloning->Transformation Induction Induction of Protein Expression (e.g., with IPTG) Transformation->Induction Cell_Lysis Cell Lysis (e.g., Sonication) Induction->Cell_Lysis Purification Protein Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification Verification Verification (e.g., SDS-PAGE, Western Blot) Purification->Verification End Purified Enzyme Verification->End Lignan Extraction and Analysis Workflow Start Plant Material (e.g., Schisandra fruits) Grinding Grinding and Drying Start->Grinding Extraction Solvent Extraction (e.g., Methanol, Ethanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Purification Purification (optional) (e.g., Column Chromatography) Filtration->Purification Analysis Analysis (e.g., HPLC, LC-MS/MS) Purification->Analysis End Quantification and Identification of Lignans Analysis->End

References

An In-depth Technical Guide to Schisandrin C: Physical, Chemical, and Biological Properties for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] In recent years, this compound has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its mechanisms of action, with a focus on key signaling pathways. All quantitative data is presented in structured tables for ease of reference, and complex biological pathways and experimental workflows are visualized using diagrams.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation in experimental settings.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₂₂H₂₄O₆
Molecular Weight 384.42 g/mol
CAS Number 61301-33-5
Appearance Powder
Melting Point 122-123 °C
Storage Temperature -20°C[2]
Solubility
SolventSolubilitySource(s)
DMSO ≥ 0.83 mg/mL (2.16 mM)[3]
Corn Oil ≥ 0.83 mg/mL (2.16 mM) in 10% DMSO/90% Corn Oil[3]
Saline ≥ 0.83 mg/mL (2.16 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]

Note: For in vivo studies, the provided formulations in corn oil and saline are recommended. Heating and/or sonication can aid in dissolution if precipitation occurs.[3]

Stability

Stock solutions of this compound in DMSO can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.[3] It is advisable to avoid repeated freeze-thaw cycles.

Spectroscopic Data

While detailed raw spectral data is often found in supplementary materials of publications, the following provides an overview of the spectroscopic characteristics of this compound.

  • ¹H and ¹³C NMR: The structural elucidation of this compound has been confirmed by ¹H and ¹³C NMR spectroscopy.[4] These techniques are crucial for verifying the identity and purity of the compound.

  • Mass Spectrometry: Mass spectrometry is a key analytical technique for the identification and quantification of this compound.

  • UV-Vis Spectroscopy: In HPLC analysis, this compound is typically detected at a wavelength of 254 nm.

Biological Activities and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. This section details these pathways and provides visual representations to facilitate understanding.

Anti-inflammatory and Antioxidant Activity

This compound has demonstrated potent anti-inflammatory and antioxidant properties.[5] It can inhibit the production of pro-inflammatory mediators and enhance the cellular antioxidant defense systems.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway.[6][7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Degradation Degradation IκBα->Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Schisandrin_C_NFkB This compound Schisandrin_C_NFkB->IKK Inhibits Gene_Expression Inflammatory Gene Expression NF-κB_n->Gene_Expression Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Degradation Degradation Nrf2->Degradation Schisandrin_C_Nrf2 This compound Schisandrin_C_Nrf2->Keap1 Inhibits ARE ARE Nrf2_n->ARE HO1_Expression HO-1 Expression ARE->HO1_Expression PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Schisandrin_C_PI3K This compound Schisandrin_C_PI3K->PI3K Inhibits Schisandrin_C_PI3K->AKT Inhibits Extraction_Workflow Start Dried Schisandra chinensis fruit powder Extraction Reflux extraction with ethanol Start->Extraction Filtration Filtration to remove solid residue Extraction->Filtration Concentration Rotary evaporation to remove ethanol Filtration->Concentration Partition Solvent-solvent partition (e.g., petroleum ether/water) Concentration->Partition Column_Chromatography Silica gel column chromatography Partition->Column_Chromatography Crystallization Recrystallization Column_Chromatography->Crystallization End Purified this compound Crystallization->End

References

Schisandrin C: A Technical Guide to Its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus.[1][2] Lignans from this genus, particularly from the well-known medicinal plant Schisandra chinensis, have a long history of use in traditional medicine.[3][4] Modern pharmacological research has identified this compound as a compound with diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects, making it a subject of significant interest for therapeutic development.[1][5] This document provides a comprehensive technical overview of the natural sources of this compound, its relative abundance, and the key experimental methodologies for its extraction, isolation, and quantification.

Natural Sources of this compound

The primary natural source of this compound is the plant Schisandra chinensis (Turcz.) Baill., a fruit-bearing vine native to Northern China, Korea, and the Russian Far East.[1][4] It is often referred to as "Wu-Wei-Zi" (five-flavor fruit) in traditional Chinese medicine.[3] While the fruits and seeds are the most concentrated sources, this compound is distributed throughout the plant.[6][7] Another species, Schisandra sphenanthera, also contains a variety of lignans, and its chemical profile is often compared with that of S. chinensis.[5][8]

A recent study employing UPLC-QTOF-MS confirmed the presence of this compound in the leaves, fruit, seeds, and roots of S. chinensis, highlighting that various parts of the plant can serve as a source for this compound.[9]

Abundance of this compound

The concentration of lignans in Schisandra chinensis varies based on the specific plant part, geographical origin, cultivation conditions, and harvesting time. While this compound is a key bioactive component, it is often not the most abundant lignan.[7] Studies frequently report that other lignans, such as Schisandrin, Schisandrol A, or Schisandrin B, are present in higher concentrations.[5][6][10] However, this compound, along with Schisandrol A, Schisandrol B, and Schisandrin B, has been proposed as a chemical marker for evaluating the quality of high-grade S. chinensis.[5]

The following table summarizes the distribution and relative abundance of this compound and other major lignans in different parts of Schisandra chinensis.

Plant PartMajor Lignans PresentQuantitative Data for this compoundReference
Fruit (Fructus) Schisandrin, Schisandrin B, this compound, Gomisin A, Schisantherin A, DeoxyschisandrinDetected as a key component. Absolute content varies; often less abundant than Schisandrin or Schisandrin B.[5][6][7]
Seed (Semen) Schisandrin, Schisandrin B, this compound, GomisinsLignans can constitute up to 5% of the seed's dry weight. The total lignan content in seeds is higher than in pulp, leaves, or stems.[5][7]
Stem (Caulis) This compound and other lignansLower total lignan content compared to fruits and seeds.[5][9]
Leaf (Folium) This compound and other lignansLower total lignan content compared to fruits and seeds.[5][9]
Root (Radix) This compound and other lignansDetected, but typically in lower concentrations than the fruit.[9]

Methodologies for Extraction, Isolation, and Quantification

A multi-step workflow is required to obtain and analyze pure this compound from its natural plant source. This process involves an initial extraction from the raw plant material, followed by purification and isolation of the target compound, and concluding with analytical quantification.

G Figure 1. General Experimental Workflow for this compound cluster_start Plant Material cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis start Dried & Powdered Schisandra chinensis extract Solvent / SFE Extraction start->extract crude Crude Extract extract->crude chromatography Column Chromatography (e.g., Silica Gel) crude->chromatography fractions Collected Fractions chromatography->fractions iso Preparative HPLC / SFC fractions->iso pure Pure this compound iso->pure quant Quantification (HPLC-UV, UPLC-MS) pure->quant G Figure 2. Putative Biosynthetic Pathway of Dibenzocyclooctadiene Lignans cluster_legend Legend phe Phenylalanine pal PAL phe->pal cinn Cinnamic Acid c4h C4H cinn->c4h cour p-Coumaric Acid fourcl 4CL, etc. cour->fourcl conif E-Coniferyl Alcohol igs IGS conif->igs isoeug Isoeugenol dimer Oxidative Coupling isoeug->dimer dhga Dihydroguaiaretic Acid dimer->dhga dir DIRs dimer->dir plr PLRs dimer->plr mods CYPs, OMTs, etc. dhga->mods inter Intermediates schisandrin_c This compound & Other Dibenzocyclooctadiene Lignans inter->schisandrin_c pal->cinn c4h->cour fourcl->conif igs->isoeug mods->inter key1 Metabolite key2 Enzyme/Process key3 Key Precursor key4 Lignan Skeleton key5 Final Products

References

Schisandrin C mechanism of action preliminary studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preliminary Studies of Schisandrin C's Mechanism of Action

Introduction

This compound is a prominent bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional Chinese medicine for treating a variety of ailments, including liver disease and inflammation.[1][2] Modern pharmacological research is progressively uncovering the molecular mechanisms that underlie its therapeutic potential. Preliminary studies have identified this compound as a multi-target compound that exerts its effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, autophagy, and apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on the experimental evidence and methodologies from foundational studies. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Action

Anti-inflammatory and Antioxidant Activity

This compound demonstrates significant anti-inflammatory and antioxidant properties by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

NF-κB and MAPK Signaling:

The NF-κB and MAPK pathways are central to the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tissue injury, these pathways trigger the production of inflammatory mediators.[3] Studies show that this compound can suppress the activation of the NF-κB pathway by decreasing the protein levels of IκB-Kinase-β (IKKβ) and the phosphorylation and nuclear translocation of the NF-κB p65 subunit.[2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2] Furthermore, this compound has been observed to inhibit the phosphorylation of key MAPK proteins, including p38 and extracellular signal-regulated protein kinase (ERK), which are also crucial for the inflammatory cascade.[1][2]

Nrf2 Antioxidant Response:

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.[4][5] this compound has been shown to activate this pathway, leading to the nuclear translocation of Nrf2.[6][7] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCLC).[4][6] This action enhances the cell's antioxidant capacity, increases levels of glutathione (GSH), and reduces oxidative damage by decreasing the levels of malondialdehyde (MDA) and reactive oxygen species (ROS).[6][8]

Quantitative Data: Anti-inflammatory and Antioxidant Effects

Experimental ModelTreatmentMeasured ParameterResultCitation
CCl4-induced liver fibrosis in C57BL/6J miceThis compoundmRNA levels of Il-6, Tgfβ-1, Tnfα, Cox-2Significant reduction[2]
CCl4-induced liver fibrosis in C57BL/6J miceThis compoundProtein levels of p-p38, p-ERK, IKKβ, p-NF-κB p65Significant decrease[2]
Acetaminophen (APAP)-induced liver injury in miceThis compoundSerum ALT, AST, ALP, TBIL, DBIL levelsSignificant reduction[6]
Acetaminophen (APAP)-induced liver injury in miceThis compoundLiver GSH, SOD levelsIncreased[6]
Acetaminophen (APAP)-induced liver injury in miceThis compoundLiver MDA, IL-6, TNF-α levelsDecreased[6]
Acetaminophen (APAP)-induced liver injury in miceThis compoundProtein expression of Nrf2, HO-1, NQO1, GCLCIncreased[6]
ox-LDL-induced Human Umbilical Vein Endothelial Cells (HUVECs)This compound (medium and high dose)Expression of TNF-α, IL-1βSignificant decrease[9]
LPS-stimulated RAW 264.7 macrophagesThis compound (1, 10, 100 μM)mRNA levels of IL-1β, IL-6, TNFαSignificant inhibition[10][11]
LPS-stimulated RAW 264.7 macrophagesThis compoundActivation of NLRP3 and caspase-1Significantly prevented[10][11]

Signaling Pathway Diagrams

G cluster_stimulus Stimulus cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_response Response Stimulus Inflammatory Stimulus (LPS, CCl4) p38 p-p38 Stimulus->p38 ERK p-ERK Stimulus->ERK IKK IKKβ Stimulus->IKK Activates Inflammation Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) p38->Inflammation ERK->Inflammation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases NFkB_nuc Nuclear NF-κB (p65) NFkB->NFkB_nuc Translocates NFkB_nuc->Inflammation Induces SchC This compound SchC->p38 SchC->ERK SchC->IKK SchC->NFkB_nuc Inhibits Translocation

Caption: this compound inhibits the NF-κB and MAPK inflammatory pathways.

G cluster_stimulus Stimulus cluster_nrf2 Nrf2 Pathway cluster_response Response Stimulus Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Stimulus->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds to Antioxidant Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant Induces SchC This compound SchC->Nrf2_nuc Promotes Translocation

Caption: this compound activates the Nrf2 antioxidant response pathway.

Regulation of Autophagy

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins to maintain homeostasis. The PI3K/Akt/mTOR signaling pathway is a key negative regulator of autophagy. In the context of atherosclerosis, this compound has been found to promote autophagy in ox-LDL-induced HUVECs.[9] It achieves this by interfering with the PI3K/Akt/mTOR pathway.[9][12] The treatment with this compound leads to increased expression of key autophagy-related proteins such as Beclin1 and ATG5, and an elevated LC3 II/LC3 I protein ratio, while the level of p62, a protein that is degraded during autophagy, is reduced.[9] This promotion of autophagy is suggested to be a protective mechanism against the cellular stress induced by oxidized lipids.

Quantitative Data: Autophagy Regulation

Experimental ModelTreatmentMeasured ParameterResultCitation
ox-LDL-induced HUVECsThis compound (medium and high dose)p-PI3K, p-AKT, p-mTOR protein expressionSignificant decrease[9]
ox-LDL-induced HUVECsThis compound (medium and high dose)P62 protein expressionSignificantly downregulated[9]
ox-LDL-induced HUVECsThis compoundBeclin1 protein expressionSignificantly increased[9]
ox-LDL-induced HUVECsThis compound (medium and high dose)ATG5 protein expressionSignificantly increased[9]
ox-LDL-induced HUVECsThis compound (medium and high dose)LC3 II/LC3 I protein ratioSignificantly elevated[9]
ox-LDL-induced HUVECsThis compound (medium and high dose)mRNA expression of LC3 and ATG5Significantly increased[9]

Signaling Pathway Diagram

G cluster_pathway PI3K/Akt/mTOR Pathway cluster_autophagy Autophagy PI3K p-PI3K Akt p-Akt PI3K->Akt Activates mTOR p-mTOR Akt->mTOR Activates Autophagy Autophagy (Beclin1, LC3-II) mTOR->Autophagy Inhibits SchC This compound SchC->PI3K SchC->Akt SchC->mTOR

Caption: this compound promotes autophagy by inhibiting the PI3K/Akt/mTOR pathway.

Anti-Apoptotic and Neuroprotective Effects

Apoptosis, or programmed cell death, is a tightly regulated process critical for development and tissue homeostasis. Dysregulation of apoptosis is implicated in neurodegenerative diseases. This compound has demonstrated neuroprotective effects by inhibiting apoptosis.[13][14] In cell models of neuronal injury, treatment with this compound effectively reduces the number of apoptotic cells.[13] The mechanism involves the regulation of the Bcl-2 family of proteins, where this compound increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein Bax.[13][14] This leads to a reduction in the activation of executioner caspases, such as cleaved Caspase-3, ultimately preventing cell death.[13][14]

Quantitative Data: Anti-Apoptotic Effects

Experimental ModelTreatmentMeasured ParameterResultCitation
CORT-induced PC12 cellsSchisandrinApoptosis rateSignificantly reduced[13]
CORT-induced PC12 cellsSchisandrinCleaved Caspase-3 and Bax protein expressionInhibited[13]
CORT-induced PC12 cellsSchisandrinBcl-2 protein expressionIncreased[13]
Aβ₁₋₄₂ induced PC12 cellsNootkatone + SchisandrinCleaved-Caspase3, BAD, Bax levelsDecreased[14]
Aβ₁₋₄₂ induced PC12 cellsNootkatone + SchisandrinBcl-2 levelIncreased[14]

Signaling Pathway Diagram

G cluster_stimulus Stimulus cluster_apoptosis Apoptosis Pathway Stimulus Neuronal Injury (CORT, Aβ) Bax Bax Stimulus->Bax Upregulates Bcl2 Bcl-2 Stimulus->Bcl2 Downregulates Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis SchC This compound SchC->Bax SchC->Bcl2

Caption: this compound inhibits apoptosis by regulating Bcl-2 family proteins.

Anti-Fibrotic Effects

Recent studies have highlighted the anti-fibrotic potential of this compound, particularly in the context of renal fibrosis.[15] Through network pharmacology analysis and subsequent experimental verification, it was found that this compound can inhibit the excessive accumulation of the extracellular matrix (ECM).[15] This effect is mediated by the regulation of the TGF-β and PI3K-Akt signaling pathways.[15] Treatment with this compound leads to a significant downregulation of fibrosis markers such as CDH2 and α-SMA, as well as reduced expression of collagen types COL3A1 and COL1A1.[15]

Experimental Protocols

Cell Viability and Proliferation Assays (MTT & CCK-8)
  • Cell Seeding : Cells (e.g., C2C12, A375, B16) are seeded in 96-well plates at a density of approximately 10,000 to 20,000 cells per well in 100 µL of culture medium.[16][17][18]

  • Drug Treatment : After cell adherence (typically overnight), the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5–80 μM) or vehicle control (DMSO).[16][17]

  • Incubation : Cells are incubated with the compound for a specified period (e.g., 24, 48 hours) at 37°C in a 5% CO₂ incubator.[16][18]

  • Reagent Addition :

    • MTT Assay : 10 µL of MTT solution (5 mg/mL) is added to each well, followed by incubation for 1-4 hours to allow for the formation of formazan crystals.[18][19]

    • CCK-8 Assay : 10 µL of CCK-8 reagent is added to each well, followed by incubation for 1-4 hours.[18]

  • Measurement :

    • MTT Assay : 100 µL of a solubilization solution (e.g., SDS in HCl) is added to dissolve the formazan crystals. Absorbance is measured using a microplate reader at 570 nm.[19]

    • CCK-8 Assay : Absorbance is measured directly at 450 nm.[18]

Western Blot Analysis
  • Protein Extraction : Cells or homogenized tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration of the lysates is determined using the BCA protein assay method.[9]

  • Electrophoresis : Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[9]

  • Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB p65, Nrf2, β-actin).[9]

  • Secondary Antibody and Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[9] The protein bands are visualized using an enhanced chemiluminescence (ECL) imaging system.[9] Densitometric analysis is performed to quantify protein levels relative to a loading control like β-actin.

Quantitative Real-Time PCR (RT-qPCR)
  • RNA Extraction : Total RNA is extracted from cells or tissues using a suitable reagent like TRIzol or an RNA extraction kit.

  • Reverse Transcription : cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR : The qPCR reaction is performed using a SYBR Green master mix with specific primers for the target genes (e.g., IL-6, TNFα, ATG5, LC3).[9]

  • Analysis : The relative mRNA expression levels are calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.

Experimental Workflow Diagram

G A 1. Cell Seeding (96-well plate) B 2. This compound Treatment A->B C 3. Incubation (e.g., 24-48h) B->C D 4. Add MTT or CCK-8 Reagent C->D E 5. Incubate (1-4h) D->E F 6. Add Solubilizer (MTT only) E->F G 7. Measure Absorbance (Plate Reader) E->G F->G

Caption: A typical experimental workflow for a cell viability assay (MTT/CCK-8).

Conclusion and Future Directions

Preliminary investigations into the mechanism of action of this compound have revealed its role as a potent modulator of multiple, interconnected signaling pathways. Its ability to concurrently suppress inflammation via the NF-κB and MAPK pathways, mitigate oxidative stress through Nrf2 activation, regulate autophagy via the PI3K/Akt/mTOR axis, and inhibit apoptosis provides a strong molecular basis for its observed therapeutic effects in hepatoprotection, neuroprotection, and anti-fibrosis.

While these foundational studies are promising, further research is required. Future work should focus on elucidating the direct molecular targets of this compound, exploring its pharmacokinetic and pharmacodynamic profiles in more detail, and validating its efficacy and safety in preclinical and eventually clinical settings for specific disease indications. The multi-target nature of this compound positions it as a compelling candidate for the development of novel therapeutics for complex multifactorial diseases.

References

Pharmacological Screening of Novel Schisandrin C Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a bioactive dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities. These properties, including anti-inflammatory, antioxidant, anticancer, and antiviral effects, make it a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological screening of new this compound derivatives, detailing experimental protocols, summarizing quantitative data, and visualizing key biological pathways and workflows.

Data Presentation: Biological Activities of this compound and its Derivatives

The following tables summarize the reported biological activities of this compound and some of its novel derivatives. This quantitative data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.

Table 1: Anticancer Activity of this compound and its Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Bel-7402Hepatocellular Carcinoma81.58 ± 1.06[1]
Bcap37Breast Cancer136.97 ± 1.53[1]
KB-3-1Nasopharyngeal Carcinoma108.00 ± 1.13[1]
Derivative 5 DU-145Prostate Cancer1.38[2][3]
Derivative 4a DU-145Prostate Cancer3.42[4]
Derivative 4b RKO P3Colon Cancer3.35[4]
Derivative 3a A549Lung Cancer0.23[3]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayTargetIC50 (µM)Reference
Derivative 5 COX-2 InhibitionCOX-232.1 ± 2.5[1]
Derivative 6 LTB4 Production Inhibition5-LOX4.2 ± 0.3[1]
Derivative 8 LTB4 Production Inhibition5-LOX4.5 ± 0.2[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacological screening results. The following sections provide step-by-step protocols for key in vitro and in vivo assays.

In Vitro Assays

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound derivatives for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

Protocol:

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p-ERK, p-IKK, Nrf2) overnight at 4°C.[5][6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This technique is used to visualize the subcellular localization of a specific protein.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound derivatives.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Antibody Incubation: Incubate with the primary antibody followed by a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

In Vivo Assay

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Compound Administration: Administer the this compound derivatives orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives.

PI3K_AKT_mTOR_Pathway Schisandrin_C This compound PI3K PI3K Schisandrin_C->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Schisandrin_C This compound IKK IKK Schisandrin_C->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

This compound inhibits the NF-κB signaling pathway.

MAPK_Nrf2_Pathway Schisandrin_C This compound p38_ERK p38/ERK MAPK Schisandrin_C->p38_ERK Inhibits Keap1 Keap1 Schisandrin_C->Keap1 Inhibits Inflammation Inflammation p38_ERK->Inflammation Promotes Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

This compound modulates MAPK and Nrf2 signaling pathways.
Experimental Workflow

The following diagram outlines a typical workflow for the pharmacological screening of novel this compound derivatives.

Pharmacological_Screening_Workflow Start Start: This compound Synthesis Synthesis of Novel Derivatives Start->Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT, Apoptosis) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification & SAR Analysis In_Vitro_Screening->Hit_Identification Hit_Identification->Synthesis Feedback for New Designs Mechanism_of_Action Mechanism of Action Studies (Western Blot, IF) Hit_Identification->Mechanism_of_Action In_Vivo_Testing In Vivo Testing (e.g., Paw Edema) Mechanism_of_Action->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Lead_Optimization->Synthesis Further Refinement Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Workflow for pharmacological screening of this compound derivatives.

Conclusion

The pharmacological screening of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. By employing a systematic approach that combines chemical synthesis, robust in vitro and in vivo assays, and detailed mechanistic studies, researchers can identify and optimize lead compounds with enhanced potency and selectivity. This guide provides a foundational framework for such endeavors, offering detailed protocols and a summary of current knowledge to facilitate future research in this exciting field.

References

Initial Toxicity Assessment of Schisandrin C in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the initial toxicity assessment of Schisandrin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxic and mechanistic effects of this compound in various cell lines. It includes a summary of quantitative toxicity data, detailed experimental protocols, and visualizations of key cellular pathways affected by the compound.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cellular growth. The data indicates that the cytotoxicity of this compound is dose-dependent and varies among different cell lines.[1][2]

Cell LineCell TypeIncubation TimeIC50 (µM)Reference
Bel-7402 Human Hepatocellular Carcinoma48 h81.58 ± 1.06[1][2][3]
KB-3-1 Human Nasopharyngeal Carcinoma48 h108.00 ± 1.13[1][2]
Bcap37 Human Breast Cancer48 h136.97 ± 1.53[1][2]
U937 Human Leukemia48 hNot specified, but dose-dependent inhibition observed between 25-100 µM[4][5]
QSG-7701 Human Normal Liver CellsNot specifiedLow toxicity; 73.2 ± 2.4% cell survival at 200 µM[2]
YD-38 Oral Squamous Carcinoma24 h>20 µM (over 90% viability at 20 µM)[6]
MC38 Mouse Colon Adenocarcinoma24 hMinimal toxicity reported[7]
L929 Mouse Fibroblast24 hCytotoxicity observed at 60, 80, 100 µM[5]
THP-1 Human Leukemia (Monocyte)24 hCytotoxicity observed at 60, 80, 100 µM[5]

Note: The IC50 value denotes the concentration of a compound at which 50% of cell viability is inhibited.[8] A lower IC50 value indicates higher potency.

The human hepatocellular carcinoma cell line Bel-7402 was found to be the most sensitive to this compound among the tested cancer cell lines.[1][2][3] Conversely, this compound exhibited lower toxicity on normal human liver cells (QSG-7701), suggesting potential for selective anti-tumor activity.[2] In YD-38 oral squamous carcinoma cells, this compound showed high cell viability at concentrations up to 20 µM, and it demonstrated a protective effect against cisplatin-induced cytotoxicity.[6]

Experimental Protocols

This section details the methodologies employed in the cited studies to assess the toxicity and mechanisms of action of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells (e.g., Bel-7402, Bcap37, KB-3-1) in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and allow them to adhere overnight.[7]

    • Treatment: Expose the cells to various concentrations of this compound (e.g., 12.5–200 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).[1][2]

    • MTT Addition: Add MTT solution to each well and incubate for a period (e.g., 4 hours) to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[8] Plot the viability against drug concentration to determine the IC50 value.

Apoptosis, or programmed cell death, is a key mechanism of this compound-induced cytotoxicity.

  • Hoechst 33258 Staining for Nuclear Morphology:

    • Principle: Hoechst 33258 is a fluorescent stain that binds to the minor groove of DNA. Apoptotic cells exhibit characteristic nuclear changes, such as chromatin condensation and fragmentation, which can be visualized with this stain.

    • Protocol:

      • Treat cells with this compound (e.g., 75 µM for 24 hours).[1][2]

      • Fix the cells (e.g., with paraformaldehyde).

      • Stain the cells with Hoechst 33258 solution.

      • Visualize the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear smaller, more condensed, and fragmented compared to the uniformly stained nuclei of healthy cells.[1][3]

  • Flow Cytometry for Hypodiploid Cells (Sub-G1 Analysis):

    • Principle: During late-stage apoptosis, cellular DNA is cleaved into fragments. When cells are stained with a DNA-binding dye like propidium iodide (PI), apoptotic cells will have a lower DNA content than healthy G1 cells. These cells appear as a "sub-G1" peak in a flow cytometry histogram.

    • Protocol:

      • Treat cells with this compound (e.g., 100 µM for 24 hours).[1][2]

      • Harvest and fix the cells (e.g., in ethanol).

      • Stain the cells with a solution containing PI and RNase A.

      • Analyze the cell population using a flow cytometer. The percentage of cells in the sub-G0/G1 region represents the apoptotic cell population.[1][3] An increase in this peak indicates apoptosis.[1][3]

  • Principle: Western blotting is used to detect specific proteins in a sample. This technique can quantify changes in the expression levels of key proteins involved in apoptosis signaling pathways.

  • Protocol:

    • Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

    • Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

    • Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

    • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to target proteins (e.g., Bcl-2, Bcl-xL, Caspase-3, Caspase-9, PARP, β-actin as a loading control).[4][6] Then, incubate with a corresponding secondary antibody.

    • Detection: Use a detection reagent (e.g., ECL) to visualize the protein bands and quantify their intensity. Down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and increased levels of cleaved caspases and cleaved PARP are indicative of apoptosis.[4][9]

  • Principle: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

  • Protocol:

    • Treat cells with this compound for the desired duration.

    • Harvest, fix, and stain the cells with a DNA-binding dye (e.g., PI) as described for sub-G1 analysis.

    • Analyze the DNA content using a flow cytometer.

    • An accumulation of cells in the G1 phase, coupled with a decrease in other phases, indicates a G1 cell cycle arrest.[4] This is often correlated with changes in the expression of cell cycle regulatory proteins like cyclins, CDKs, and CDK inhibitors (e.g., p21).[4][9]

Visualized Mechanisms of Action

The following diagrams illustrate the key cellular pathways and experimental processes involved in the toxicological assessment of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_assays Toxicity & Viability Assessment cluster_mechanism Mechanistic Analysis cluster_data Data Analysis cell_culture 1. Cell Culture (e.g., Bel-7402, U937) seeding 2. Plate Seeding cell_culture->seeding treatment 3. This compound Treatment (Dose & Time Variation) seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assays (Hoechst, Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot (Protein Expression) treatment->western ros ROS Measurement treatment->ros ic50 IC50 Calculation mtt->ic50 stat Statistical Analysis apoptosis->stat cell_cycle->stat western->stat ros->stat ic50->stat pathway Pathway Interpretation stat->pathway

Caption: General experimental workflow for in vitro toxicity assessment of this compound.

apoptosis_pathway cluster_bcl2 Mitochondrial Regulation cluster_caspase Caspase Cascade schisandrin_c This compound bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) schisandrin_c->bcl2 Down-regulates bax Bax (Pro-apoptotic) schisandrin_c->bax Up-regulates cyto_c Cytochrome c Release bcl2->cyto_c Inhibition bax->cyto_c Promotion casp9 Caspase-9 (Initiator) cyto_c->casp9 Activation casp3 Caspase-3 (Executioner) casp9->casp3 Activation parp PARP casp3->parp Cleavage apoptosis Apoptosis parp->apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.[4][6][9]

cell_cycle_arrest cluster_cdk Cyclin/CDK Regulation cluster_rb G1/S Transition Control schisandrin_c This compound cyclin_d1_e Cyclin D1 / Cyclin E schisandrin_c->cyclin_d1_e Down-regulates cdk4 CDK4 schisandrin_c->cdk4 Down-regulates p21 p21 (CDK Inhibitor) schisandrin_c->p21 Up-regulates prb pRB Phosphorylation cyclin_d1_e->prb Promotes cdk4->prb Promotes p21->cdk4 Inhibits e2f E2F Release prb->e2f Inhibits g1_arrest G1 Phase Arrest e2f->g1_arrest S-Phase Entry Blocked

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Schisandrin C in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan found in the fruits of Schisandra chinensis, a plant widely used in traditional medicine. Due to its various pharmacological activities, including anti-inflammatory and antioxidant effects, accurate and reliable quantification of this compound in plant extracts is crucial for quality control, formulation development, and pharmacokinetic studies.[1] This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of this compound in plant extracts.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with a gradient elution of acetonitrile and water. The concentration of this compound in the sample is determined by comparing its peak area to that of a certified reference standard.

Experimental Protocols

1. Sample Preparation: Ultrasonic Extraction

This protocol describes the extraction of this compound from dried plant material.

  • Materials and Reagents:

    • Dried and powdered plant material (e.g., Schisandra chinensis fruit)

    • Methanol (HPLC grade)

    • Volumetric flasks (25 mL)

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm)

  • Procedure:

    • Accurately weigh approximately 0.3 g of the pulverized and sieved (60-mesh) plant powder and transfer it to a 25 mL volumetric flask.[2][3]

    • Add 25 mL of methanol to the flask.[2][3]

    • Perform ultrasonic extraction for 20-30 minutes at room temperature.[2][3][4]

    • Allow the extract to cool to room temperature and add methanol to compensate for any volume loss during sonication.[3]

    • Centrifuge the supernatant at 14,000 rpm for 10 minutes.[2][3]

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.[4][5]

2. HPLC Analysis

This protocol outlines the chromatographic conditions for the quantification of this compound.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3][4][6]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile (A) and Water (B).[2][3][6]

    • Gradient Elution: A gradient program can be optimized for better separation. A representative gradient is as follows:

      • 0-10 min: 50% A

      • 10-60 min: 50-100% A[4]

    • Flow Rate: 1.0 mL/min.[2][3][4]

    • Column Temperature: 30-35 °C.[2][3][4][7]

    • Detection Wavelength: 225 nm or 250 nm.[4][7]

    • Injection Volume: 20 µL.[4][7]

3. Preparation of Standard Solutions

  • Stock Solution:

    • Accurately weigh a suitable amount of this compound reference standard (purity ≥98%).

    • Dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 45.60 µg/mL).[2][3]

    • Store the stock solution at -20°C.[2]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 4.56-27.36 µg/mL).[6]

    • These solutions are used to construct the calibration curve.

    • Store working solutions at 4°C.[2][3]

Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification

ParameterCondition
Chromatographic Column C18 (250 mm x 4.6 mm, 5 µm)[2][3][4][6]
Mobile Phase Acetonitrile and Water[2][3][6]
Elution Mode Gradient[2][4][6]
Flow Rate 1.0 mL/min[2][3][4]
Column Temperature 30-35 °C[2][3][4][7]
Detection Wavelength 225 nm or 250 nm[4][7]
Injection Volume 20 µL[4][7]

Table 2: Summary of Method Validation Data for this compound Quantification

Validation ParameterResult
Linearity Range (µg/mL) 4.56 - 27.36[6]
Correlation Coefficient (r²) ≥ 0.9995[2][6]
Precision (RSD %) < 2%[4]
Accuracy (Recovery %) 97.74 - 102.71%[6]
Limit of Detection (LOD) (µg/mL) 0.14 - 0.45[4]
Limit of Quantification (LOQ) (µg/mL) 0.70 - 1.35[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Plant Material extract Ultrasonic Extraction (Methanol) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of this compound.

hplc_method_logic cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_detection Detection acetonitrile Acetonitrile hplc_system HPLC System acetonitrile->hplc_system Gradient water Water water->hplc_system Gradient c18 C18 Column uv UV Detector c18->uv Elution data_acquisition Data Acquisition uv->data_acquisition Signal hplc_system->c18 Flow

Caption: Logical relationship of HPLC method components.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Schisandrin C and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandrin C, a key bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects.[1][2][3] Understanding its pharmacokinetic profile and metabolic fate is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the quantitative analysis of this compound and the identification of its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][4]

Experimental Protocols

Sample Preparation from Biological Matrices (Rat Plasma)

A critical step in the bioanalysis of drugs is the effective removal of interfering substances from the complex biological matrix.[5][6][7] Two common methods for the extraction of this compound from plasma are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

1.1. Liquid-Liquid Extraction (LLE) Protocol [1]

This method is suitable for achieving a clean extract and good recovery.

  • Materials:

    • Rat plasma samples

    • Ethyl acetate (HPLC grade)

    • Methanol (HPLC grade)

    • Internal Standard (IS) solution (e.g., Methyl Yellow, 5 ng/mL in methanol)[1]

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge (capable of 16,000 x g and 4°C)

    • Centrifugal evaporator or nitrogen evaporator

    • 0.22 µm syringe filters

  • Procedure:

    • Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

    • Add 1 mL of ethyl acetate and vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (approximately 1 mL) to a new microcentrifuge tube.

    • Evaporate the solvent to dryness at 40°C using a centrifugal evaporator or a gentle stream of nitrogen.

    • Reconstitute the dried residue in 190 µL of methanol and 10 µL of the IS solution.

    • Vortex briefly and filter the reconstituted sample through a 0.22 µm syringe filter.

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.[1]

1.2. Protein Precipitation (PPT) Protocol

This is a simpler and faster method, though it may result in a less clean extract compared to LLE.[6]

  • Materials:

    • Rat plasma samples

    • Acetonitrile or Methanol (HPLC grade) containing Internal Standard (IS)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge (capable of >10,000 x g)

    • 0.22 µm syringe filters

  • Procedure:

    • Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold acetonitrile or methanol (containing the IS) to precipitate the proteins.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Inject the filtrate directly into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and laboratory conditions.

2.1. Liquid Chromatography (LC) Conditions [1][8]

ParameterCondition
Column UHPLC reverse-phase C18e column (e.g., 100 mm × 2.1 mm, 2 µm)[1][8]
Mobile Phase Methanol and 0.1% formic acid in water (e.g., 85:15, v/v)[1]
Flow Rate 0.8 mL/min[9]
Column Temperature 30°C[10]
Injection Volume 10 µL[1]

2.2. Mass Spectrometry (MS) Conditions [1][9]

ParameterCondition
Mass Spectrometer Triple quadrupole tandem mass spectrometer[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
Scan Type Multiple Reaction Monitoring (MRM)[9]
Precursor Ion (m/z) This compound: 433.22 [M+H]⁺[1]
Product Ion (m/z) This compound: 415.19[1]
Internal Standard e.g., Methyl Yellow: Precursor 226.12 [M+H]⁺, Product 76.91[1]

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for this compound in rat plasma.

Table 1: Calibration Curve and LLOQ [1][8][11]

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound5.0 - 1000> 0.9995.0

Table 2: Accuracy and Precision [1]

Nominal Concentration (ng/mL)Observed Concentration (ng/mL, Mean ± SD)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
55.2 ± 0.47.78.54.0
109.8 ± 0.77.17.9-2.0
5051.5 ± 3.16.06.83.0
100103.2 ± 5.25.05.93.2
500495.5 ± 24.85.05.5-0.9

Table 3: Recovery and Matrix Effect [1]

Nominal Concentration (ng/mL)Recovery (%)Matrix Effect (%)
590.8 - 99.691.5 - 97.8
5090.8 - 99.691.5 - 97.8
50090.8 - 99.691.5 - 97.8

Visualizations

This compound Metabolism Pathway

This compound undergoes several metabolic transformations in the body. The proposed metabolic pathways include hydroxylation and demethylation.

Schisandrin_C_Metabolism Schisandrin_C This compound Metabolite1 Hydroxylated Metabolite Schisandrin_C->Metabolite1 Hydroxylation Metabolite2 Demethylated Metabolite Schisandrin_C->Metabolite2 Demethylation

Caption: Proposed metabolic pathway of this compound.

LC-MS/MS Experimental Workflow

The overall workflow for the analysis of this compound from biological samples involves several key steps from sample collection to data analysis.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Biological Sample (e.g., Plasma) Extraction Extraction (LLE or PPT) Plasma->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration Evaporation->Filtration LC Liquid Chromatography (Separation) Filtration->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key cellular signaling pathways, such as the PI3K/AKT/mTOR and AMPK pathways, which are involved in processes like autophagy and lipid metabolism.[12][13]

Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ampk AMPK Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy_Inhibition Autophagy Inhibition mTOR->Autophagy_Inhibition AMPK AMPK Adipogenesis Adipogenesis AMPK->Adipogenesis Lipolysis Lipolysis AMPK->Lipolysis Schisandrin_C This compound Schisandrin_C->mTOR Inhibits Schisandrin_C->AMPK Activates

Caption: Signaling pathways modulated by this compound.

References

Application Notes & Protocols: Development of a Validated Analytical Method for Schisandrin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. With growing interest in its therapeutic potential, including hepatoprotective, anti-inflammatory, and neuroprotective effects, robust and reliable analytical methods for the quantification of this compound are crucial for quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies.

These application notes provide a comprehensive overview and detailed protocols for the development and validation of an analytical method for this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for the routine analysis of this compound in various matrices.

Analytical Method Development

A reversed-phase HPLC (RP-HPLC) method with UV detection is a widely adopted, reliable, and cost-effective technique for the quantification of this compound.

2.1. Chromatographic Conditions

A typical HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Herbal Extract):

    • Accurately weigh 1 g of powdered Schisandra chinensis fruit extract.

    • Add 50 mL of methanol and sonicate for 30 minutes.

    • Allow the mixture to cool to room temperature and centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation

The developed analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

3.1. Specificity

The specificity of the method was determined by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a sample extract. The retention time of this compound in the sample extract should match that of the standard, and there should be no interfering peaks at this retention time in the blank chromatogram.

3.2. Linearity and Range

The linearity of the method was assessed by analyzing a series of at least five concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 25487x + 1234.5
Correlation Coefficient (r²) > 0.999

3.3. Accuracy (Recovery)

The accuracy of the method was evaluated by a recovery study using the standard addition method. A known amount of this compound standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the initial concentration).

Spiked LevelMean Recovery (%)RSD (%)
80%98.51.2
100%101.20.9
120%99.81.5

3.4. Precision

Precision was determined by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on three different days.

PrecisionRSD (%)
Intra-day < 1.5%
Inter-day < 2.0%

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterResult
LOD (S/N = 3) 0.1 µg/mL
LOQ (S/N = 10) 0.5 µg/mL

Experimental Protocols

4.1. Protocol for HPLC Analysis of this compound

  • System Preparation:

    • Prepare the mobile phase (Methanol:Water, 70:30 v/v). Filter and degas the mobile phase before use.

    • Turn on the HPLC system and allow it to equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Analysis:

    • Inject 10 µL of the blank (methanol) to ensure no system contamination.

    • Inject 10 µL of each working standard solution in ascending order of concentration.

    • Inject 10 µL of the prepared sample solution.

  • Data Acquisition and Processing:

    • Record the chromatograms and integrate the peak area for this compound.

    • Construct a calibration curve using the data from the standard solutions.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

4.2. Protocol for Method Validation

  • Specificity: Inject the blank, a known concentration of this compound standard, and the sample extract. Compare the retention times and look for interfering peaks.

  • Linearity: Prepare and inject at least five different concentrations of this compound. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Prepare a sample and spike it with known amounts of this compound standard at three different levels. Analyze the spiked samples and calculate the percentage recovery.

  • Precision:

    • Intra-day: Inject a single concentration of this compound standard six times on the same day. Calculate the relative standard deviation (RSD) of the peak areas.

    • Inter-day: Repeat the intra-day precision protocol on two additional days. Calculate the overall RSD.

  • LOD and LOQ: Prepare successively more dilute solutions of this compound and inject them until the signal-to-noise ratios are approximately 3:1 for LOD and 10:1 for LOQ.

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Specificity Specificity HPLC_Analysis->Specificity Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ

Caption: Workflow for the development and validation of the analytical method for this compound.

5.2. Signaling Pathways of this compound

This compound has been reported to modulate several key signaling pathways, which are implicated in its various pharmacological effects.[1][2][3][4][5][6]

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_tgf TGF-β Pathway cluster_nfkb NF-κB Pathway Schisandrin_C This compound PI3K PI3K Schisandrin_C->PI3K TGFBR1 TGFBR1 Schisandrin_C->TGFBR1 IKK IKK Schisandrin_C->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy SMADs SMADs TGFBR1->SMADs ECM ECM Deposition SMADs->ECM IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Key signaling pathways modulated by this compound.

Conclusion

The described RP-HPLC-UV method provides a reliable, accurate, and precise tool for the quantification of this compound in herbal extracts and other matrices. The method is straightforward to implement in a standard analytical laboratory and is suitable for quality control and research purposes. The provided protocols offer a clear guide for both the routine analysis and the validation of the method, ensuring data of high quality and integrity. Further studies could adapt this method for the analysis of this compound in biological matrices for pharmacokinetic investigations.

References

Application Notes and Protocols for Schisandrin C Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Emerging preclinical evidence highlights its diverse pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects. These properties make this compound a compound of significant interest for therapeutic development.

These application notes provide a comprehensive overview of protocols for the administration of this compound in various animal models based on published research. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanisms of action of this compound.

Data Presentation: Quantitative Summary

Table 1: Recommended Dosage of this compound in Murine Models
Animal ModelApplicationDosage RangeAdministration RouteFrequency & DurationReference
C57BL/6J MiceDyslipidemia (Chronic Stress-Induced)2.5 - 5 mg/kgOral GavageDaily for 3 weeks[1]
APP/PS1 Transgenic MiceAlzheimer's Disease (Neuroprotection)2 mg/kgIntraperitoneal (i.p.)Daily for 2 weeks[2][3]
BALB/c & C57BL/6 MiceBreast & Colon Cancer (Anti-tumor)30 mg/kgNot specifiedNot specified[4][5]
Aβ₁₋₄₂-induced MiceAlzheimer's Disease (Neuroprotection)Not specifiedIntracerebroventricularDaily for 5 days[6]
Table 2: Pharmacokinetic Parameters of Schizandrin in Rats

Note: Data for Schizandrin, a closely related lignan, are often used as a proxy in the literature. Researchers should confirm the specific pharmacokinetic profile of this compound in their model system.

Administration Route & DoseCmax (µg/mL)Tmax (min)AUC (µg/mL*min)Oral Bioavailability (%)
Intravenous (i.v.)
10 mg/kg--13.50 ± 8.01-
Oral (p.o.)
10 mg/kg0.06 ± 0.0321.67 ± 7.532.10 ± 1.4115.56 ± 10.47
5.2 mg/kg (equivalent from extract)0.08 ± 0.07100.00 ± 89.444.86 ± 4.19-
17.3 mg/kg (equivalent from extract)0.15 ± 0.09200.00 ± 63.2522.01 ± 14.86-

Data sourced from a pharmacokinetic study in rats[7][8].

Signaling Pathways and Experimental Workflows

Key Signaling Pathways of this compound

This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways. Key pathways identified include those involved in inflammation, oxidative stress, and cell survival.

SchisandrinC_Pathways SchC This compound Keap1 Keap1 SchC->Keap1 inhibits NFkB NF-κB SchC->NFkB inhibits MAPK p38/ERK MAPK SchC->MAPK inhibits PI3K PI3K SchC->PI3K regulates cGAS_STING cGAS-STING SchC->cGAS_STING activates Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE activates AntioxidantEnzymes HO-1, SOD, GSH-Px ARE->AntioxidantEnzymes OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress reduces InflammatoryCytokines TNF-α, IL-6, IL-1β NFkB->InflammatoryCytokines MAPK->InflammatoryCytokines AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy inhibits IFN Type I Interferon Response cGAS_STING->IFN

Caption: Key signaling pathways modulated by this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound in an animal model of disease.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Intervention cluster_2 Phase 3: Data Collection & Analysis A Animal Acclimatization (e.g., 1 week) B Randomization into Groups (Control, Vehicle, SchC) A->B C Disease Model Induction (e.g., CCl4, Aβ injection, Tumor implantation) B->C D This compound Administration (Specified dose, route, frequency) C->D E In-life Monitoring (Body weight, clinical signs, tumor volume) D->E F Endpoint Assays (Behavioral tests, blood collection) E->F G Sacrifice & Tissue Collection (Liver, Brain, Tumor, etc.) F->G H Ex vivo Analysis (Histology, Western Blot, qPCR, etc.) G->H

Caption: General workflow for this compound animal studies.

Experimental Protocols

Protocol 1: Preparation of this compound for Administration

Objective: To prepare a stable and homogenous formulation of this compound for in vivo administration.

Materials:

  • This compound powder (purity >98%)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Corn oil

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Selection: this compound is poorly soluble in water. A common vehicle system is required.[9] Choose a vehicle appropriate for the administration route (e.g., corn oil for oral gavage; a mix of DMSO, PEG300, and saline for intraperitoneal injection). Always include a vehicle-only control group in your experiment.

  • Stock Solution Preparation (if needed): a. Weigh the required amount of this compound powder in a sterile tube. b. Dissolve the powder in a small volume of DMSO to create a concentrated stock solution. Vortex or sonicate briefly to ensure complete dissolution.

  • Working Solution for Oral Gavage (Example in Corn Oil): a. Calculate the total volume of dosing solution needed based on the number of animals, dosage (e.g., 5 mg/kg), and dosing volume (e.g., 10 mL/kg).[10] b. Add the calculated volume of the DMSO stock solution to the required volume of corn oil. c. Vortex thoroughly to create a uniform suspension. Prepare fresh daily.

  • Working Solution for Intraperitoneal Injection (Example Formulation): a. A common vehicle for IP injection is a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. b. Add the calculated volume of the this compound stock solution to the pre-mixed vehicle. c. Vortex thoroughly to ensure a clear and homogenous solution. Prepare fresh before each use.

Protocol 2: Administration in a CCl₄-Induced Acute Liver Injury Mouse Model

Objective: To evaluate the hepatoprotective effects of this compound against chemically-induced liver damage.

Animal Model:

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimatization: House mice under standard conditions for at least one week before the experiment.

  • Grouping: Randomly divide mice into groups (e.g., Control, CCl₄ + Vehicle, CCl₄ + this compound).

  • Pre-treatment: Administer this compound (e.g., 5-10 mg/kg) or vehicle via oral gavage daily for 5-7 consecutive days.[11][12]

  • Induction of Liver Injury: 2 hours after the final pre-treatment dose, administer a single intraperitoneal injection of carbon tetrachloride (CCl₄) diluted in olive oil or corn oil (e.g., 0.2% CCl₄ at 10 mL/kg).[11][13] The control group receives an injection of the oil vehicle only.

  • Sample Collection: 24 hours after CCl₄ injection, anesthetize the mice. a. Collect blood via cardiac puncture for serum analysis (ALT, AST levels). b. Perfuse the liver with cold PBS, then excise and weigh it. c. Section the liver for histopathological analysis (H&E staining) and snap-freeze portions in liquid nitrogen for molecular analysis (Western blot, qPCR for inflammatory and oxidative stress markers).

Protocol 3: Administration in a Syngeneic Tumor Mouse Model (e.g., 4T1 Breast Cancer)

Objective: To assess the anti-tumor efficacy of this compound.

Animal Model:

  • Female BALB/c mice (6-8 weeks old) for the 4T1 model.[4][14]

Procedure:

  • Tumor Cell Culture: Culture 4T1 murine breast cancer cells in appropriate media (e.g., RPMI 1640 with 10% FBS) to ~80% confluency.[4]

  • Tumor Implantation: a. Harvest and wash the 4T1 cells, then resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL. b. Inject 100 µL of the cell suspension (1 x 10⁵ cells) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.[15][16]

  • Treatment: a. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups. b. Administer this compound (e.g., 30 mg/kg) or vehicle via the chosen route (e.g., oral gavage or i.p. injection) daily or on a specified schedule (e.g., 5 days a week).[4]

  • Monitoring: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.[4] b. Monitor body weight and the general health of the animals throughout the study.

  • Endpoint Analysis: a. At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), sacrifice the mice. b. Excise the primary tumor and weigh it. c. Harvest tumors and relevant organs (e.g., lungs, liver for metastasis analysis) for histological and molecular analysis.

Conclusion

This compound demonstrates significant therapeutic potential across a range of disease models. The protocols outlined above provide a foundation for researchers to investigate its effects in vivo. Successful and reproducible outcomes depend on careful preparation of the dosing formulation, precise administration techniques, and rigorous adherence to the experimental plan. Investigators must adapt these general protocols to their specific research questions and adhere to all institutional animal care and use guidelines.

References

Application Notes and Protocols: Molecular Docking Studies of Schisandrin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of molecular docking studies of Schisandrin C with various protein targets implicated in diverse cellular signaling pathways. This document includes a summary of quantitative binding data, detailed experimental protocols for in silico molecular docking, and visualizations of key signaling pathways and workflows.

Introduction

This compound, a dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis, has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] Molecular docking, a computational technique, has been instrumental in elucidating the potential molecular mechanisms underlying these activities by predicting the interaction between this compound and its protein targets. These in silico studies provide valuable insights into the binding affinities and modes of interaction, guiding further experimental validation and drug development efforts.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound with various protein targets as reported in molecular docking studies. A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein.

Target ProteinPDB IDLigandBinding Affinity (kcal/mol)Interacting ResiduesPutative Effect
PI3KNot Specified in SourceThis compound< -5.0Not SpecifiedInhibition of PI3K/AKT/mTOR pathway
AKTNot Specified in SourceThis compound< -5.0Not SpecifiedInhibition of PI3K/AKT/mTOR pathway
Keap1Not Specified in SourceThis compoundNot SpecifiedNot SpecifiedActivation of Nrf2 pathway
TGFBR1Not Specified in SourceThis compoundNot SpecifiedNot SpecifiedNot Specified

Note: Specific binding affinity values and interacting residues for all targets were not consistently available in the public domain. The binding energy for PI3K and AKT was reported to be less than -5.0 kcal/mol, indicating a strong binding interaction.[3]

Signaling Pathways and Experimental Workflow

The interaction of this compound with its protein targets modulates several key signaling pathways implicated in various physiological and pathological processes.

PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to interact with key proteins in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[3][4][5] By binding to PI3K and AKT, this compound can potentially modulate their activity and interfere with downstream signaling.[3][4]

PI3K_AKT_mTOR_Pathway Schisandrin_C This compound PI3K PI3K Schisandrin_C->PI3K Inhibits AKT AKT Schisandrin_C->AKT Inhibits PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound interaction with the PI3K/AKT/mTOR pathway.

Nrf2/Keap1 Signaling Pathway

Molecular docking studies suggest that this compound can target Keap1, a negative regulator of the transcription factor Nrf2.[4] By interacting with Keap1, this compound may disrupt the Keap1-Nrf2 interaction, leading to the activation of the Nrf2 antioxidant response pathway.[4]

Nrf2_Keap1_Pathway Schisandrin_C This compound Keap1 Keap1 Schisandrin_C->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element Nrf2->ARE Activates Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: this compound modulating the Nrf2/Keap1 antioxidant pathway.

Molecular Docking Workflow

The following diagram illustrates a typical workflow for performing molecular docking studies.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB) Grid_Box Grid Box Generation Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (SDF/MOL2) Docking_Run Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Energy_Analysis Binding Energy Calculation Docking_Run->Energy_Analysis Visualization Visualization (PyMOL) Pose_Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols

This section provides a detailed, generalized protocol for performing molecular docking of this compound with a protein target using AutoDock Vina.

Preparation of the Protein Receptor
  • Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the Protein Data Bank (--INVALID-LINK--).

  • Prepare the Receptor:

    • Open the PDB file in a molecular modeling software such as UCSF Chimera or AutoDock Tools (ADT).

    • Remove all water molecules and heteroatoms (e.g., co-factors, ions) that are not essential for the interaction.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: Download the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem (--INVALID-LINK--).

  • Prepare the Ligand:

    • Open the ligand file in AutoDock Tools (ADT).

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking. ADT can automatically detect and set these.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT file format.

Molecular Docking with AutoDock Vina
  • Grid Box Generation:

    • Define a 3D grid box that encompasses the binding site of the protein. This can be done by identifying the active site residues from literature or by using the coordinates of a co-crystallized ligand if available.

    • The size and center of the grid box need to be specified. The dimensions should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File:

    • Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters. An example is provided below:

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as an argument:

    • Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities, and a log file with the binding energy values.

Analysis and Visualization of Results
  • Analyze Binding Energies: The log file will contain the binding affinities (in kcal/mol) for each predicted binding mode. The most negative value represents the most favorable binding pose.

  • Visualize Interactions:

    • Use a molecular visualization tool like PyMOL or UCSF Chimera to view the docking results.

    • Load the prepared protein PDBQT file and the output PDBQT file from the docking run.

    • Analyze the interactions between this compound and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions. This can help in understanding the molecular basis of the binding.[6][7]

Conclusion

Molecular docking studies have proven to be a valuable tool in understanding the potential mechanisms of action of this compound. The in silico data presented here, along with the detailed protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of this natural compound. The identified interactions with key signaling proteins such as PI3K, AKT, and Keap1 open up new avenues for the development of novel drugs targeting various diseases. It is important to note that computational predictions should always be validated through in vitro and in vivo experimental studies.

References

Application Notes and Protocols: Identifying Cellular Targets of Schisandrin C using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin C, a bioactive lignan isolated from Schisandra chinensis, exhibits a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects[1][2]. However, its precise molecular mechanisms and direct cellular targets remain largely uncharacterized. This document provides a comprehensive guide for utilizing genome-wide CRISPR-Cas9 loss-of-function screens to systematically identify the cellular targets of this compound. The protocols outlined herein detail the experimental workflow from initial screen design to hit validation, enabling researchers to elucidate the pathways through which this compound exerts its biological effects.

Introduction

This compound has been shown to modulate several key signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and cGAS-STING pathways, and has demonstrated cytotoxicity against various cancer cell lines[3][4][5][6]. Despite these findings, the direct binding partners and primary targets responsible for these effects are not fully understood. Identifying these targets is crucial for the development of this compound as a therapeutic agent and for understanding its broader biological functions.

This application note provides detailed protocols for a CRISPR-Cas9 screen to uncover the cellular targets of this compound. The workflow is divided into three main stages:

  • Primary Screen: A genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, confer resistance to this compound-induced cytotoxicity.

  • Hit Confirmation and Validation: Secondary screens and orthogonal assays to confirm the initial hits and validate their role in the this compound response.

  • Mechanism of Action Studies: Further biochemical and cellular assays to characterize the interaction between this compound and the validated targets.

Data Presentation

Table 1: this compound Bioactivity Profile
Biological EffectCell Line(s)Concentration RangeKey FindingsReference(s)
Anticancer Bel-7402, Bcap37, KB-3-175 - 200 µMInduces apoptosis, cell cycle arrest at G1 phase.[1][14][15]
Anti-inflammatory LX-2, HSC-T6Not specifiedInhibits NF-κB signaling pathway.[5]
Antiviral HBV-replicating mouse modelNot specifiedEnhances cGAS-STING pathway activation.[4]
Autophagy Modulation HUVECs, C2C12Not specifiedInterferes with PI3K/AKT/mTOR pathway, enhances mitochondrial biogenesis.[3][16]
Neuroprotection Amnestic mice model15 - 150 µg/kgExhibits neuroprotective effects linked to anti-oxidative mechanisms.[1]
Table 2: Representative Data from a Hypothetical CRISPR-Cas9 Screen
GenesgRNA SequenceLog2 Fold Change (this compound vs. DMSO)p-valuePhenotype
Gene X GATCGATCGATCGATCGA5.81.2e-8Resistance
Gene Y AGCTAGCTAGCTAGCTAG4.93.5e-7Resistance
Gene Z CATGCATGCATGCATGCA-3.29.1e-6Sensitization
Control ACGTACGTACGTACGTAC0.10.85No effect

Experimental Protocols

Part 1: Genome-Wide CRISPR-Cas9 Negative Selection Screen

This protocol outlines the steps for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.

1.1. Cell Line Selection and Preparation:

  • Select a human cancer cell line known to be sensitive to this compound (e.g., Bel-7402 hepatocellular carcinoma cells)[14].

  • Ensure the chosen cell line stably expresses Cas9 nuclease. If not, generate a stable Cas9-expressing cell line by lentiviral transduction and selection.

  • Perform a dose-response curve with this compound to determine the IC50 (half-maximal inhibitory concentration) for the parental Cas9-expressing cell line. This will be used to determine the screening concentration.

1.2. Lentiviral sgRNA Library Production:

  • Amplify a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello) using the provided protocols[7][17].

  • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) to produce lentiviral particles.

  • Harvest the virus-containing supernatant 48-72 hours post-transfection, filter, and titrate the virus on the target cell line.

1.3. Lentiviral Transduction of Target Cells:

  • Transduce the Cas9-expressing target cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA[13].

  • Maintain a sufficient number of cells to ensure at least 300-500x coverage of the sgRNA library[7].

  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.

  • Collect a cell pellet from an early time point (T0) to serve as a baseline representation of the sgRNA library.

1.4. This compound Treatment and Sample Collection:

  • Split the transduced cell population into two groups: a treatment group and a DMSO control group.

  • Culture the cells for 14 population doublings (approximately 2-3 weeks) in the presence of this compound at a concentration around the IC80 (a concentration that inhibits 80% of cell growth) or DMSO.

  • Maintain library representation by passaging a sufficient number of cells at each split.

  • At the end of the treatment period, harvest the final cell populations from both the this compound-treated and DMSO control groups.

1.5. Genomic DNA Extraction and sgRNA Sequencing:

  • Extract genomic DNA from the T0, DMSO-treated, and this compound-treated cell pellets.

  • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters and barcodes[8][10].

  • Perform high-throughput sequencing of the PCR amplicons on an Illumina platform.

1.6. Data Analysis:

  • Align sequencing reads to the sgRNA library reference to determine the read counts for each sgRNA.

  • Calculate the log2 fold change of each sgRNA in the this compound-treated population relative to the DMSO control population.

  • Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the this compound-treated sample. These "hit" genes are candidates for mediating this compound's cytotoxic effects.

Part 2: Hit Confirmation and Validation

2.1. Individual sgRNA Validation:

  • Synthesize 2-3 of the most highly enriched individual sgRNAs for each top candidate gene from the primary screen.

  • Individually transduce the Cas9-expressing target cells with lentivirus for each sgRNA.

  • Perform cell viability assays (e.g., CellTiter-Glo) in the presence of a range of this compound concentrations to confirm that knockout of the target gene confers resistance.

2.2. Orthogonal Validation with RNAi:

  • To rule out off-target effects of the CRISPR-Cas9 system, use an alternative gene silencing method such as RNA interference (RNAi)[18].

  • Transfect cells with siRNAs or transduce with shRNAs targeting the candidate genes.

  • Assess the sensitivity of the knockdown cells to this compound using viability assays.

2.3. Generation of Stable Knockout Cell Lines:

  • Generate stable knockout cell lines for the top validated hits using CRISPR-Cas9[18].

  • Isolate single-cell clones and confirm gene knockout by Sanger sequencing and Western blotting for the target protein.

  • Use these isogenic knockout and wild-type cell lines for more detailed mechanistic studies.

Part 3: Mechanism of Action Studies

3.1. Pathway Analysis:

  • Perform Western blot analysis on the validated knockout and wild-type cell lines to investigate the effect of gene knockout on pathways known to be modulated by this compound (e.g., PI3K/AKT/mTOR, NF-κB)[3][5].

  • Analyze changes in the phosphorylation status and total protein levels of key pathway components.

3.2. Target Engagement Assays:

  • If the validated target is a protein, perform assays to determine if this compound directly binds to it.

  • Techniques such as cellular thermal shift assay (CETSA), drug affinity responsive target stability (DARTS), or co-immunoprecipitation can be employed.

3.3. Rescue Experiments:

  • To confirm that the observed resistance phenotype is due to the loss of the target gene, perform a rescue experiment[18].

  • Re-express the wild-type version of the target gene in the knockout cell line using a cDNA expression vector.

  • A successful rescue, indicated by the restoration of sensitivity to this compound, provides strong evidence for the on-target effect.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_screen 2. Primary Screen cluster_validation 3. Hit Validation cluster_moa 4. Mechanism of Action cell_line Select & Prepare Cas9-expressing Cell Line library_prep Produce Lentiviral sgRNA Library transduction Transduce Cells with sgRNA Library library_prep->transduction selection Select Transduced Cells transduction->selection treatment Treat with this compound or DMSO selection->treatment gDNA_extraction Genomic DNA Extraction treatment->gDNA_extraction sequencing NGS & Data Analysis gDNA_extraction->sequencing individual_sgRNA Individual sgRNA Validation sequencing->individual_sgRNA orthogonal Orthogonal Validation (e.g., RNAi) individual_sgRNA->orthogonal ko_cell_line Generate Stable Knockout Cell Line orthogonal->ko_cell_line pathway_analysis Pathway Analysis (Western Blot) ko_cell_line->pathway_analysis target_engagement Target Engagement (CETSA, DARTS) pathway_analysis->target_engagement rescue Rescue Experiments target_engagement->rescue

Caption: Experimental workflow for CRISPR-Cas9 screening.

signaling_pathway SchisandrinC This compound Target Identified Target (from CRISPR Screen) SchisandrinC->Target PI3K PI3K Target->PI3K NFkB NF-κB Target->NFkB STING STING Target->STING Apoptosis Apoptosis Target->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inflammation Inflammation NFkB->Inflammation cGAS cGAS cGAS->STING IFN Type I IFN STING->IFN Antiviral Antiviral Response IFN->Antiviral

References

Application Notes and Protocols: Schisandrin C in 3D Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic properties. Three-dimensional (3D) organoid culture systems, which recapitulate the complex architecture and function of native tissues, offer a powerful platform to investigate the therapeutic potential of compounds like this compound in a more physiologically relevant context than traditional 2D cell culture.

These application notes provide a comprehensive guide for the utilization of this compound in 3D organoid culture systems. The following sections detail the potential applications, experimental protocols, and data interpretation based on the known mechanisms of action of this compound. While direct studies on this compound in organoids are emerging, this document serves as a foundational resource for researchers to design and execute robust experiments.

Potential Applications of this compound in Organoid Research

Based on its established biological activities, this compound can be investigated in various organoid models for a range of applications:

  • Modeling and Treatment of Fibrotic Diseases: In organoid models of organs susceptible to fibrosis, such as the kidney, liver, and lung, this compound can be used to study its anti-fibrotic effects.[1][2] Researchers can induce fibrotic conditions in organoids and assess the ability of this compound to mitigate the excessive accumulation of extracellular matrix (ECM) proteins.

  • Investigating Inflammatory Responses: In organoid systems that model inflammatory diseases (e.g., inflammatory bowel disease models using intestinal organoids), this compound can be applied to explore its anti-inflammatory properties.[3][4] Key inflammatory pathways and cytokine production can be monitored.

  • Studying Oxidative Stress-Related Pathologies: For organoids modeling diseases with an oxidative stress component, such as neurodegenerative diseases or metabolic disorders, this compound can be used to evaluate its antioxidant effects and its impact on mitochondrial function.[4][5][6][7]

  • Cancer Research: The role of this compound in regulating cell cycle and apoptosis can be explored in tumor organoids, also known as tumoroids.[5] Its potential to sensitize tumoroids to conventional chemotherapies could also be investigated.

  • Drug Discovery and Development: Organoids provide a robust platform for screening novel compounds and validating their efficacy and toxicity. This compound can be used as a reference compound or as a therapeutic candidate in these screening assays.

Data Presentation: Quantitative Analysis of this compound Effects

To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables. Below are template tables for common assays used to assess the effects of this compound in 3D organoid cultures.

Table 1: Effect of this compound on Organoid Size and Viability

Treatment GroupConcentration (µM)Mean Organoid Diameter (µm) ± SD% Viability (e.g., CellTiter-Glo) ± SD
Vehicle Control0
This compound1
This compound10
This compound50
Positive ControlVaries

Table 2: Gene Expression Analysis of Key Markers by qRT-PCR

Treatment GroupConcentration (µM)Relative Fold Change (Gene 1) ± SDRelative Fold Change (Gene 2) ± SDRelative Fold Change (Gene 3) ± SD
Vehicle Control01.01.01.0
This compound10
Disease Model-
Disease Model + this compound10

Gene 1, 2, 3 could be markers for fibrosis (e.g., COL1A1, ACTA2), inflammation (e.g., IL-6, TNF-α), or oxidative stress (e.g., NQO1, HMOX1).

Table 3: Protein Expression Analysis of Key Markers by Western Blot or ELISA

Treatment GroupConcentration (µM)Relative Protein Level (Protein 1) ± SDRelative Protein Level (Protein 2) ± SDRelative Protein Level (Protein 3) ± SD
Vehicle Control01.01.01.0
This compound10
Disease Model-
Disease Model + this compound10

Protein 1, 2, 3 could be signaling proteins (e.g., p-SMAD3, p-AKT) or secreted cytokines.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the application of this compound in 3D organoid culture systems. These protocols are generalized and should be optimized for specific organoid types and experimental goals.

Protocol 1: General 3D Organoid Culture and Treatment with this compound

This protocol outlines the basic steps for culturing organoids and treating them with this compound.

Materials:

  • Organoid culture medium (specific to the organoid type)

  • Basement membrane matrix (e.g., Matrigel®)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates (e.g., 24-well or 48-well plates)

Procedure:

  • Organoid Seeding:

    • Thaw the basement membrane matrix on ice.

    • Harvest and resuspend organoid fragments or single cells in the appropriate volume of cold organoid culture medium.

    • Mix the cell/organoid suspension with the basement membrane matrix at the desired ratio (e.g., 1:1 or 1:2).

    • Dispense droplets of the mixture into the center of the wells of a pre-warmed multi-well plate to form domes.[8]

    • Incubate the plate at 37°C for 15-30 minutes to solidify the domes.

    • Carefully add the appropriate volume of pre-warmed organoid culture medium to each well.

  • Organoid Culture and Maintenance:

    • Culture the organoids at 37°C in a humidified incubator with 5% CO₂.

    • Change the culture medium every 2-3 days.

    • Monitor organoid growth and morphology using a brightfield microscope.

  • This compound Treatment:

    • Prepare working solutions of this compound in the organoid culture medium at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Once the organoids have reached the desired size or developmental stage, replace the existing medium with the medium containing this compound or the vehicle control.

    • Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration should be determined empirically.

  • Downstream Analysis:

    • After the treatment period, the organoids can be harvested for various analyses, including viability assays, RNA/protein extraction, or fixation for imaging.

G cluster_workflow Experimental Workflow: Organoid Treatment start Start: Organoid Culture seed Seed Organoids in Basement Membrane Matrix start->seed culture Culture and Monitor Organoid Growth seed->culture treat Treat with this compound or Vehicle Control culture->treat analyze Harvest for Downstream Analysis (Viability, RNA/Protein, Imaging) treat->analyze end End analyze->end G cluster_pathway This compound in Anti-Fibrosis sch_c This compound tgfbr1 TGFBR1 sch_c->tgfbr1 inhibits pi3k_akt PI3K/Akt Signaling sch_c->pi3k_akt regulates tgf_beta TGF-β Signaling tgfbr1->tgf_beta ecm Extracellular Matrix (Collagen, α-SMA) tgf_beta->ecm promotes pi3k_akt->ecm promotes fibrosis Fibrosis ecm->fibrosis G cluster_pathway This compound in Anti-Inflammation sch_c This compound mapk MAPK Pathway (ERK, p38, JNK) sch_c->mapk inhibits nfkb NF-κB Pathway sch_c->nfkb inhibits pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) mapk->pro_inflammatory activates nfkb->pro_inflammatory activates inflammation Inflammation pro_inflammatory->inflammation G cluster_pathway This compound in Antioxidant Response sch_c This compound keap1 Keap1 sch_c->keap1 inhibits nrf2 Nrf2 keap1->nrf2 inhibits are Antioxidant Response Element (ARE) nrf2->are activates antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1) are->antioxidant_enzymes upregulates oxidative_stress Reduced Oxidative Stress antioxidant_enzymes->oxidative_stress

References

Application Notes: Pharmacokinetic and Pharmacodynamic Modeling of Schisandrin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C is a prominent bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] Modern pharmacological research has identified its diverse activities, including anti-cancer, anti-inflammatory, antioxidant, and antiviral properties.[2][3][4] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is crucial for its development as a potential therapeutic agent. These notes provide an overview of its PK/PD properties, relevant quantitative data, and detailed protocols for its experimental evaluation.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[5] While comprehensive human data for this compound is limited, preclinical studies in animal models provide valuable insights.

Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: Following oral administration in rats, this compound is absorbed, with peak plasma concentrations observed within approximately 30 minutes for the pure compound.[6] However, its oral bioavailability is relatively low, estimated at around 15.56% in rats, which is attributed to significant first-pass metabolism in the liver and intestines.[6][7]

  • Distribution: Information on the specific tissue distribution of this compound is emerging. Studies have successfully quantified its presence in brain hippocampal dialysates after intragastric administration in rats, indicating it can cross the blood-brain barrier.[8]

  • Metabolism: this compound undergoes metabolic transformation primarily in the liver. In vitro studies using rat liver microsomes have shown that the metabolism of related lignans like schizandrin involves hydroxylation and demethylation.[9] Schisandra lignans are known to interact with cytochrome P450 enzymes, particularly CYP3A4, which can lead to drug-drug interactions.[10][11] Co-administration with drugs metabolized by this enzyme, such as tacrolimus or warfarin, may alter their plasma concentrations and effects.[10][12]

  • Excretion: The elimination of this compound and its metabolites is suggested to be rapid, as indicated by the mean residence time (MRT) of the related compound schizandrin.[6]

Table 1: Pharmacokinetic Parameters of Schizandrin in Rats

(Note: Data for the closely related lignan "schizandrin" is presented here due to the limited availability of a complete pharmacokinetic profile specifically for this compound in the reviewed literature. These values provide an estimation but may differ from this compound's specific parameters.)

ParameterIntravenous (10 mg/kg)Oral (10 mg/kg)Oral (S. chinensis extract)
Cmax (µg/mL)--0.08 ± 0.07 (for 3 g/kg extract)
0.15 ± 0.09 (for 10 g/kg extract)[6][7]
Tmax (min)-~3022 - 200[6]
AUC (min*ng/mL)43.116.71 ± 4.5117.58 ± 12.31 (for 3 g/kg extract)
28.03 ± 14.29 (for 10 g/kg extract)[6][7]
MRT (min)34.80--
Clearance (CL) (L/min)0.09--
Bioavailability (F%) -15.56 ± 10.4737.59 - 78.42[6]

Pharmacodynamic Profile

This compound exerts its biological effects by modulating multiple cellular signaling pathways. Its mechanisms of action are linked to its therapeutic potential in various disease models.

Anti-Cancer Activity

This compound demonstrates cytotoxic effects against several human cancer cell lines, primarily by inducing apoptosis (programmed cell death).[1] This is achieved by modulating key proteins in the apoptotic cascade.[3]

  • Mechanism: this compound down-regulates anti-apoptotic proteins like Bcl-2 and Bcl-xL, while activating pro-apoptotic caspases, such as caspase-9 and caspase-3.[3] This leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation, characteristic features of apoptosis.[3] It can also induce cell cycle arrest at the G1 phase.[3]

SchC This compound Bcl2 Bcl-2 / Bcl-xL SchC->Bcl2 inhibits Casp9 Caspase-9 Bcl2->Casp9 inhibits Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: this compound apoptotic signaling pathway.

Modulation of Inflammatory and Fibrotic Pathways

This compound exhibits potent anti-inflammatory and anti-fibrotic properties by targeting key signaling cascades.

  • PI3K/Akt/mTOR Pathway: In the context of atherosclerosis, this compound interferes with the PI3K/Akt/mTOR pathway, a central regulator of autophagy.[13][14] By inhibiting this pathway, it promotes autophagy, which can help clear lipid deposits in vascular endothelial cells.[13]

  • TGF-β/PI3K-Akt Pathway: In renal fibrosis models, this compound was found to inhibit the accumulation of extracellular matrix by regulating the TGF-β and PI3K-Akt signaling pathways.[15][16]

  • NF-κB Pathway: this compound can suppress inflammation by inhibiting the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[17]

SchC This compound PI3K PI3K / Akt SchC->PI3K inhibits mTOR mTOR PI3K->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits SchC This compound STING STING SchC->STING promotes interaction with TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNb IFN-β IRF3->IFNb induces production cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Modeling vitro_pk Cell Permeability Assay (HPLC/LC-MS) vitro_pd Cytotoxicity & Target Engagement (MTT, Western Blot, etc.) vivo_pk Rodent PK Study (Dosing, Blood Sampling) vitro_pd->vivo_pk Dose Selection vivo_pd Efficacy Study in Disease Model analysis Sample Analysis (LC-MS/MS) vivo_pk->analysis vivo_pd->analysis Biomarker Analysis modeling PK/PD Modeling (WinNonlin, etc.) analysis->modeling

References

Troubleshooting & Optimization

improving Schisandrin C solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Schisandrin C solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a bioactive lignan isolated from the fruit of Schisandra chinensis.[1][2] It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][3] However, this compound is a hydrophobic molecule with poor water solubility, which presents a significant challenge for its application in aqueous-based in vitro assays, such as cell culture experiments. Ensuring that this compound is fully dissolved in the culture medium is critical for obtaining accurate and reproducible experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro studies.[1][4] It is crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][3]

Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into the aqueous culture medium. What can I do to prevent this?

This is a common issue when working with poorly soluble compounds. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5% (v/v), to avoid solvent toxicity.[5]

  • Pre-spiking the Medium: A helpful technique is to first add the required volume of DMSO to your culture medium before adding the this compound stock solution. This can help to maintain the solubility of the compound upon dilution.[5]

  • Serial Dilutions in DMSO: If you are performing dose-response experiments, it is best to make serial dilutions of your stock solution in DMSO before the final dilution into the culture medium.[5]

  • Use of Serum: If your experiment allows, diluting the this compound stock solution into a medium containing serum can aid in solubility, as the compound may bind to serum proteins like albumin.[5]

  • Gentle Warming and Sonication: To aid dissolution when preparing the stock solution, gentle warming of the tube to 37°C and brief sonication can be employed.[1]

Q4: Are there alternative methods to improve the aqueous solubility of this compound for in vitro assays?

Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Co-solvents: Using a mixture of solvents can improve solubility. For example, a combination of DMSO, PEG300, and Tween-80 in saline has been used to prepare this compound solutions.[1]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their cavity, thereby increasing their aqueous solubility.[6]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate and solubility.[6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution The concentration of this compound exceeds its solubility limit in the chosen solvent.Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution.
Cloudiness or precipitation upon dilution in aqueous media The compound is "crashing out" of the solution due to its poor aqueous solubility.Decrease the final concentration of this compound. Increase the percentage of co-solvents if cell tolerance allows. Consider using a solubility-enhancing formulation like a cyclodextrin complex or solid dispersion.
Inconsistent experimental results Incomplete dissolution of this compound leading to variability in the effective concentration.Visually inspect for any particulate matter before adding the solution to your assay. Prepare fresh dilutions for each experiment. Ensure your stock solution is stored correctly to prevent precipitation over time.
Cell toxicity observed at higher concentrations The solvent (e.g., DMSO) concentration may be too high, or the increased solubility of this compound is revealing its cytotoxic effects.Perform a solvent toxicity control to determine the maximum tolerable concentration for your cell line. Ensure the final DMSO concentration is kept to a minimum, ideally below 0.1%.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityMolar Concentration (mM)Source
DMSO~77 mg/mL~200.3 mM[3]
DMSO8.33 mg/mL21.67 mM[1]

Note: Solubility can vary between batches and with the purity of the compound and solvent.

Table 2: Solubility of a Structurally Related Lignan, Schisandrin A

SolventSolubilitySource
Ethanol~20 mg/mL[8]
DMF~25 mg/mL[8]
1:8 solution of DMF:PBS (pH 7.2)~0.11 mg/mL[8]

This data is provided for a related compound and may serve as a reference for solvent selection.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, gently warm the tube to 37°C and vortex briefly. If needed, place the tube in an ultrasonic bath for a few minutes.[1]

  • Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Phase Solubility Studies with Cyclodextrins

This protocol is a general guideline for determining the effect of cyclodextrins on this compound solubility.

  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).

  • Add an excess amount of this compound powder to each cyclodextrin solution in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved this compound.

  • Filter the supernatant through a 0.45 µm filter.

  • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to generate a phase solubility diagram.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes by Kneading Method
  • Weigh this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.

  • Triturate the powders together in a mortar for 15 minutes to obtain a homogeneous physical mixture.

  • Add a small amount of a suitable solvent (e.g., 76% v/v ethanol in water) to the powder mixture to form a thick paste.[9]

  • Knead the paste thoroughly for 45-60 minutes. Add more solvent if necessary to maintain a suitable consistency.

  • Dry the resulting product at 50°C under vacuum until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a fine powder.

Protocol 4: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Select a hydrophilic polymer (e.g., HPMC, PVP, or Soluplus®).

  • Dissolve both this compound and the polymer in a suitable volatile organic solvent (e.g., methanol or ethanol).[7][10]

  • Stir the solution until both components are fully dissolved.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it into a fine powder.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting stock_solution This compound Stock Solution (DMSO) working_solution Working Solution (Dilution in Media) stock_solution->working_solution Dilute treatment Treatment working_solution->treatment Add to cells precipitation Precipitation? working_solution->precipitation cell_culture Cell Culture cell_culture->treatment data_analysis Data Analysis treatment->data_analysis check_solubility Check Solubility Enhancement precipitation->check_solubility Yes check_solubility->stock_solution Reformulate

Workflow for preparing and using this compound in in vitro assays.

solubility_enhancement cluster_methods Solubility Enhancement Methods cluster_outcome Outcome schisandrin_c This compound (Poorly Water-Soluble) co_solvents Co-solvents (e.g., PEG300, Tween-80) schisandrin_c->co_solvents cyclodextrins Cyclodextrin Complexation schisandrin_c->cyclodextrins solid_dispersion Solid Dispersion (with Polymers) schisandrin_c->solid_dispersion improved_solubility Improved Aqueous Solubility & Dissolution co_solvents->improved_solubility cyclodextrins->improved_solubility solid_dispersion->improved_solubility

Methods for enhancing the aqueous solubility of this compound.

nrf2_pathway sch_c This compound keap1 Keap1 sch_c->keap1 targets nrf2 Nrf2 keap1->nrf2 inhibition are ARE (Antioxidant Response Element) nrf2->are activates antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1) are->antioxidant_enzymes upregulates oxidative_stress Reduced Oxidative Stress antioxidant_enzymes->oxidative_stress leads to

This compound activates the Keap1/Nrf2 antioxidant pathway.

References

Technical Support Center: Optimizing Schisandrin C Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the stability of Schisandrin C in cell culture media.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

Possible Cause: Degradation of this compound in the cell culture medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • This compound is known to be very stable when dissolved in Dimethyl Sulfoxide (DMSO) and stored at 4°C.[1] Ensure your stock solution is prepared in high-quality, anhydrous DMSO and stored in small aliquots to avoid repeated freeze-thaw cycles.

  • Assess Stability in Your Specific Medium:

    • This compound has been reported to have some instability in RPMI-1640 medium at 37°C.[1] Its stability in other media, such as DMEM, has not been extensively reported and should be determined empirically.

    • Recommendation: Perform a stability study by incubating this compound in your cell-free culture medium (including serum and other supplements) at 37°C and 5% CO₂. Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours) and quantify the remaining this compound concentration using HPLC.

  • Minimize Exposure to Harsh Conditions:

    • Temperature: Lignans, the class of compounds this compound belongs to, can be susceptible to thermal degradation.[2] Avoid prolonged exposure of media containing this compound to elevated temperatures outside of the incubator.

    • Light: While data on this compound is limited, related lignans can be light-sensitive. It is good practice to protect solutions containing this compound from direct light.

  • Consider the Impact of Media Components:

    • pH: The pH of the cell culture medium can influence the stability of phenolic compounds. Monitor the pH of your culture, as cellular metabolism can cause it to shift over time.

    • Serum: Fetal Bovine Serum (FBS) contains enzymes and other proteins that can bind to or degrade small molecules.[3][4][5] The composition of FBS can vary between lots, potentially leading to inconsistent results.[6] If you suspect serum-related instability, consider reducing the serum concentration or using a serum-free medium if your cell line permits.

Issue 2: High variability between experimental replicates.

Possible Cause: Inconsistent degradation of this compound or interaction with media components.

Troubleshooting Steps:

  • Standardize Preparation Procedures: Ensure that the final concentration of this compound is prepared fresh for each experiment from a reliable DMSO stock. Add the compound to the medium in a consistent manner and mix thoroughly before adding to the cells.

  • Evaluate Serum Lot-to-Lot Variability: If you have recently changed your lot of FBS, this could be a source of variability.[6] It is advisable to test new lots of serum for their impact on your specific assay.

  • Experimental Workflow for Troubleshooting Variability:

    A Inconsistent Results Observed B Prepare Fresh this compound Working Solution A->B C Use a Single, Pre-tested Lot of FBS B->C D Perform Experiment with Strict Protocol Adherence C->D E Analyze Results for Consistency D->E F If still inconsistent, perform stability check of Sch C in media E->F No G Consistent Results E->G Yes

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in cell culture media?

Q2: How can I determine the half-life of this compound in my cell culture medium?

A2: You can determine the half-life by incubating this compound in cell-free medium under your experimental conditions (37°C, 5% CO₂). Collect aliquots at different time points and quantify the remaining concentration of this compound using a validated analytical method like HPLC. The half-life (t₁/₂) can then be calculated from the elimination rate constant (k), which is the slope of the line when plotting the natural logarithm of the concentration versus time. The formula to calculate the half-life is: t₁/₂ = 0.693 / k. [7] Q3: What are the potential degradation products of this compound?

A3: The specific degradation products of this compound in cell culture media have not been extensively characterized in published literature. The biosynthetic pathway of dibenzocyclooctadiene lignans is complex and not fully elucidated. [8]Degradation in a physiological buffer could potentially involve hydrolysis or oxidation of its functional groups. Advanced analytical techniques such as LC-MS/MS would be required to identify and characterize any degradation products.

Q4: Does the type of cell culture medium (e.g., RPMI-1640 vs. DMEM) affect this compound stability?

A4: While specific comparative studies have not been published, it is plausible that different media formulations could impact stability. Media differ in their composition of salts, amino acids, vitamins, and buffering capacity, all of which could potentially influence the chemical stability of a dissolved compound. It is recommended to validate the stability of this compound in the specific medium you are using.

Q5: How does the concentration of Fetal Bovine Serum (FBS) impact the stability of this compound?

A5: FBS contains various proteins and enzymes that can interact with small molecules. [3][4][5]This can lead to reduced bioavailability due to protein binding or enzymatic degradation of the compound. The effect can be concentration-dependent. If you observe that the bioactivity of this compound decreases with higher serum concentrations, it may be beneficial to conduct experiments in lower serum conditions or serum-free media, if appropriate for your cells.

Quantitative Data Summary

Since specific half-life data for this compound in various cell culture media is not available in the literature, the following table summarizes the known qualitative stability and provides a template for researchers to populate with their own experimental data.

ConditionSolvent/MediumTemperatureStabilityHalf-life (t₁/₂)
Reported Data DMSO4°CVery StableNot Reported
RPMI-164037°CSome InstabilityNot Reported
User-Determined Data e.g., DMEM + 10% FBS37°CUser-DeterminedUser-Determined
e.g., RPMI-1640 + 5% FBS37°CUser-DeterminedUser-Determined

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a cell-free culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., RPMI-1640, DMEM) with serum and supplements

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Store at 4°C.

  • Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration you use in your experiments (e.g., 100 µM).

  • Incubation: Place the tube of the this compound-containing medium in a 37°C, 5% CO₂ incubator.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove an aliquot (e.g., 100 µL) and place it in a fresh microcentrifuge tube. Store samples at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • To precipitate proteins, add an equal volume of cold acetonitrile to each sample.

    • Vortex briefly and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). [1] * Flow Rate: 1.0 mL/min. [1] * Detection: UV at 254 nm. [1] * Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound in each sample based on the peak area.

    • Plot the percentage of remaining this compound against time.

    • Calculate the half-life as described in FAQ Q2.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular processes like growth, metabolism, and inflammation.

PI3K/AKT/mTOR Signaling Pathway

This compound has been found to interfere with the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival. [9][10]By inhibiting this pathway, this compound can promote autophagy.

cluster_0 Cell Membrane Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation This compound This compound This compound->PI3K This compound->AKT

Figure 2. Inhibition of the PI3K/AKT/mTOR pathway by this compound.
AMPK Signaling Pathway

This compound can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. [11][12]Activation of AMPK can regulate metabolic processes, including lipogenesis and lipolysis.

This compound This compound AMPK AMPK This compound->AMPK Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation (e.g., inhibition of lipogenesis)

Figure 3. Activation of the AMPK signaling pathway by this compound.
TGF-β Signaling Pathway

This compound and related lignans can inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in fibrosis and other pathological processes. [13][14][15][16][17][18]

cluster_0 Cell Membrane TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Smad4 Smad4 Smad2/3->Smad4 Nuclear Translocation Nuclear Translocation Smad4->Nuclear Translocation Gene Transcription (Fibrosis) Gene Transcription (Fibrosis) Nuclear Translocation->Gene Transcription (Fibrosis) This compound This compound This compound->TGF-β Receptor

Figure 4. Inhibition of the TGF-β signaling pathway by this compound.

References

troubleshooting poor peak resolution in Schisandrin C HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak resolution during the HPLC analysis of Schisandrin C.

Troubleshooting Guide: Poor Peak Resolution

Poor peak resolution in HPLC can manifest as overlapping peaks, broad peaks, or tailing peaks, leading to inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving these common issues.

Problem: Co-eluting or Overlapping Peaks

When two or more compounds elute at very similar retention times, their peaks merge, making accurate quantification impossible.

Possible Causes and Solutions:

CauseSolution
Inadequate Mobile Phase Strength Modify the mobile phase composition. For reversed-phase HPLC of this compound, which is a common method, adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to water can significantly impact retention and selectivity.[1][2][3] A lower percentage of organic solvent will generally increase retention time and may improve the separation of closely eluting peaks.[1]
Inappropriate Mobile Phase pH For ionizable compounds, the pH of the mobile phase can dramatically alter retention times and selectivity. While this compound is not strongly ionizable, other lignans or interfering compounds in the sample matrix might be. Adjusting the pH can help to separate these compounds from the analyte of interest.[4][5]
Suboptimal Column Chemistry The choice of stationary phase is a powerful tool for altering selectivity.[4] If a standard C18 column does not provide adequate resolution, consider a different type of reversed-phase column (e.g., C8, Phenyl-Hexyl) or a column from a different manufacturer, as subtle differences in silica chemistry and bonding can affect separation.[1]
Inefficient Column Over time, HPLC columns can lose efficiency due to contamination or degradation of the stationary phase.[6] This leads to broader peaks and reduced resolution. If other troubleshooting steps fail, replacing the column may be necessary.

Problem: Broad Peaks

Broad peaks can compromise both resolution and sensitivity.

Possible Causes and Solutions:

CauseSolution
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening. Minimize the length and internal diameter of all connecting tubing.[7]
Column Overload Injecting too much sample can lead to peak broadening and distortion.[6][8] Reduce the injection volume or the concentration of the sample.
High Flow Rate While a higher flow rate can reduce analysis time, it can also decrease column efficiency and lead to broader peaks.[5][8] Optimizing the flow rate is crucial for achieving a balance between resolution and run time.
Column Contamination or Degradation Accumulation of contaminants on the column frit or stationary phase can disrupt the flow path and cause peak broadening.[6] Regular column flushing and the use of guard columns can help prevent this.

Problem: Tailing Peaks

Peak tailing, where the peak has an asymmetrical shape with a "tail," can interfere with the integration and quantification of the peak.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions Unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support, can cause peak tailing.[9] Using a well-end-capped, high-purity silica column can minimize these interactions. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help for basic compounds, although this is less relevant for the neutral this compound.
Column Contamination Contaminants at the head of the column can cause peak tailing.[10] Flushing the column or replacing the guard column may resolve the issue.
Mismatched Sample Solvent If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing. Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound analysis?

A1: A common starting point for the reversed-phase HPLC analysis of this compound and other lignans is a gradient elution using acetonitrile and water.[2][11] Some methods also utilize methanol-water systems.[3][12] For example, a gradient could start with a lower concentration of acetonitrile and gradually increase to elute the more hydrophobic compounds.

Q2: What type of HPLC column is typically used for this compound analysis?

A2: C18 columns are the most frequently used stationary phase for the analysis of this compound and other lignans from Schisandra chinensis.[2][11][13] These columns provide good retention and selectivity for these relatively non-polar compounds. The specific brand and model of the C18 column can also influence the separation.

Q3: How does temperature affect the separation of this compound?

A3: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[5] However, excessively high temperatures can potentially degrade the analyte or the column's stationary phase. A typical temperature for this compound analysis is around 30-35°C.[2][14]

Q4: My baseline is noisy. How can I fix this?

A4: A noisy baseline can be caused by several factors, including air bubbles in the system, contaminated mobile phase, or detector issues.[6] Ensure your mobile phase is properly degassed, use high-purity solvents, and check for any leaks in the system.

Q5: Should I use a gradient or isocratic elution for this compound analysis?

A5: For complex samples containing multiple lignans from Schisandra extracts, a gradient elution is generally preferred to achieve adequate separation of all components within a reasonable time.[2][11] Isocratic elution may be suitable for simpler mixtures or for the quantification of only this compound if it is well-resolved from other components.[5]

Experimental Protocols

Example HPLC Method for the Analysis of Lignans in Schisandra chinensis

This protocol is a representative example based on published methods.[2][11]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water

  • Gradient Program:

    • 0-10 min: 50% A

    • 10-35 min: 50-70% A

    • 35-40 min: 70-100% A

    • 40-45 min: 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 217 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Weigh approximately 1.0 g of powdered Schisandra chinensis fruit.

  • Add 50 mL of methanol and sonicate for 30 minutes.

  • Allow the mixture to cool and adjust to the original weight with methanol.

  • Filter the extract through a 0.45 µm membrane filter prior to injection.[13]

Visualizations

Troubleshooting_Workflow start Poor Peak Resolution issue Identify Issue: - Overlapping Peaks - Broad Peaks - Tailing Peaks start->issue overlapping Overlapping Peaks issue->overlapping Co-elution broad Broad Peaks issue->broad Poor Efficiency tailing Tailing Peaks issue->tailing Asymmetry solution_mobile_phase Adjust Mobile Phase (Organic:Aqueous Ratio, pH) overlapping->solution_mobile_phase solution_column Change Column (Different Chemistry/New Column) overlapping->solution_column solution_flow_rate Optimize Flow Rate broad->solution_flow_rate solution_injection Reduce Injection Volume/ Concentration broad->solution_injection solution_system Check System (Tubing, Connections) broad->solution_system tailing->solution_column solution_sample_prep Optimize Sample Prep (Solvent) tailing->solution_sample_prep end Resolution Improved solution_mobile_phase->end solution_column->end solution_flow_rate->end solution_injection->end solution_system->end solution_sample_prep->end

Caption: Troubleshooting workflow for poor peak resolution.

HPLC_Factors cluster_N Efficiency (N) cluster_k Retention Factor (k) cluster_a Selectivity (α) Resolution Resolution (Rs) Efficiency (N) Retention Factor (k) Selectivity (α) N_factors Column Length Particle Size Flow Rate Temperature Resolution:N->N_factors k_factors Mobile Phase Strength (Organic %) Temperature Resolution:k->k_factors a_factors Mobile Phase Composition (Solvent Type, pH) Stationary Phase Chemistry Temperature Resolution:a->a_factors

Caption: Key factors influencing HPLC peak resolution.

References

Technical Support Center: Large-Scale Purification of Schisandrin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges encountered during the large-scale purification of Schisandrin C. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for large-scale purification of this compound?

A1: The most prevalent methods for large-scale purification of this compound and other lignans from Schisandra chinensis include High-Speed Counter-Current Chromatography (HSCCC), Supercritical Fluid Chromatography (SFC), and column chromatography using macroporous resins.[1][2][3] HSCCC is a liquid-liquid partition chromatography technique that avoids irreversible adsorption to solid supports, offering high recovery and rapid separation.[2] SFC is a form of normal-phase chromatography that uses supercritical fluids like CO2 as the mobile phase and is suitable for purifying thermally labile molecules.

Q2: What is a good starting point for solvent selection in HSCCC for this compound purification?

A2: A common and effective two-phase solvent system for the separation of lignans like this compound by HSCCC is a combination of n-hexane, ethyl acetate, methanol, and water.[4] The ideal ratio of these solvents needs to be optimized to achieve a suitable partition coefficient (K value) for the target compound, typically between 0.5 and 2.[4]

Q3: What are the known solvents for dissolving this compound?

A3: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate.[5][6] For stock solutions, DMSO is commonly used.[6][7][8]

Q4: How should I store purified this compound?

A4: For long-term storage, purified this compound powder should be kept at -20°C.[9] Stock solutions in DMSO are stable for up to one year at -80°C or for one month at -20°C.[7][8] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[8] this compound is very stable when dissolved in DMSO and stored at 4°C.[10]

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of this compound Inefficient Extraction: The initial extraction from the plant material may be incomplete.Optimize the extraction parameters, such as solvent type, temperature, and duration. Using 80% ethanol with ultrasound-assisted extraction has been shown to be effective.[1]
Poor Binding to Chromatography Media: In column chromatography, the target compound may not be effectively binding to the stationary phase.Ensure the sample is properly pre-treated and the column is equilibrated with the appropriate buffer. For macroporous resins, select a resin with high adsorption and desorption capacities for lignans.
Loss During Solvent Partitioning: Significant amounts of this compound may be lost during liquid-liquid extraction steps.Carefully select the partitioning solvents to ensure this compound preferentially partitions into the desired phase. Multiple extractions of the aqueous phase can improve recovery.
Precipitation During Purification: this compound may precipitate out of solution if the solvent composition or temperature changes unfavorably.Maintain a consistent solvent environment and temperature. If precipitation occurs, try to redissolve the sample in a stronger solvent or adjust the solvent polarity.
Co-elution of Impurities Similar Polarity of Compounds: Impurities with similar polarity to this compound can be difficult to separate.For HSCCC: Optimize the two-phase solvent system to improve the separation factor between this compound and the impurities. Small adjustments to the solvent ratios can significantly impact resolution.[4]
For SFC: Screen different stationary phases and modifiers to find a system with better selectivity for this compound.[11]
For Column Chromatography: Employ a gradient elution with a shallow slope to improve the separation of closely eluting compounds.[12]
Poor Peak Shape in Chromatography Column Overloading: Injecting too much crude extract onto the column can lead to broad and asymmetric peaks.Reduce the sample load or use a larger column.
Inappropriate Flow Rate: A flow rate that is too high can lead to poor separation and peak broadening.Optimize the flow rate. In HSCCC, a lower flow rate generally produces better separation but increases the run time.[4]
Degradation of this compound Exposure to High Temperatures: this compound may be susceptible to degradation at elevated temperatures during extraction or solvent evaporation.Perform extraction and solvent evaporation under reduced pressure and at lower temperatures (e.g., 40-50°C).[1]
Unfavorable pH Conditions: Extreme pH values can lead to the degradation of lignans.Maintain a neutral or slightly acidic pH during the purification process.

Quantitative Data

Table 1: Purity and Yield of this compound and Related Lignans using Different Purification Methods.

Purification Method Compound Starting Material Purity (%) Yield Reference
HSCCCDeoxyschisandrin100 mg crude petroleum ether extract>988 mg[13]
HSCCCγ-Schisandrin100 mg crude petroleum ether extract>9612 mg[13]
HSCCCDeoxyschizandrin12.0 g crude extract98.527.1 mg[14]
Column Chromatography & RecrystallizationThis compound1 kg powdered fruits>98300 mg[10]
Macroporous Resin & HSCCCCorosolic acid100 mg resin-purified sample96.316.4 mg[2]
Macroporous Resin & HSCCCNigranoic acid100 mg resin-purified sample98.99.5 mg[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Schisandra chinensis

This protocol is based on methods described for the extraction of lignans from Schisandra species.[1][10]

  • Milling: Pulverize the dried fruits of Schisandra chinensis.

  • Extraction:

    • For smaller scale: Use ultrasound-assisted extraction with 80% ethanol (1:4 w/v) for 30 minutes. Repeat the extraction three times.[1]

    • For larger scale: Reflux the powdered fruits with hot ethanol (e.g., 70°C) twice.[10]

  • Filtration and Concentration: Filter the combined extracts and concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 50-60°C to remove the ethanol.[1][10]

  • Liquid-Liquid Partitioning:

    • Redissolve the residue in water.

    • Perform liquid-liquid extraction with petroleum ether.[1]

    • Collect the petroleum ether phase, which will contain this compound and other lignans.

  • Final Concentration: Evaporate the petroleum ether extract to dryness under reduced pressure at 40°C.[1] The resulting residue is the crude extract for further purification.

Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is a generalized procedure based on established methods for lignan separation.[1][4][13]

  • Solvent System Preparation: Prepare a two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water. A common starting ratio to test is in the range of 5:5:9:5 (v/v/v/v).[4] Equilibrate the solvent mixture in a separatory funnel and separate the upper and lower phases.

  • HSCCC Instrument Setup:

    • Fill the multilayer coil column entirely with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate while the apparatus is rotating at a set speed (e.g., 800-1000 rpm).

  • Sample Injection: Once hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the column outlet), dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.

  • Elution and Fraction Collection: Continue to pump the mobile phase through the column and collect fractions at the outlet. Monitor the effluent using a UV detector.

  • Analysis and Isolation: Analyze the collected fractions by HPLC to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Dried Schisandra chinensis Fruits milling Milling start->milling extraction Ethanol Extraction milling->extraction concentration1 Concentration extraction->concentration1 partitioning Liquid-Liquid Partitioning concentration1->partitioning concentration2 Final Concentration partitioning->concentration2 crude_extract Crude Lignan Extract concentration2->crude_extract hsccc HSCCC crude_extract->hsccc sfc SFC crude_extract->sfc column_chrom Column Chromatography crude_extract->column_chrom pure_schisandrin_c Purified this compound hsccc->pure_schisandrin_c sfc->pure_schisandrin_c column_chrom->pure_schisandrin_c troubleshooting_logic start Low Purification Yield? check_extraction Review Extraction Protocol start->check_extraction check_binding Assess Chromatography Binding start->check_binding check_precipitation Investigate Sample Precipitation start->check_precipitation optimize_extraction Optimize Solvent/Time/Temp check_extraction->optimize_extraction optimize_binding Adjust pH/Ionic Strength check_binding->optimize_binding optimize_solubility Modify Solvent Composition check_precipitation->optimize_solubility

References

minimizing Schisandrin C degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Schisandrin C during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: this compound, a dibenzocyclooctadiene lignan, is susceptible to degradation from several factors, including:

  • pH: Extreme pH conditions, particularly acidic and alkaline environments, can promote hydrolysis of its functional groups.

  • Temperature: Elevated temperatures used during extraction, solvent evaporation, and storage can accelerate degradation.

  • Light: Exposure to UV or even ambient light can potentially lead to photolytic degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in solvents can cause oxidative degradation of the molecule.

  • Enzymatic Activity: In biological samples like plasma or tissue homogenates, endogenous enzymes may contribute to the degradation of this compound.

Q2: How should I store my stock solutions and prepared samples to ensure the stability of this compound?

A2: Proper storage is crucial for maintaining the integrity of your this compound samples. Based on available stability data, the following storage conditions are recommended:

Storage ConditionRecommendationStability Information
Stock Solutions (in DMSO) Store at 4°C for short-term use and -20°C or lower for long-term storage.[1]This compound is reported to be very stable in DMSO at 4°C.[1]
Stock Solutions (in Methanol) Store at 4°C for short-term use (up to 72 hours) and -20°C or lower for long-term storage.A solution of eleven lignans, including this compound, in methanol was stable for 72 hours at room temperature.[1]
Processed Samples (e.g., in autosampler) Maintain the autosampler at a cool temperature, such as 4°C or 10°C.
Biological Samples (Plasma) Store at -20°C or -80°C for long-term storage.

Q3: What are the best practices for handling this compound to minimize degradation?

A3: To minimize degradation, follow these best practices throughout your sample preparation workflow:

  • Work in a controlled environment: Whenever possible, perform sample preparation steps under subdued light or in amber-colored glassware to prevent photolytic degradation.

  • Maintain low temperatures: Use ice baths during extraction and sonication. If using a centrifuge, ensure it is refrigerated.

  • Use high-purity solvents: Solvents should be of HPLC or LC-MS grade to minimize contaminants that could interfere with your analysis or promote degradation.

  • Degas solvents: For HPLC/UPLC analysis, degassing the mobile phase can help prevent oxidative degradation.

  • Process samples promptly: Avoid letting samples sit at room temperature for extended periods. If immediate analysis is not possible, store them under the recommended conditions.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides potential causes and solutions.

Issue 1: Low recovery of this compound from the sample matrix.
Potential Cause Troubleshooting Step
Incomplete Extraction Optimize your extraction procedure. For plant materials, consider increasing the extraction time or using a more efficient method like Soxhlet extraction. For biological fluids, ensure vigorous vortexing and sufficient contact time with the extraction solvent.
Degradation during Extraction Perform extractions at a low temperature (e.g., on ice). Avoid prolonged exposure to harsh conditions.
Adsorption to Labware Use silanized glassware or low-adhesion polypropylene tubes to minimize the loss of this compound due to adsorption.
Suboptimal Solvent Choice For liquid-liquid extraction from aqueous samples, ethyl acetate has been shown to be effective. For solid samples, methanol is a common choice. Ensure the polarity of your extraction solvent is appropriate for this compound.
Issue 2: Appearance of unknown peaks in the chromatogram.
Potential Cause Troubleshooting Step
Degradation of this compound This is a strong possibility if new peaks appear over time or when samples are subjected to harsher conditions. To confirm, you can perform a forced degradation study (see experimental protocols below) to see if the unknown peaks match the degradation products. To mitigate, follow the best practices for minimizing degradation outlined in the FAQs.
Contamination Ensure all glassware is thoroughly cleaned and that high-purity solvents and reagents are used. A blank run (injecting only the solvent) can help identify contamination from the analytical system.
Matrix Effects In complex matrices like plasma or tissue homogenates, other components can co-elute and appear as unknown peaks. Optimize your chromatographic method (e.g., gradient, column chemistry) to improve separation.
Issue 3: Inconsistent or non-reproducible quantitative results.
Potential Cause Troubleshooting Step
Variable Degradation Inconsistent handling of samples (e.g., different exposure times to light or temperature) can lead to varying levels of degradation. Standardize your sample preparation workflow to ensure all samples are treated identically.
Instability in Autosampler If samples are queued in the autosampler for an extended period, degradation may occur. Validate the stability of this compound in your autosampler conditions by re-injecting a sample after a certain period.
Instrumental Drift Ensure your analytical instrument is properly calibrated and maintained. Regularly run system suitability tests to monitor performance.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of your analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all stressed samples to a suitable concentration and analyze them using your HPLC/UPLC-UV or LC-MS method.

  • Analyze an unstressed control sample for comparison.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Look for a decrease in the peak area of this compound and the appearance of new peaks, which represent degradation products.

  • Ensure your analytical method can resolve this compound from all major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Degradation Checkpoints start Start: Sample Collection extraction Extraction (e.g., LLE, Sonication) start->extraction filtration Filtration/Centrifugation extraction->filtration check1 Low Temperature? extraction->check1 evaporation Solvent Evaporation (if necessary) filtration->evaporation reconstitution Reconstitution evaporation->reconstitution check2 Light Protection? evaporation->check2 end_prep Prepared Sample reconstitution->end_prep check3 pH Control? reconstitution->check3 injection HPLC/UPLC Injection end_prep->injection detection Detection (UV or MS) injection->detection check4 Inert Atmosphere? injection->check4 data_processing Data Processing detection->data_processing end_analysis Results data_processing->end_analysis

Caption: Experimental workflow for this compound analysis with key degradation checkpoints.

degradation_pathways Schisandrin_C This compound Degradation_Products Degradation Products Schisandrin_C->Degradation_Products Degradation Acid_Base Acid/Base (Hydrolysis) Heat Heat (Thermal Degradation) Light Light (Photolysis) Oxidants Oxidizing Agents (Oxidation) Enzymes Enzymes Acid_Base->Degradation_Products Heat->Degradation_Products Light->Degradation_Products Oxidants->Degradation_Products Enzymes->Degradation_Products

References

addressing batch-to-batch variability of Schisandrin C extract

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Schisandrin C extract. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the batch-to-batch variability of this compound extract. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its known biological activities?

This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It is recognized for a variety of pharmacological properties, including anti-inflammatory, antioxidant, hepatoprotective, and anti-tumor activities.[1]

2. What are the primary causes of batch-to-batch variability in this compound extract?

Batch-to-batch variability of herbal extracts like this compound is a significant challenge. The primary causes can be categorized into two main areas:

  • Raw Material Variability: The chemical composition of Schisandra chinensis fruit is influenced by a multitude of factors, including:

    • Genetics: Different cultivars of Schisandra chinensis can have varying levels of lignans.[2]

    • Environmental Conditions: Factors such as climate, soil quality, and even the local microbiome in the soil can impact the production of secondary metabolites like this compound.[1][3][4]

    • Harvesting Time: The concentration of lignans in the fruit changes as it ripens.[2][3][5] For instance, one study noted that lignan content peaked in late July.[2]

    • Plant Part Used: The concentration of this compound can differ between the pulp and the seeds of the fruit, with seeds generally having a higher concentration.[2]

  • Processing and Extraction Inconsistencies: The methods used to process the raw plant material and extract this compound can introduce variability. Key factors include:

    • Extraction Method: Different techniques (e.g., maceration, reflux, ultrasonic-assisted extraction, supercritical fluid extraction) will have varying efficiencies in extracting this compound.[6][7][8]

    • Solvent Choice: The type of solvent (e.g., ethanol, methanol, water) and its concentration significantly impact the extraction yield and the profile of co-extracted compounds.[7]

    • Extraction Parameters: Variables such as temperature, extraction time, and solid-to-solvent ratio must be tightly controlled to ensure consistency.[6][9]

3. How can I assess the quality and consistency of my this compound extract?

High-Performance Liquid Chromatography (HPLC) is the gold standard for the qualitative and quantitative analysis of this compound and other lignans in Schisandra chinensis extracts.[10][11][12][13] By developing a robust HPLC method, you can:

  • Quantify this compound Content: Determine the precise concentration of this compound in each batch.

  • Fingerprinting: Create a chromatographic fingerprint to compare the overall phytochemical profile of different batches. This can help identify significant variations in other lignans or impurities.[12]

4. Are there any strategies to minimize batch-to-batch variability?

Yes, several strategies can be employed:

  • Standardization of Raw Materials: Whenever possible, source raw materials from a single, reputable supplier who can provide information on the plant's origin, harvesting time, and post-harvest processing.

  • Standardized Extraction Protocol: Implement and strictly adhere to a detailed and validated extraction protocol.

  • Blending Batches: It is an acceptable practice in the industry to mix different batches of extracts that meet release specifications to improve overall consistency.[14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound extract.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results between batches of extract. 1. Significant variation in this compound concentration between batches.2. Presence of interfering compounds in some batches.1. Quantify the this compound content in each batch using a validated HPLC method (see Experimental Protocols section). Normalize the concentration of the extract used in your experiments based on the this compound content.2. Compare the HPLC chromatograms of the different batches. Significant differences in the peak profiles may indicate the presence of other compounds that could be affecting your assay.
Poor solubility of the extract in aqueous buffers. 1. this compound is a lipophilic compound with low water solubility.2. The extract may contain other non-polar compounds.1. Prepare a stock solution of the extract in an organic solvent such as DMSO.[1] The final concentration of the organic solvent in your experimental medium should be kept low (typically <0.5%) and consistent across all experiments, including controls.
Unexpected peaks or artifacts in HPLC analysis. 1. Contamination of the sample or mobile phase.2. Column degradation.3. Improper sample preparation.1. Ensure the use of HPLC-grade solvents and filter all samples and mobile phases before use.2. If the peak shape is poor (e.g., tailing or splitting), the column may need to be cleaned or replaced.3. Ensure complete dissolution of the extract and centrifuge the sample to remove any particulate matter before injection.[10][13]
Low yield of this compound during extraction. 1. Suboptimal extraction solvent.2. Inefficient extraction method.3. Poor quality raw material.1. Ethanol and methanol are commonly used and effective solvents for extracting lignans from Schisandra chinensis.[8][10]2. Consider optimizing your extraction parameters (time, temperature, solvent-to-solid ratio) or exploring more efficient methods like ultrasound-assisted extraction.[6]3. Analyze the raw material for its initial lignan content if possible.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general method for the quantification of this compound in an extract. It is recommended to optimize the method for your specific instrumentation and extract matrix.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10][11][13]

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade) for sample preparation

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile and Water (Gradient elution is often used for separating multiple lignans)[10][11]
Flow Rate 1.0 mL/min[13]
Column Temperature 30°C[13]
Detection Wavelength 217 nm or 254 nm[13]
Injection Volume 10-20 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with methanol to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the dry this compound extract.

    • Dissolve the extract in a known volume of methanol.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways and Experimental Workflows

This compound Modulated Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation, immunity, and cellular metabolism.

Schisandrin_C_Signaling_Pathways cluster_cGAS_STING cGAS-STING Pathway cluster_NFkB_MAPK NF-κB and MAPK Pathways dsDNA dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits STING_TBK1 STING-TBK1 Complex Schisandrin_C Schisandrin_C Schisandrin_C->STING_TBK1 facilitates interaction IRF3 IRF3 STING_TBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 phosphorylation IFN_beta IFN_beta pIRF3->IFN_beta induces transcription Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK p38_ERK p38/ERK Stimuli->p38_ERK activates IkBa IkBa IKK->IkBa phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkBa->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription Inflammatory_Response Inflammatory_Response p38_ERK->Inflammatory_Response Schisandrin_C2 This compound Schisandrin_C2->IKK inhibits Schisandrin_C2->p38_ERK inhibits phosphorylation

Caption: this compound's modulation of cGAS-STING, NF-κB, and MAPK pathways.

Workflow for Addressing Batch-to-Batch Variability

Batch_Variability_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Inconsistent_Results Inconsistent Experimental Results HPLC_Analysis HPLC Analysis of All Batches Inconsistent_Results->HPLC_Analysis Standardize_Protocol Standardize Extraction Protocol Inconsistent_Results->Standardize_Protocol Preventative Action Quantification Quantify this compound HPLC_Analysis->Quantification Fingerprinting Compare Chromatographic Fingerprints HPLC_Analysis->Fingerprinting Normalization Normalize Extract Concentration Based on this compound Content Quantification->Normalization Investigate_Other_Peaks Investigate Significant Differences in Other Peaks Fingerprinting->Investigate_Other_Peaks Consistent_Results Consistent Experimental Results Normalization->Consistent_Results Leads to Investigate_Other_Peaks->Consistent_Results Leads to

Caption: Workflow for troubleshooting batch-to-batch variability.

References

Technical Support Center: Optimizing In Vivo Studies of Schisandrin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and administration route of Schisandrin C in preclinical in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models?

A1: Based on published studies, oral dosages for this compound in mice and rats range from 2.5 mg/kg to 200 mg/kg.[1][2] For intravenous administration in rats, a common dose is 10 mg/kg.[3][4] The optimal dose will depend on the specific animal model and the therapeutic endpoint being investigated.

Q2: What is the oral bioavailability of this compound?

A2: The oral bioavailability of pure this compound in rats is relatively low, reported to be approximately 15.56 ± 10.47%.[3][4] This is primarily due to hepatic first-pass metabolism and intestinal effects.[3]

Q3: Which administration route provides higher systemic exposure to this compound?

A3: Intravenous (IV) administration bypasses the gastrointestinal tract and first-pass metabolism, resulting in significantly higher systemic exposure compared to oral administration.[3][4] IV administration is useful for mechanistic studies where controlled plasma concentrations are required.

Q4: What are the known signaling pathways modulated by this compound in vivo?

A4: this compound has been shown to modulate several key signaling pathways, including the TGF-β, PI3K-Akt, Nrf2, and PI3K/AKT/mTOR pathways.[1][5][6][7] These pathways are involved in processes such as inflammation, oxidative stress, fibrosis, and autophagy.

Q5: Are there any known drug-drug interactions with this compound?

A5: this compound and other lignans from Schisandra chinensis have been reported to inhibit cytochrome P450 enzymes, such as CYP3A4 and CYP2C9. This suggests a potential for drug-drug interactions with co-administered drugs that are substrates for these enzymes.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or variable plasma concentrations after oral administration. Poor aqueous solubility of this compound. Significant first-pass metabolism. Improper gavage technique.Use a suitable vehicle to improve solubility (e.g., a suspension in carboxymethylcellulose sodium). Consider co-administration with an inhibitor of relevant metabolic enzymes (use with caution and appropriate justification). Ensure proper training and technique for oral gavage to avoid accidental administration into the trachea.
Unexpected toxicity or adverse effects. High dosage. Vehicle toxicity. Contamination of the compound.Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). Run a vehicle-only control group to assess any effects of the delivery vehicle. Ensure the purity of the this compound compound used in the experiments.
Inconsistent results between experiments. Variability in animal strain, age, or sex. Differences in dosing preparation and administration. Circadian rhythm effects on metabolism.Standardize animal model parameters. Prepare dosing solutions fresh for each experiment and ensure accurate administration. Perform experiments at the same time of day to minimize diurnal variations.
Difficulty in detecting this compound in plasma samples. Low dosage administered. Inadequate sensitivity of the analytical method. Improper sample collection or storage.Increase the administered dose if within the therapeutic and non-toxic range. Optimize the LC-MS/MS method for higher sensitivity (e.g., adjust extraction method, and instrument parameters). Collect blood at appropriate time points based on Tmax, and store plasma samples at -80°C until analysis.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseTmax (min)Cmax (µg/mL)AUC (µg·h/mL)Bioavailability (%)Reference
Oral (p.o.)10 mg/kg22 - 200--15.56 ± 10.47[3]
Intravenous (i.v.)10 mg/kg---100[3]
Oral (p.o.) - S. chinensis extract3 g/kg (equiv. 5.2 mg/kg Sch C)-0.08 ± 0.07-78.42 ± 54.91[3]
Oral (p.o.) - S. chinensis extract10 g/kg (equiv. 17.3 mg/kg Sch C)-0.15 ± 0.09-37.59 ± 19.16[3]

Table 2: In Vivo Dosages of this compound Used in Rodent Models

SpeciesModelRouteDoseOutcomeReference
MiceChronic Stress-Induced DyslipidemiaOral2.5 mg/kg, 5 mg/kgImproved dyslipidemia[1]
MiceHepatic FibrosisOral200 mg/kgReversed liver fibrosis[2]

Experimental Protocols

Protocol 1: Oral Administration (Gavage) in Rats
  • Preparation of Dosing Solution:

    • For a 10 mg/kg dose in a 250g rat, weigh 2.5 mg of this compound.

    • Suspend the powder in a suitable vehicle, such as a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in sterile water. A common dosing volume is 5-10 mL/kg.

    • Vortex or sonicate the suspension to ensure homogeneity. Prepare fresh on the day of dosing.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the precise volume of the dosing solution to administer.

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to prevent stomach perforation.

    • Insert the gavage needle gently into the esophagus and deliver the dose smoothly.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Intravenous Administration (Tail Vein Injection) in Rats
  • Preparation of Dosing Solution:

    • Dissolve this compound in a sterile vehicle suitable for intravenous injection, such as a mixture of DMSO, polyethylene glycol, and saline. Ensure the final concentration of DMSO is non-toxic.

    • Filter the solution through a 0.22 µm sterile filter.

  • Animal Handling and Dosing:

    • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the rat in a restraining device.

    • Disinfect the injection site with 70% ethanol.

    • Insert a 27-30 gauge needle attached to a syringe containing the dosing solution into one of the lateral tail veins.

    • Inject the solution slowly.

    • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

Protocol 3: Plasma Sample Collection and Processing for Pharmacokinetic Analysis
  • Blood Collection:

    • At predetermined time points after dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples (approximately 100-200 µL) from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the supernatant (plasma) to a clean microcentrifuge tube.

  • Sample Storage:

    • Store the plasma samples at -80°C until LC-MS/MS analysis.

Protocol 4: Quantification of this compound in Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing an internal standard.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and an organic solvent like acetonitrile or methanol.

    • Detect this compound and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualizations

Signaling Pathways

SchisandrinC_Signaling cluster_TGFB TGF-β Pathway cluster_PI3K_Akt PI3K-Akt Pathway cluster_Nrf2 Nrf2 Pathway TGFB TGF-β TGFBR TGFBR1 TGFB->TGFBR Smad Smad2/3 TGFBR->Smad Fibrosis Fibrosis Smad->Fibrosis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy Inhibition mTOR->Autophagy Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes SchC This compound SchC->TGFBR inhibits SchC->PI3K inhibits SchC->Keap1 inhibits

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis Dose_Prep Dose Preparation Animal_Admin Animal Administration (p.o. or i.v.) Dose_Prep->Animal_Admin Blood_Collection Blood Collection (Time Points) Animal_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic studies of this compound.

References

Technical Support Center: Overcoming Schisandrin C Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisandrin C and encountering resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows increasing resistance to this compound. What are the potential mechanisms?

A1: Resistance to this compound, a bioactive lignan, can be multifaceted. Key reported mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[1][2][3]

  • Altered Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., BAX), thereby evading programmed cell death induced by this compound.[2][4]

  • Enhanced Detoxification: Increased activity of detoxification systems, such as the glutathione S-transferase (GST) system, can lead to the metabolic inactivation of this compound.[2]

  • Insufficient Immune Response: The tumor microenvironment may lack a robust anti-tumor immune response, which this compound can leverage to exert its full effect.[5][6][7]

Q2: How can I overcome this compound resistance in my experiments?

A2: Several strategies can be employed to counteract resistance:

  • Combination Therapy: Using this compound in combination with conventional chemotherapeutic agents like cisplatin or 5-fluorouracil (5-FU) has shown synergistic effects, enhancing the overall anti-cancer activity and potentially bypassing resistance mechanisms.[5][8]

  • Immunomodulation: this compound can activate the cGAS-STING pathway, leading to an enhanced type I interferon (IFN) response. This boosts anti-tumor immunity by increasing the infiltration of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells into the tumor.[5][6][7][9]

  • Targeting Efflux Pumps: While direct evidence for this compound is still emerging, related lignans have been shown to inhibit P-gp and MRP1.[1] Co-administration with known efflux pump inhibitors could be a viable strategy.[3][10]

  • Inducing Alternative Cell Death Pathways: Related compounds like Schizandrin A have been found to induce ferroptosis, a non-apoptotic form of cell death, to overcome resistance.[8] Exploring whether this compound can induce similar alternative pathways may be beneficial.

Q3: What is the role of the cGAS-STING pathway in this compound's anti-cancer activity?

A3: The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA.[5][7] this compound has been shown to enhance the activation of this pathway, which is often triggered by DNA damage from chemotherapy.[5][7] This activation leads to the production of type I interferons, which in turn stimulates an anti-tumor immune response characterized by the recruitment and activation of T cells and NK cells.[5][6] This suggests that this compound can sensitize tumors to chemotherapy by augmenting the immune system's ability to recognize and eliminate cancer cells.[5][6][9]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cancer cell line.

Possible Cause Troubleshooting Step
Cell Line Authenticity and Passage Number Verify the authenticity of your cell line (e.g., by STR profiling). Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Variability in Seeding Density Ensure a consistent number of cells are seeded in each well for the cytotoxicity assay. Confluency at the time of treatment can significantly impact results. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.
Assay-Specific Issues (e.g., MTT, SRB) Ensure that the incubation time with the detection reagent is consistent across all plates. Confirm that this compound does not interfere with the assay chemistry itself by running appropriate controls (e.g., drug in media without cells).

Problem 2: No significant increase in apoptosis after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Concentration or Treatment Duration Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line.
Apoptosis Detection Method Use multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays, and Western blotting for cleaved PARP or caspase-3). Some methods may be more sensitive or appropriate for your cell line.
Cell Line Resistance Your cell line may have inherent or acquired resistance to apoptosis. Analyze the expression of key apoptosis-related proteins like the Bcl-2 family members to assess the apoptotic machinery's integrity. Consider strategies to overcome resistance, such as combination therapy.[4]

Problem 3: Lack of synergistic effect when combining this compound with chemotherapy.

Possible Cause Troubleshooting Step
Incorrect Dosing Schedule The timing of drug administration can be critical. Experiment with different schedules: sequential administration (this compound followed by chemo, or vice versa) versus simultaneous administration.
Inappropriate Drug Ratio The synergistic effect is often dependent on the ratio of the two drugs. Use methods like the Chou-Talalay method to determine the combination index (CI) and identify synergistic, additive, or antagonistic ratios.
Immune-deficient Model If you are working in vivo with immunodeficient models (e.g., nude mice), you may not observe the immune-mediated synergistic effects of this compound.[5] Consider using syngeneic models with a competent immune system to evaluate immunotherapy-related effects.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Bel-7402Human Hepatocellular Carcinoma81.58 ± 1.0648
KB-3-1Human Nasopharyngeal Carcinoma108.00 ± 1.1348
Bcap37Human Breast Cancer136.97 ± 1.5348

Data extracted from a study on the anti-tumor activity of this compound.[1]

Table 2: Effect of Schisandrin B (a related lignan) on IC50 in Human Colon Cancer Cell Lines

Cell LineIC50 (µM)
HCT116~50
HT29>100
SW480>100
SW620>100
Caco-2>100
LS174T>100

Data for Schisandrin B after 48h treatment, highlighting differential sensitivity.[4]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment: Treat cells with various concentrations of this compound, a positive control (e.g., staurosporine), and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Gently aspirate the media. Wash cells once with cold PBS. Trypsinize the cells, and then collect them in a 1.5 mL microcentrifuge tube. Centrifuge at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol 2: Western Blot for Apoptosis-Related Proteins

  • Protein Extraction: Following treatment as described above, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., BAX, Bcl-2, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Protocol 3: Quantitative RT-PCR for cGAS-STING Pathway Genes

  • RNA Extraction: Treat cells with this compound and/or cisplatin.[5] Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy).

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Run the qPCR reaction on a real-time PCR system. Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

G cluster_0 Overcoming this compound Resistance cluster_1 Synergistic Effects cluster_2 Immune Modulation Schisandrin_C This compound Combination_Therapy Combination Therapy Schisandrin_C->Combination_Therapy cGAS_STING Activate cGAS-STING Pathway Schisandrin_C->cGAS_STING Chemotherapy Chemotherapy (e.g., Cisplatin) Chemotherapy->Combination_Therapy Chemotherapy->cGAS_STING Cancer_Cell Resistant Cancer Cell Combination_Therapy->Cancer_Cell Overcomes Resistance Apoptosis Increased Apoptosis & Cell Cycle Arrest Combination_Therapy->Apoptosis Apoptosis->Cancer_Cell Induces Death Type_I_IFN Type I IFN Response cGAS_STING->Type_I_IFN Immune_Cells T Cell & NK Cell Infiltration Type_I_IFN->Immune_Cells Immune_Cells->Cancer_Cell Enhances Killing

Caption: Strategies to overcome this compound resistance in cancer cells.

G cluster_0 Experimental Workflow: Testing Chemo-Sensitization cluster_1 In Vitro Analysis cluster_2 In Vivo Analysis (Syngeneic Model) start Seed Cancer Cells (e.g., MC38, 4T1) treatment Treat with: 1. Vehicle 2. This compound 3. Chemotherapy 4. Combination start->treatment incubation Incubate for Defined Period treatment->incubation tumor_growth Measure Tumor Volume & Weight treatment->tumor_growth In Vivo viability Cell Viability Assay (MTT, etc.) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis gene_expression qRT-PCR for Immune Genes incubation->gene_expression survival Kaplan-Meier Survival Analysis tumor_growth->survival flow_cytometry Flow Cytometry of Tumor Infiltrates (CD8+ T cells, NK cells) tumor_growth->flow_cytometry

Caption: Workflow for evaluating this compound-mediated chemosensitization.

G cluster_0 This compound-Enhanced cGAS-STING Signaling Chemo_DNA_Damage Chemotherapy-induced DNA Damage Cytosolic_DNA Cytosolic dsDNA Chemo_DNA_Damage->Cytosolic_DNA cGAS cGAS Cytosolic_DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1_IRF3 TBK1/IRF3 Phosphorylation STING->TBK1_IRF3 Type_I_IFN Type I IFN (IFN-β) Production TBK1_IRF3->Type_I_IFN ISGs Interferon-Stimulated Genes (ISGs) Type_I_IFN->ISGs induces Anti_Tumor_Immunity Anti-Tumor Immunity ISGs->Anti_Tumor_Immunity Schisandrin_C This compound Schisandrin_C->cGAS Enhances Activation

Caption: this compound enhances anti-tumor immunity via the cGAS-STING pathway.

References

Technical Support Center: Enhancing the Bioavailability of Schisandrin C Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of Schisandrin C formulations. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to three key factors:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with limited solubility in aqueous environments, which restricts its dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • First-Pass Metabolism: Upon absorption, this compound undergoes significant metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. This metabolic process reduces the amount of active compound reaching systemic circulation.[1][2][3][4][5]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-glycoprotein efflux pump, an ATP-dependent transporter protein found in the intestinal epithelium. P-gp actively transports this compound back into the intestinal lumen, thereby limiting its net absorption.[6][7][8][9][10]

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Several advanced formulation strategies have shown promise in overcoming the bioavailability challenges of this compound:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This increases the dissolution and absorption of lipophilic drugs like this compound.[11][12][13][14][15]

  • Nanoparticle-Based Formulations: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to enhanced dissolution velocity and saturation solubility. Common approaches include:

    • Nanosuspensions: Dispersions of pure drug nanocrystals in a liquid medium.[16][17][18][19][20]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and potentially enhancing its absorption.[21][22][23][24]

  • Solid Dispersions: These formulations involve dispersing this compound in a hydrophilic carrier at the molecular level. This technique can enhance the dissolution rate by presenting the drug in an amorphous state and improving its wettability.[25][26][27][28][29][30]

Q3: How does this compound interact with the PI3K/AKT/mTOR signaling pathway?

A3: Recent studies suggest that this compound can modulate the PI3K/AKT/mTOR signaling pathway, which is implicated in various cellular processes, including cell survival, proliferation, and autophagy.[31][32][33][34] this compound has been shown to interfere with this pathway, which may contribute to its therapeutic effects in conditions like atherosclerosis and renal fibrosis.[31][33]

Troubleshooting Guides

This section provides practical guidance on common issues encountered during the formulation and evaluation of this compound.

Formulation Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low drug loading in SEDDS Poor solubility of this compound in the selected oil/surfactant system.Screen a wider range of oils, surfactants, and co-surfactants with varying polarities to identify a system with higher solubilizing capacity for this compound. Consider using a co-solvent to improve solubility.
Precipitation of this compound upon dilution of SEDDS The formulation is unable to maintain the drug in a solubilized state when dispersed in a large volume of aqueous medium.Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), into the SEDDS formulation to create a supersaturable system (su-SEDDS).[35]
Physical instability of SEDDS (e.g., phase separation) Incompatibility or inappropriate ratios of the oil, surfactant, and co-surfactant.Optimize the formulation by constructing pseudo-ternary phase diagrams to identify the stable self-emulsifying region. Ensure all components are within their optimal concentration ranges.[12]
Aggregation of nanoparticles in nanosuspensions Insufficient stabilization of the nanoparticle surface.Optimize the type and concentration of the stabilizer (e.g., surfactants, polymers). A combination of stabilizers may provide better steric and electrostatic stabilization.[17]
Crystal growth in nanosuspensions during storage Ostwald ripening, where larger particles grow at the expense of smaller ones.Select a stabilizer that strongly adsorbs to the drug crystal surface to inhibit crystal growth. Hydroxypropyl methylcellulose (HPMC) has been shown to be effective for some drugs.[17]
Low entrapment efficiency in SLNs/NLCs Drug expulsion from the lipid matrix during lipid crystallization.Optimize the lipid composition by blending solid and liquid lipids (in the case of NLCs) to create a less ordered lipid matrix. Screen different surfactants and co-surfactants.
Phase separation and drug crystallization in solid dispersions The drug is not molecularly dispersed or the carrier has a low glass transition temperature (Tg).Select a carrier with a high Tg and good miscibility with this compound. Ensure the drug loading is below the saturation point in the carrier. Use techniques like quench cooling during preparation to promote the amorphous state.[26][29]
Hygroscopicity and tackiness of solid dispersions The inherent properties of the hydrophilic carrier used.Store the solid dispersion in low humidity conditions. Consider incorporating a glidant or anti-tacking agent during formulation into a final dosage form.
Analytical & Experimental Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor peak shape or resolution in HPLC analysis of this compound Inappropriate mobile phase composition or column chemistry.Optimize the mobile phase by adjusting the organic solvent ratio, pH, and ionic strength. Consider using a different stationary phase (e.g., C18, phenyl-hexyl).
Low recovery of this compound during sample preparation from biological matrices Inefficient extraction or degradation of the analyte.Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). Ensure the pH of the extraction solvent is optimal for this compound stability and recovery.[36]
High variability in in vitro dissolution data "Coning" effect in the dissolution vessel, where insoluble particles accumulate at the bottom. Inconsistent wetting of the formulation.Optimize the dissolution apparatus and agitation speed. Use a surfactant in the dissolution medium to improve wetting and prevent coning.
Low permeability of this compound in Caco-2 cell assays Inherent low permeability of the compound. Efflux by P-glycoprotein.Co-administer with a known P-gp inhibitor (e.g., verapamil) to confirm the role of P-gp efflux. Develop formulations that can inhibit P-gp or bypass this efflux mechanism.[6]
High inter-subject variability in in vivo pharmacokinetic studies Differences in gastrointestinal physiology, food effects, or inherent variability in drug metabolism.Standardize the experimental conditions (e.g., fasting state, diet). Use a larger number of animals to increase statistical power. Consider a crossover study design if feasible.

Quantitative Data on Bioavailability Enhancement

The following table summarizes pharmacokinetic data from studies investigating different this compound formulations. Due to variations in study design, animal models, and analytical methods, a direct comparison should be made with caution.

FormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
This compound (Suspension)Rat10 mg/kg (p.o.)80 ± 700.37 - 3.336.71 ± 4.51 (µg·min/mL)15.56 ± 10.47[36][37][38]
Schisandra chinensis ExtractRat3 g/kg (p.o.)80 ± 70-17.58 ± 12.31 (µg·min/mL)78.42 ± 54.91[36][37][38]
Schisandra chinensis ExtractRat10 g/kg (p.o.)150 ± 90-28.03 ± 14.29 (µg·min/mL)37.59 ± 19.16[36][37][38]
γ-Schisandrin Solid DispersionRat-~3-fold higher (female)-~6-fold higher (female)Significantly increased[25]

Note: The data for the Schisandra chinensis extract pertains to the bioavailability of schisandrin within the extract, not purified this compound. The γ-schisandrin solid dispersion data indicates a significant increase in bioavailability but does not provide absolute values for direct comparison.

Experimental Protocols

In Vitro Dissolution Testing for Poorly Soluble Drugs

Objective: To assess the rate and extent of this compound release from a formulation into a dissolution medium.

Apparatus: USP Apparatus 2 (Paddle) is commonly used.

Media:

  • Start with aqueous media at different pH values reflecting the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • For poorly soluble drugs like this compound, the addition of a surfactant (e.g., 0.1% to 2% Sodium Dodecyl Sulfate - SDS) to the media is often necessary to achieve sink conditions.

Procedure:

  • De-gas the dissolution medium.

  • Place the specified volume of medium (typically 900 mL) into the dissolution vessel and equilibrate to 37 ± 0.5 °C.

  • Place a single dosage form (e.g., tablet, capsule, or a specified amount of powder) in the vessel.

  • Start the apparatus at a specified rotation speed (e.g., 50 or 75 RPM).

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and assess the involvement of efflux transporters like P-glycoprotein.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Studies (Bidirectional):

    • Apical to Basolateral (A→B) Transport: Add the this compound formulation to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add the this compound formulation to the basolateral chamber and fresh medium to the apical chamber.

  • Incubation: Incubate the plates at 37 °C with 5% CO2 for a specified period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Efflux Ratio Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio significantly greater than 1 suggests the involvement of active efflux.

  • P-gp Inhibition: To confirm P-gp involvement, the experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a this compound formulation in an animal model.

Animal Model: Sprague-Dawley rats are commonly used.

Procedure:

  • Dosing:

    • Oral Administration: Administer the this compound formulation to a group of fasted rats via oral gavage.

    • Intravenous Administration: Administer a solution of this compound to another group of rats intravenously to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis formulation This compound Formulation (SEDDS, Nanoparticles, Solid Dispersion) dissolution In Vitro Dissolution Testing formulation->dissolution Assess Release Profile permeability Caco-2 Permeability Assay formulation->permeability Evaluate Permeability & Efflux pk_study In Vivo Pharmacokinetic Study (Animal Model) formulation->pk_study Administer Formulation dissolution->pk_study Inform In Vivo Study Design permeability->pk_study Predict In Vivo Absorption data_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, Bioavailability) pk_study->data_analysis Generate Plasma Concentration Data

Caption: Experimental workflow for evaluating this compound formulations.

bioavailability_challenges cluster_challenges Challenges to Oral Bioavailability cluster_solutions Formulation Solutions solubility Poor Aqueous Solubility low_bioavailability Low Oral Bioavailability solubility->low_bioavailability metabolism First-Pass Metabolism (CYP3A4) metabolism->low_bioavailability efflux P-glycoprotein Efflux efflux->low_bioavailability sedds SEDDS sedds->low_bioavailability Improves Solubilization nanoparticles Nanoparticles nanoparticles->low_bioavailability Enhances Dissolution solid_dispersion Solid Dispersions solid_dispersion->low_bioavailability Increases Dissolution Rate

Caption: Challenges and solutions for this compound bioavailability.

signaling_pathway schisandrin_c This compound pi3k PI3K schisandrin_c->pi3k Inhibits akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates cell_survival Cell Survival & Proliferation akt->cell_survival Promotes autophagy Autophagy mtor->autophagy Inhibits

References

Validation & Comparative

Comparative Analysis of Schisandrin C and Gomisin N: A Deep Dive into their Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature reveals that both Schisandrin C and Gomisin N, lignans isolated from the fruit of Schisandra chinensis, exhibit significant anti-inflammatory properties. This guide provides a detailed comparative analysis of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Key Comparative Findings

Both this compound and Gomisin N have been demonstrated to effectively suppress inflammatory responses, primarily through the modulation of key signaling pathways. While both compounds target the Mitogen-Activated Protein Kinase (MAPK) pathway, distinct and overlapping mechanisms have been identified.

FeatureThis compoundGomisin N
Primary Source Fruit of Schisandra chinensisFruit of Schisandra chinensis
Key Anti-inflammatory Mechanism Inhibition of NF-κB and MAPK pathways, attenuation of NLRP3 inflammasomeInhibition of MAPK and PI3K/Akt pathways
Effect on Inflammatory Mediators Reduces production of NO, IL-1β, IL-6, and TNF-αReduces production of NO and pro-inflammatory cytokines

Quantitative Analysis of Anti-inflammatory Effects

The following table summarizes the quantitative data from studies investigating the anti-inflammatory effects of this compound and Gomisin N on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundConcentrationTargetResultCitation
This compound1, 10, 100 μMIL-1β, IL-6, TNF-α mRNA expressionSignificant reduction[1]
Gomisin N1, 10, 100 μMIL-6 mRNA expressionSignificant reduction[1]
This compoundNot specifiedPhosphorylated p38 and ERKReduction[2]
Gomisin NNot specifiedPhosphorylated JNKReduction[2]
This compoundNot specifiedNO productionReduction[3][4][5]
Gomisin NNot specifiedNO productionReduction[3][4][5]

Signaling Pathways

The anti-inflammatory effects of this compound and Gomisin N are mediated through their interaction with complex signaling cascades.

This compound Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK pathway, namely p38 and ERK.[2] This, in turn, suppresses the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[6] Furthermore, this compound has been shown to attenuate the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory caspases.[1]

Schisandrin_C_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines NLRP3->Cytokines SchisandrinC This compound SchisandrinC->MAPK SchisandrinC->NFkB SchisandrinC->NLRP3

Caption: this compound Anti-inflammatory Signaling Pathway.

Gomisin N Signaling Pathway

Gomisin N also modulates the MAPK pathway, with a notable effect on the phosphorylation of JNK.[2] Additionally, studies have indicated its role in regulating the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation and can cross-talk with inflammatory pathways.[7][8] The combined inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators.

Gomisin_N_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway (JNK, ERK) Receptor->MAPK Cytokines Pro-inflammatory Cytokines & Chemokines PI3K_Akt->Cytokines MAPK->Cytokines GomisinN Gomisin N GomisinN->PI3K_Akt GomisinN->MAPK

Caption: Gomisin N Anti-inflammatory Signaling Pathway.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the literature to evaluate the anti-inflammatory effects of this compound and Gomisin N.

Cell Culture and Treatment

Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of this compound or Gomisin N for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay

NO production is measured in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of cell supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from cells using a suitable reagent (e.g., TRIzol). cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is performed using a thermal cycler with specific primers for target genes (e.g., IL-1β, IL-6, TNF-α, and a housekeeping gene like GAPDH) and a fluorescent dye (e.g., SYBR Green). The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis

Cells are lysed to extract total protein. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of p38, ERK, JNK, and IκB-α), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Culture RAW 246.7 Cell Culture Pretreat Pre-treatment with This compound or Gomisin N Culture->Pretreat Stimulate LPS Stimulation Pretreat->Stimulate NO_Assay NO Production (Griess Assay) Stimulate->NO_Assay qPCR Gene Expression (qRT-PCR) Stimulate->qPCR Western Protein Expression (Western Blot) Stimulate->Western

Caption: General Experimental Workflow.

Conclusion

Both this compound and Gomisin N are potent anti-inflammatory agents derived from Schisandra chinensis. While they share the ability to inhibit the MAPK signaling pathway, they also exhibit distinct mechanistic features. This compound demonstrates a broader inhibitory profile by also targeting the NF-κB pathway and the NLRP3 inflammasome. Gomisin N's mechanism involves the PI3K/Akt pathway in addition to MAPK signaling. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative potency and therapeutic potential of these two promising natural compounds.

References

A Comparative Analysis of the Hepatoprotective Effects of Schisandrin C and Silymarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatoprotective properties of Schisandrin C, a bioactive lignan from Schisandra chinensis, and silymarin, a flavonoid complex from milk thistle (Silybum marianum). Both compounds are recognized for their potential in mitigating liver injury, and this document aims to furnish an objective analysis of their efficacy and mechanisms of action, supported by experimental data.

Quantitative Data on Hepatoprotective Efficacy

The following tables summarize the quantitative effects of this compound and silymarin on key biomarkers of liver injury, oxidative stress, and inflammation. Data has been compiled from multiple preclinical studies, primarily utilizing carbon tetrachloride (CCl4)-induced liver injury models in rodents. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental models, dosages, and treatment durations may influence the outcomes.

Table 1: Effects on Liver Injury Markers

CompoundModelDosageALT (U/L)AST (U/L)Reference
Control CCl4-induced liver fibrosis in mice-~25~50[1]
CCl4 Model CCl4-induced liver fibrosis in mice-~250~450[1]
This compound CCl4-induced liver fibrosis in mice20 mg/kg~150~300[1]
This compound CCl4-induced liver fibrosis in mice40 mg/kg~100~200[1]
Control CCl4-induced liver injury in rats-~35~80[2]
CCl4 Model CCl4-induced liver injury in rats2 mL/kg~250~550[2]
Silymarin CCl4-induced liver fibrosis in mice100 mg/kg/dSignificantly ReducedSignificantly Reduced[3]
Silymarin CCl4-induced hepatotoxicity in mice16 mg/kgSignificantly ReducedNot Reported[4]

Note: "Significantly Reduced" indicates a statistically significant decrease compared to the CCl4 model group, as reported in the study, where specific mean values were not provided in the abstract.

Table 2: Effects on Oxidative Stress Markers

CompoundModelDosageMDA (nmol/mg protein)SOD (U/mg protein)GSH (nmol/mg protein)Reference
Control CCl4-induced liver injury in rats-~1.5~120~25[2]
CCl4 Model CCl4-induced liver injury in rats2 mL/kg~3.5~70~15[2]
Schisandrin B (structurally similar to this compound) CCl4-induced liver injury in rats50 mg/kg~2.0~100~20[2]
Control CCl4-induced liver injury in mice-Not specifiedElevatedElevated[5]
CCl4 Model CCl4-induced liver injury in mice-IncreasedDecreasedDecreased[5]
Schisandra chinensis pollen extract CCl4-induced liver injury in mice40 g/kgDecreasedElevatedElevated[5]
Control CCl4-induced liver fibrosis in rats-Not specifiedNot specifiedNot specified[6]
CCl4 Model CCl4-induced liver fibrosis in rats-Significantly IncreasedNot specifiedNot specified[6]
Silymarin CCl4-induced liver fibrosis in rats50 mg/kgSignificantly DecreasedNot specifiedNot specified[6]

Mechanisms of Action: A Comparative Overview

Both this compound and silymarin exert their hepatoprotective effects through multiple mechanisms, primarily centered around antioxidant and anti-inflammatory pathways.

This compound has been shown to mitigate liver fibrosis by inhibiting the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis.[7][8] This is achieved, in part, through the modulation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[7][8] Additionally, this compound exhibits anti-inflammatory effects by suppressing the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α.[9]

Silymarin is a well-established antioxidant that acts as a free radical scavenger, inhibiting lipid peroxidation and protecting cellular membranes from damage.[10][11] Its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13][14] Nrf2 is a transcription factor that upregulates the expression of a wide range of antioxidant and cytoprotective genes, enhancing the liver's defense against oxidative stress.[12][15]

Signaling Pathway Diagrams

Schisandrin_C_Signaling_Pathway Toxin Hepatotoxin (e.g., CCl4) ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS NFkB NF-κB Activation Toxin->NFkB HSC_Activation Hepatic Stellate Cell (HSC) Activation ROS->HSC_Activation Fibrosis Liver Fibrosis HSC_Activation->Fibrosis TGFB TGF-β1 Smad p-Smad2/3 TGFB->Smad Smad->HSC_Activation Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Cytokines->Fibrosis SchisandrinC This compound SchisandrinC->ROS SchisandrinC->TGFB SchisandrinC->NFkB Silymarin_Signaling_Pathway Toxin Hepatotoxin (e.g., CCl4) ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, GSH-Px, etc.) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Detoxification Cellular Protection Antioxidant_Enzymes->Detoxification Silymarin Silymarin Silymarin->ROS Silymarin->Keap1_Nrf2 dissociates Cell_Damage Hepatocyte Damage Lipid_Peroxidation->Cell_Damage Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control, Model, Treatment) Acclimatization->Grouping Induction Induction of Liver Injury (e.g., CCl4 i.p.) Grouping->Induction Treatment Treatment Administration (this compound or Silymarin, oral gavage) Grouping->Treatment Sacrifice Sacrifice and Sample Collection (Blood, Liver Tissue) Induction->Sacrifice Treatment->Sacrifice Serum_Analysis Serum Analysis (ALT, AST) Sacrifice->Serum_Analysis Tissue_Analysis Liver Tissue Analysis Sacrifice->Tissue_Analysis Oxidative_Stress Oxidative Stress Markers (MDA, SOD, GSH) Tissue_Analysis->Oxidative_Stress Histopathology Histopathology (H&E, Masson) Tissue_Analysis->Histopathology Molecular_Analysis Molecular Analysis (Western Blot, PCR) Tissue_Analysis->Molecular_Analysis

References

Unraveling the Anti-Cancer Mechanisms of Schisandrin C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Schisandrin C's divergent effects on leukemia and lung cancer cell lines, providing researchers with comparative data and detailed experimental protocols to accelerate drug development.

This compound, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest in the scientific community for its potential anti-tumor properties. This guide provides a comparative analysis of the mechanism of action of this compound in two distinct human cancer cell lines: U937 (leukemia) and A549 (non-small cell lung cancer). By presenting key experimental data in a comparative format, alongside detailed protocols and visual pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to further explore the therapeutic potential of this natural compound.

Comparative Efficacy and Cytotoxicity

The cytotoxic effects of this compound vary between different cancer cell lines, highlighting the importance of cell-type-specific investigations. In human leukemia U937 cells, this compound demonstrates potent growth inhibition, inducing cell cycle arrest and apoptosis.[1][2] While direct IC50 values for this compound in A549 cells are less consistently reported in the literature, studies on related compounds like Schisandrin A and B suggest that lignans from Schisandra chinensis are also effective in inhibiting the proliferation of lung cancer cells.[1][3] One study indicates that this compound effectively suppresses the proliferation and viability of A549 cells.[4]

Cell LineCancer TypeIC50 (µM)Key Effects
U937 Human LeukemiaNot explicitly stated, but significant growth inhibition at 50-100 µM[1]Induces G1 cell cycle arrest and apoptosis[1][2]
A549 Human Lung AdenocarcinomaNot explicitly stated, but suppresses proliferation and viability[4]Inhibits the AKT1 signaling pathway[4]

Divergent Signaling Pathways of this compound

This compound exerts its anti-cancer effects through distinct signaling pathways in U937 and A549 cells. In U937 cells, the mechanism is primarily centered around the induction of G1 phase cell cycle arrest and subsequent apoptosis.[1][2] Conversely, in A549 cells, the primary target identified is the AKT1 signaling pathway, a crucial regulator of cell proliferation and survival.[4]

G1 Arrest and Apoptosis Induction in U937 Leukemia Cells

In U937 cells, this compound triggers a cascade of events leading to cell cycle arrest at the G1 phase. This is achieved by down-regulating the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin E, and cyclin-dependent kinase 4 (Cdk4).[1][2] The inhibition of these proteins prevents the cell from progressing into the S phase, effectively halting proliferation.

Following G1 arrest, this compound induces apoptosis through the intrinsic pathway. This is characterized by the down-regulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the proteolytic activation of caspase-9 and caspase-3.[1][2] The activation of this caspase cascade ultimately leads to the degradation of cellular components and programmed cell death.

G1_Arrest_Apoptosis_U937 cluster_G1_Arrest G1 Phase Arrest cluster_Apoptosis Apoptosis Induction SchisandrinC This compound CyclinD1_Cdk4 Cyclin D1 / Cdk4 SchisandrinC->CyclinD1_Cdk4 inhibits CyclinE Cyclin E SchisandrinC->CyclinE inhibits Bcl2 Bcl-2 / Bcl-xL SchisandrinC->Bcl2 inhibits pRB pRB Phosphorylation CyclinD1_Cdk4->pRB promotes CyclinE->pRB G1_S_Transition G1/S Transition pRB->G1_S_Transition promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Fig. 1: this compound's mechanism in U937 cells, inducing G1 arrest and apoptosis.
Inhibition of the AKT1 Signaling Pathway in A549 Lung Cancer Cells

In A549 cells, this compound's anti-proliferative effect is linked to the inhibition of the AKT1 signaling pathway.[4] AKT1 is a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism. By inhibiting this pathway, this compound effectively curtails the growth and viability of these lung cancer cells. The administration of an AKT kinase inhibitor has been shown to reverse the inhibitory effects of this compound on A549 cell proliferation, confirming the pathway's significance.[4]

AKT1_Inhibition_A549 SchisandrinC This compound AKT1 AKT1 SchisandrinC->AKT1 inhibits Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT1->Downstream activates Proliferation Cell Proliferation & Viability Downstream->Proliferation promotes

Fig. 2: this compound inhibits the AKT1 signaling pathway in A549 cells.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on cell cycle distribution and apoptosis in U937 cells.

Table 2: Effect of this compound on Cell Cycle Distribution in U937 Cells [1]

Treatment (48h)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control48.537.214.3
This compound (50 µM)62.125.812.1
This compound (100 µM)70.318.910.8

Table 3: Induction of Apoptosis by this compound in U937 Cells [1]

Treatment (48h)Apoptotic Cells (Sub-G1, %)
Control3.2 ± 0.5
This compound (50 µM)15.4 ± 1.2
This compound (100 µM)28.7 ± 1.8

Data are presented as mean ± SD.

Experimental Protocols

To facilitate further research, detailed protocols for the key experiments cited are provided below.

Cell Viability (MTT) Assay

MTT_Workflow A 1. Seed cells (e.g., A549 or U937) in 96-well plates B 2. Treat with various concentrations of this compound for 24-72h A->B C 3. Add MTT solution (0.5 mg/mL) and incubate for 4h at 37°C B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan C->D E 5. Measure absorbance at 570 nm using a microplate reader D->E

Fig. 3: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed A549 or U937 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment (for adherent cells like A549).[5][6]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[1][6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

Protocol:

  • Cell Lysis: After treating U937 or A549 cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8][9]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin D1, Cdk4, Bcl-2, Caspase-3, p-AKT, AKT) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Protocol:

  • Cell Preparation: Treat U937 or A549 cells with this compound for the desired duration. Harvest the cells by centrifugation (U937) or trypsinization (A549).[1][10]

  • Fixation (for Cell Cycle): For cell cycle analysis, fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[10][11]

  • Staining (for Cell Cycle): Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[10][12]

  • Staining (for Apoptosis): For apoptosis analysis, wash the harvested cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.[1][13]

  • Data Acquisition: Analyze the stained cells using a flow cytometer. For cell cycle analysis, quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content. For apoptosis, differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][13]

This guide provides a foundational understanding of the differential mechanisms of this compound in leukemia and lung cancer cells. The provided data and protocols are intended to serve as a valuable resource for researchers aiming to further elucidate the anti-cancer potential of this promising natural compound.

References

A Comparative Guide to the Efficacy of Natural vs. Synthetic Schisandrin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Schisandrin C, a bioactive dibenzocyclooctadiene lignan, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anti-cancer effects. Primarily isolated from the medicinal plant Schisandra chinensis, the efficacy of its natural form is well-documented. Concurrently, advances in chemical synthesis have made the production of this compound and its derivatives possible. This guide provides a comprehensive comparison of the efficacy of natural versus synthetic this compound, drawing upon available experimental data to inform research and drug development.

Data Presentation: A Quantitative Comparison

The following table summarizes the quantitative data on the biological activities of naturally-derived this compound and a synthesized derivative. It is important to note that the synthesized compound is a derivative and not bio-identical to natural this compound, which precludes a direct comparison of efficacy.

Biological ActivityCompoundAssay SystemEfficacy (IC50)Reference
Anti-inflammatory Natural this compoundLPS-induced RAW 264.7 macrophages (Pro-inflammatory cytokine expression)Not reported as IC50[1]
Synthesized Schisandrin Derivative (aR-6,7-Dihydro-6-(1'-hydroxyethyl)-6-methyl-5H-dibenzo[a,c]cycloheptene-1,2,3,9,10,11-hexaol)Dual COX-2 and LTB4 production inhibition32.1 ± 2.5 µM (COX-2)[2]
Anti-cancer Natural this compoundCytotoxicity in L929 and THP-1 cellsEffective concentrations: 60, 80, 100 µM[3]
Antiviral (Anti-HBV) Natural this compoundInhibition of HBV replication in vivoNot reported as IC50[4]
Anti-renal Fibrosis Natural this compoundInhibition of extracellular matrix accumulationNot reported as IC50[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of this compound.

Western Blot for PI3K/AKT/mTOR Pathway Analysis[7]
  • Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) are cultured in DMEM medium supplemented with 10% fetal bovine serum. For experiments, cells are seeded in 60 mm² dishes at a density of 2 x 10⁶ cells/dish. Once adhered, cells are treated with 50 µg/mL ox-LDL and varying concentrations of this compound for 24 hours.

  • Protein Extraction: The cell culture supernatant is discarded, and cells are lysed using RIPA buffer containing a protease inhibitor (PMSF) to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a suitable protein assay, such as the BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and then transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature. The blot is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest in the PI3K/AKT/mTOR pathway (e.g., PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using a chemiluminescent substrate and a CCD camera-based imager.

  • Analysis: The intensity of the protein bands is quantified using image analysis software.

Immunofluorescence for cGAS-STING Pathway Activation[4][8]
  • Cell Culture and Treatment: Cells (e.g., macrophages or tumor cells) are cultured on coverslips in a multi-well plate. Cells are treated with an agonist to induce the cGAS-STING pathway (e.g., cytosolic DNA) in the presence or absence of this compound for a specified duration.

  • Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15-30 minutes, and then permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.

  • Blocking and Antibody Incubation: The cells are blocked with a blocking solution (e.g., 1% BSA in PBS) to reduce non-specific antibody binding. Subsequently, cells are incubated with a primary antibody against a key protein in the cGAS-STING pathway (e.g., STING or p-IRF3) overnight at 4°C.

  • Secondary Antibody and Staining: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. The cell nuclei can be counterstained with DAPI.

  • Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence or confocal microscope. The localization and expression levels of the target protein are then analyzed.

Quantitative PCR (qPCR) for Anti-inflammatory Effects[1][9]
  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are seeded in multi-well plates. The cells are pre-treated with different concentrations of this compound for a specified time before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • RNA Extraction: Total RNA is extracted from the cells using a commercial RNA extraction kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • qPCR: The qPCR is performed using a qPCR instrument with a SYBR Green or probe-based detection method. Specific primers for the target pro-inflammatory cytokine genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (for normalization) are used.

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, comparing the expression levels in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates AutophagyInhibition Autophagy Inhibition mTORC1->AutophagyInhibition leads to SchisandrinC This compound SchisandrinC->PI3K inhibits SchisandrinC->AKT inhibits SchisandrinC->mTORC1 inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_Genes Type I Interferon Genes pIRF3->IFN_Genes translocates to nucleus and activates transcription SchisandrinC This compound SchisandrinC->STING enhances activation

Caption: this compound enhances the cGAS-STING signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis CellCulture Cell Culture (e.g., Macrophages, Cancer Cells) Treatment Treatment with Natural or Synthetic This compound CellCulture->Treatment Bioassays Biological Assays (e.g., Western Blot, qPCR, Immunofluorescence) Treatment->Bioassays DataAnalysis Data Analysis and Comparison Bioassays->DataAnalysis AnimalModel Animal Model (e.g., Disease Model) Administration Administration of This compound AnimalModel->Administration Outcome Assessment of Therapeutic Outcome Administration->Outcome Outcome->DataAnalysis

Caption: General experimental workflow for comparing this compound efficacy.

Conclusion

The available scientific literature provides a robust body of evidence for the efficacy of naturally-derived this compound across a range of therapeutic areas, including inflammation, cancer, and viral infections. The mechanisms of action are being progressively elucidated, with key signaling pathways such as PI3K/AKT/mTOR and cGAS-STING identified as important targets.

The total synthesis of this compound has been achieved, and synthetic derivatives have shown biological activity, in some cases with measurable IC50 values. However, a direct comparison of the efficacy of bio-identical synthetic this compound with its natural counterpart is a clear gap in the current research landscape. Such studies would be invaluable for the scientific and drug development communities. Future research should focus on conducting these head-to-head comparisons, which will require the use of well-characterized, high-purity synthetic this compound in standardized biological assays. This will allow for a definitive assessment of any potential differences in efficacy and will be crucial for guiding the future development and application of this compound as a therapeutic agent.

References

Schisandrin C vs. Colchicine for the Management of Liver Fibrosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the preclinical efficacy of Schisandrin C, a bioactive lignan from Schisandra chinensis, and Colchicine, a long-standing medication used in some cases for liver fibrosis. This analysis is based on available experimental data to objectively evaluate their potential as anti-fibrotic agents.

Quantitative Data Summary

The following tables summarize the effects of this compound and Colchicine on key markers of liver fibrosis, primarily focusing on the expression of alpha-smooth muscle actin (α-SMA) and collagen, which are hallmarks of hepatic stellate cell (HSC) activation and extracellular matrix deposition.

Table 1: Effect of this compound on Markers of Liver Fibrosis (In Vitro & In Vivo)

MarkerModelTreatmentOutcomeSource
α-SMA CCl₄-induced miceThis compoundReduced expression[1]
TGF-β1-treated LX-2 cells20, 40, 80 μM this compoundDecreased mRNA levels[1]
MCD-induced miceThis compoundReduced expression[2][3]
Collagen I CCl₄-induced miceThis compoundReduced expression[1]
TGF-β1-treated LX-2 cells20, 40, 80 μM this compoundDecreased mRNA levels[1]
MCD-induced miceThis compoundReduced expression[2][3]
Hydroxyproline CCl₄-induced miceThis compoundLowered content[1]
Serum ALT CCl₄-induced miceThis compoundDecreased activity[1]
Serum AST CCl₄-induced miceThis compoundDecreased activity[1]
Total Bilirubin CCl₄-induced miceThis compoundDecreased activity[1]

Table 2: Effect of Colchicine on Markers of Liver Fibrosis (In Vitro & In Vivo)

MarkerModelTreatmentOutcomeSource
Collagen I, III, IV Rat hepatocytes (fibrotic)Colchicine medicated serumReduced expression[4]
Collagen Synthesis Fibroblasts from S. mansoni-infected mouse liverColchicineSelective inhibition[5]
Procollagen III Patients with chronic liver diseaseColchicineDecreased serum levels[6]
Fibroblast Proliferation Fibroblasts from S. mansoni-infected mouse liverColchicineReduced proliferation[5]

Experimental Protocols

This compound: In Vivo and In Vitro Studies

1. Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Mouse Model [1]

  • Animal Model: C57BL/6J mice were used.

  • Induction of Fibrosis: Mice were intraperitoneally injected with CCl₄ to induce liver fibrosis.

  • Treatment: this compound was administered to the treatment group.

  • Analysis:

    • Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin were measured.

    • Hepatic hydroxyproline content was determined as a measure of collagen deposition.

    • Liver tissues were analyzed for the expression of α-SMA and type I collagen via immunofluorescence and quantitative real-time PCR (qRT-PCR).

2. Transforming Growth Factor-beta 1 (TGF-β1)-Treated Hepatic Stellate Cells (HSCs) [1]

  • Cell Lines: Human hepatic stellate cell lines LX-2 and HSC-T6 were used.

  • Activation: Cells were treated with TGF-β1 to induce activation and a fibrotic phenotype.

  • Treatment: Activated cells were treated with varying concentrations of this compound (20, 40, and 80 μM).

  • Analysis: The mRNA levels of α-SMA and collagen I were quantified using qRT-PCR to assess the inhibitory effect of this compound on HSC activation.

3. Methionine-Choline Deficient (MCD) Diet-Induced Hepatic Fibrosis Mouse Model [2][3]

  • Animal Model: Mice were fed an MCD diet to induce hepatic fibrosis.

  • Treatment: A group of mice was treated with this compound.

  • Analysis: Liver tissue was analyzed for the expression of collagen I and α-SMA using immunohistochemistry and qPCR.

Colchicine: In Vitro and Clinical Studies

1. In Vitro Study on Collagen Expression in Rat Hepatic Cells [4]

  • Cell Source: Hepatocytes and HSCs were isolated from rats with experimentally induced liver fibrosis.

  • Treatment: The cells were incubated with serum from rats that had been treated with Colchicine ("medicated serum").

  • Analysis: The expression of type I, III, and IV collagen in the cells was assessed using immunohistochemistry.

2. Study on Collagen Synthesis in Fibroblasts from Schistosoma mansoni-Infected Mouse Livers [5]

  • Cell Source: Fibroblasts were isolated from the livers of mice infected with Schistosoma mansoni.

  • Treatment: Monolayer cultures of these fibroblasts were treated with Colchicine.

  • Analysis:

    • Collagen and non-collagen protein synthesis was measured by the incorporation of [14C]proline.

    • Fibroblast proliferation was assessed by [3H]thymidine uptake.

3. Clinical Study in Patients with Chronic Liver Disease [6]

  • Patient Population: Patients with chronic liver disease and cirrhosis.

  • Treatment: Patients were treated with Colchicine.

  • Analysis: Serum levels of the N-terminal peptide of type III procollagen (P-III-P) were measured as a marker of fibrogenesis.

Signaling Pathways and Mechanisms of Action

This compound

This compound has been shown to exert its anti-fibrotic effects by modulating key signaling pathways involved in the pathogenesis of liver fibrosis. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis.[2][3][7]

SchisandrinC_TGFb_Pathway TGFb1 TGF-β1 TGFb_R TGF-β Receptor TGFb1->TGFb_R Smad3 Smad3 TGFb_R->Smad3 phosphorylates pSmad3 p-Smad3 HSC_Activation HSC Activation pSmad3->HSC_Activation SchisandrinC This compound SchisandrinC->pSmad3 inhibits a_SMA α-SMA Expression HSC_Activation->a_SMA Collagen Collagen Expression HSC_Activation->Collagen Fibrosis Fibrosis (ECM Deposition) a_SMA->Fibrosis Collagen->Fibrosis

Caption: this compound inhibits the TGF-β1/Smad3 signaling pathway.

Experimental Workflow: CCl₄-Induced Liver Fibrosis Model

The following diagram illustrates the typical workflow for evaluating the anti-fibrotic potential of a compound in a CCl₄-induced liver fibrosis model.

CCl4_Workflow start Start: Select Animal Model (e.g., C57BL/6J mice) induction Induce Liver Fibrosis (CCl₄ administration) start->induction treatment_group Treatment Group: Administer this compound induction->treatment_group control_group Control Group: Administer Vehicle induction->control_group sacrifice Sacrifice Animals & Collect Samples treatment_group->sacrifice control_group->sacrifice serum_analysis Serum Analysis (ALT, AST, Bilirubin) sacrifice->serum_analysis tissue_analysis Liver Tissue Analysis (Histology, qPCR, IHC) sacrifice->tissue_analysis data_analysis Data Analysis & Comparison serum_analysis->data_analysis tissue_analysis->data_analysis end Conclusion on Anti-fibrotic Efficacy data_analysis->end

Caption: Workflow for in vivo evaluation of anti-fibrotic compounds.

References

Validating In Silico Predictions of Schisandrin C with In Vitro Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico findings and their in vitro validation for Schisandrin C, a bioactive compound isolated from Schisandra chinensis. This document outlines the experimental data and detailed methodologies that substantiate the predicted therapeutic effects of this compound, particularly in atherosclerosis, viral infections, and fibrosis.

Unveiling the Molecular Mechanisms of this compound

In silico studies, such as network pharmacology and molecular docking, have been instrumental in predicting the biological targets and signaling pathways modulated by this compound. These computational approaches have identified key interactions that suggest its potential in treating a range of diseases by influencing pathways like PI3K/AKT/mTOR, cGAS-STING, TGF-β, and NF-κB. Subsequent in vitro experiments have been crucial in validating these computational hypotheses, providing tangible evidence of this compound's pharmacological activity.

Comparative Analysis of In Silico and In Vitro Data

The following tables summarize the quantitative data from both computational predictions and laboratory experiments, offering a clear comparison of the findings.

In Silico Prediction: Molecular DockingTarget ProteinBinding Energy (kcal/mol)In Vitro Validation Experiment
This compoundPI3K< -5.0Western Blot
This compoundAKT< -5.0[1]Western Blot[1]
This compoundTransforming Growth Factor Beta Receptor I (TGFBR1)-8.69[2][3]Transcriptomics, Western Blot[2][3]
In Vitro Experiment: Protein Expression Analysis (Western Blot)Cell LineTreatmentTarget ProteinOutcome
Atherosclerosis ModelHUVECsox-LDL + this compoundp-PI3K, p-AKT, p-mTORDose-dependent decrease in phosphorylation[1]
Atherosclerosis ModelHUVECsox-LDL + this compoundBeclin1, ATG5, LC3 II/LC3 ISignificantly increased expression[1]
Renal Fibrosis Model-This compoundCDH2, α-SMA, COL3A1, COL1A1Significantly downregulated expression[2][3]
Hepatitis B Virus (HBV) Model-This compoundIFN-β, IFIT1, ISG15, CXCL10Increased production and expression[4]
In Vitro Experiment: Inflammatory Marker AnalysisCell Line/ModelTreatmentInflammatory MarkerOutcome
Atherosclerosis ModelHUVECsox-LDL + this compoundTNF-α, IL-1βSignificantly decreased expression[1]
Liver Fibrosis ModelLX-2, HSC-T6 cellsThis compoundIL-6 (mRNA)Decreased expression[5]
Human Dental Pulp CellsLipopolysaccharide + this compoundIL-1β, TNF-α, ICAM-1, VCAM-1Inhibited expression[6]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and critical evaluation of the findings.

Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To induce an atherosclerotic model, HUVECs were treated with oxidized low-density lipoprotein (ox-LDL). This compound was then administered at varying concentrations to assess its effects.

Western Blot Analysis

Treated cells were lysed to extract total proteins. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against PI3K, AKT, mTOR, Beclin1, ATG5, LC3B, and β-actin overnight at 4°C. After washing, the membranes were incubated with secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence

HUVECs were seeded on coverslips and treated as described. The cells were then fixed, permeabilized, and blocked. Incubation with a primary antibody against Beclin1 was performed overnight, followed by incubation with a fluorescently labeled secondary antibody. The nuclei were counterstained with DAPI. The slides were then observed under a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from treated cells using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using SYBR Green master mix on a real-time PCR system. The relative mRNA expression of target genes was calculated using the 2-ΔΔCt method, with GAPDH as the internal control.

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants were measured using commercially available ELISA kits, following the manufacturer's instructions.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and the workflow for its validation.

Schisandrin_C_Validation_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation Network Pharmacology Network Pharmacology Target Prediction Target Prediction Network Pharmacology->Target Prediction Molecular Docking Molecular Docking Molecular Docking->Target Prediction Cell Culture Models Cell Culture Models Target Prediction->Cell Culture Models Hypothesis Biochemical Assays Biochemical Assays Cell Culture Models->Biochemical Assays Molecular Biology Assays Molecular Biology Assays Cell Culture Models->Molecular Biology Assays Validated Mechanisms Validated Mechanisms Biochemical Assays->Validated Mechanisms Confirmation Molecular Biology Assays->Validated Mechanisms Confirmation

Caption: Workflow from in silico prediction to in vitro validation of this compound's bioactivity.

PI3K_AKT_mTOR_Pathway SchisandrinC This compound PI3K PI3K SchisandrinC->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to the induction of autophagy.

cGAS_STING_Pathway SchisandrinC This compound STING STING SchisandrinC->STING promotes activation cGAS cGAS cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_beta IFN-β Production IRF3->IFN_beta

Caption: this compound enhances the cGAS-STING signaling pathway, boosting interferon production.[4]

References

Schisandrin C's Engagement with the PI3K/AKT/mTOR Pathway: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Schisandrin C's performance against other alternatives in modulating the PI3K/AKT/mTOR signaling cascade, supported by experimental data and detailed protocols for researchers and scientists.

This compound, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest within the scientific community for its diverse pharmacological activities. Emerging evidence has specifically pointed towards its interaction with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer and other diseases. This guide provides a comprehensive comparison of this compound's activity on this pathway, presenting available experimental data alongside established inhibitors and offering detailed protocols for key validation assays.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and related compounds on cell viability and the PI3K/AKT/mTOR pathway. It is important to note that direct comparative studies of this compound with well-known PI3K/AKT/mTOR inhibitors in the same cancer cell lines are limited in the currently available literature. The data presented here is compiled from different studies and contexts to provide a broader understanding.

Table 1: Effect of this compound on PI3K/AKT/mTOR Pathway Protein Phosphorylation in HUVECs

TreatmentConcentrationp-PI3K (Relative Expression)p-Akt (Relative Expression)p-mTOR (Relative Expression)
Control-BaselineBaselineBaseline
ox-LDL (50 µg/mL)-IncreasedIncreasedIncreased
ox-LDL + this compoundLow DoseSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
ox-LDL + this compoundMedium DoseMore Significantly DecreasedMore Significantly DecreasedMore Significantly Decreased
ox-LDL + this compoundHigh DoseMost Significantly DecreasedMost Significantly DecreasedMost Significantly Decreased

Data adapted from a study on atherosclerosis in Human Umbilical Vein Endothelial Cells (HUVECs), showing a dose-dependent inhibitory effect of this compound on the phosphorylation of key pathway proteins.[1]

Table 2: IC50 Values of Schisandrin B (a related lignan) in Osteosarcoma Cell Lines

Cell LineIC50 Value (µM)
143B70.32
MG6358.68
Saos265.33
U2OS72.38

These values for Schisandrin B, a structurally similar compound, provide a reference for the potential cytotoxic activity of Schisandrins in cancer cells.

Table 3: IC50 Values of Established PI3K/AKT/mTOR Pathway Inhibitors

InhibitorTarget(s)Cell LineIC50 Value
WortmanninPan-PI3KVarious~5-200 nM
LY294002Pan-PI3KVarious~1-20 µM
MK-2206Pan-AktVarious~5-12 µM
RapamycinmTORC1Various~0.1-10 nM

These are approximate IC50 values for well-characterized inhibitors of the PI3K/AKT/mTOR pathway and serve as a benchmark for comparison.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's activity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or control vehicle for the desired duration (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins

This technique is used to detect and quantify the levels of total and phosphorylated proteins in the signaling pathway.

Materials:

  • Cells of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated PI3K, AKT, mTOR, and downstream targets)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture and treat cells with this compound or control as required for the experiment.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound or control for the specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Proliferation\n& Survival Cell Proliferation & Survival mTORC1->Cell Proliferation\n& Survival Promotes SchisandrinC This compound SchisandrinC->PI3K Inhibits SchisandrinC->AKT Inhibits SchisandrinC->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis start Seed Cells treatment Treat with this compound & Controls start->treatment mtt MTT Assay (Cell Viability) treatment->mtt western Western Blot (Protein Expression) treatment->western apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis analysis Quantitative Analysis & Comparison mtt->analysis western->analysis apoptosis->analysis

Caption: A generalized workflow for investigating this compound's cellular effects.

Discussion and Future Directions

The available data suggests that this compound can modulate the PI3K/AKT/mTOR pathway, primarily through the inhibition of key protein phosphorylation. However, the context of these findings is crucial. In a model of atherosclerosis, this compound demonstrates clear inhibitory effects. Conversely, in a cancer cell line under cytotoxic stress from cisplatin, an increase in Akt phosphorylation was observed with this compound treatment, suggesting a potential pro-survival role in that specific context. This highlights the complexity of this compound's activity and the need for further investigation.

For drug development professionals, several key questions remain:

  • What are the specific IC50 values of this compound for inhibiting PI3K, AKT, or mTOR kinases in various cancer cell lines? Direct kinase assays and comprehensive cell-based assays are needed to quantify its potency.

  • How does the activity of this compound compare directly with established PI3K/AKT/mTOR inhibitors like LY294002, Wortmannin, or newer clinical candidates in the same experimental systems? Head-to-head comparative studies are essential for positioning this compound in the therapeutic landscape.

  • What are the molecular determinants of sensitivity to this compound? Understanding the genetic and molecular background of responsive versus non-responsive cells will be critical for identifying potential patient populations.

  • What is the detailed mechanism of action? Does this compound directly bind to the ATP-binding pocket of these kinases, or does it act through an allosteric mechanism or by modulating upstream regulators?

References

comparative transcriptomics of cells treated with Schisandrin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Schisandrin C on various cell types as documented in recent scientific literature. This compound, a bioactive lignan isolated from the fruit of Schisandra chinensis, has demonstrated a range of pharmacological activities. This document summarizes key experimental findings, offering a comparative perspective on its molecular mechanisms across different pathological contexts.

Comparative Transcriptomic Analysis of this compound Treatment

The following table summarizes the key transcriptomic changes induced by this compound across different cell models and disease contexts. The data highlights the compound's impact on gene expression related to fibrosis, cancer immunity, and metabolic regulation.

Study Focus Cell/Animal Model Key Upregulated Genes/Pathways Key Downregulated Genes/Pathways Supporting Experimental Data
Anti-Renal Fibrosis [1][2]Human kidney tubular epithelial cells (HK-2), Gentamicin-induced zebrafish model-TGF-β signaling pathway, PI3K-Akt signaling pathwaySignificantly downregulated fibrosis markers: CDH2, α-SMA. Reduced collagen expressions: COL3A1, COL1A1.[1][2]
Antitumor Immunity [3][4]4T1 breast cancer and MC38 colon cancer mouse modelsType I IFN response, cGAS-STING pathway-RNA sequencing of MC38 tumors treated with this compound revealed 206 upregulated and 127 downregulated genes. GSEA showed enrichment of gene signatures related to immune responses.[3]
Atherosclerosis [5][6]ox-LDL-induced Human Umbilical Vein Endothelial Cells (HUVECs)PI3K/AKT/mTOR autophagy pathway-This compound was shown to interfere with the PI3K/AKT/mTOR pathway.[5] It also increased the expression of autophagy-related proteins like Beclin1.[6]
Lipid Accumulation [7][8]3T3-L1 adipocytesAMPK signaling pathwayAdipogenesis and lipolysis pathwaysDown-regulated mRNA expressions of C/EBPα, PPARγ, SREBP1c, aP2, and FAS.[7][8]
Anti-inflammation [9]LPS-induced RAW 264.7 macrophage cells-NLRP3 inflammasome pathwaySignificantly reduced gene expression levels of pro-inflammatory cytokines IL-1β, IL-6, and TNFα. Prevented the activation of NLRP3 and caspase-1.[9]

Experimental Protocols

This section details the methodologies employed in the cited research to investigate the transcriptomic effects of this compound.

Anti-Renal Fibrosis Study[1][2]
  • Cell Culture and Treatment: Human kidney tubular epithelial cells (HK-2) were used. The study induced renal fibrosis and then treated the cells with this compound.

  • Animal Model: A gentamicin-induced zebrafish model was established to assess the anti-renal fibrosis activity of this compound in vivo.

  • Transcriptomic Analysis: Transcriptomic analysis was performed on the cellular level to validate the efficacy and mechanisms of this compound. The specific methods for RNA sequencing and data analysis were not detailed in the provided abstracts.

  • Molecular Docking: Molecular docking technology was used to identify the binding affinity of this compound with Transforming Growth Factor Beta Receptor I (TGFBR1).

Antitumor Immunity Study[3][4]
  • Animal Models: 4T1 breast cancer and MC38 colon cancer tumor-bearing mice were utilized.

  • Treatment: Mice were treated with this compound.

  • Transcriptomic Analysis: RNA sequencing was performed on tumors from MC38 cell-bearing mice that were either untreated or treated with this compound.

  • Data Analysis: Gene Set Enrichment Analysis (GSEA), KEGG pathway analysis, and GO pathway analysis were conducted to identify upregulated pathways.

  • Validation Techniques: Quantitative real-time PCR (qRT-PCR) and flow cytometry were used to study the enhancing effects of this compound on the cGAS-STING pathway and antitumor immunity.

Atherosclerosis Study[5][6]
  • Cell Model: An atherosclerosis model was constructed using ox-LDL-induced Human Umbilical Vein Endothelial Cells (HUVECs).

  • Component Screening: High-performance liquid chromatography (HPLC) was used to detect components in Schisandra chinensis. Molecular docking was used to screen for effective ingredients.

  • Pathway Analysis: Network pharmacological predictions highlighted the PI3K/AKT/mTOR pathway as a key pharmacological pathway.

Lipid Accumulation Study[7][8]
  • Cell Culture: 3T3-L1 preadipocytes were used.

  • Differentiation and Treatment: Adipocyte differentiation was induced, and the cells were treated with this compound.

  • Analysis of Lipid Accumulation: The inhibitory effects of this compound on triglyceride accumulation were evaluated.

  • Gene Expression Analysis: The mRNA expressions of genes related to adipogenesis and lipolysis were measured.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and a general experimental workflow for transcriptomic analysis.

SchisandrinC_Anti_Fibrosis_Pathway cluster_TGFB TGF-β Signaling cluster_PI3K PI3K-Akt Signaling TGFB TGF-β TGFBR1 TGFBR1 TGFB->TGFBR1 SMADs SMADs TGFBR1->SMADs ECM Extracellular Matrix (Collagen, etc.) SMADs->ECM Promotes FibrosisMarkers Fibrosis Markers (CDH2, α-SMA) SMADs->FibrosisMarkers Promotes PI3K PI3K Akt Akt PI3K->Akt Akt->ECM Promotes Akt->FibrosisMarkers Promotes SchC This compound SchC->TGFBR1 Inhibits SchC->PI3K Regulates

Caption: this compound inhibits renal fibrosis by targeting the TGF-β and PI3K-Akt signaling pathways.

SchisandrinC_Antitumor_Immunity_Pathway SchC This compound cGAS_STING cGAS-STING Pathway SchC->cGAS_STING Enhances Type_I_IFN Type I IFN Response cGAS_STING->Type_I_IFN Activates Antitumor_Immunity Antitumor Immunity (T cells, NK cells) Type_I_IFN->Antitumor_Immunity Promotes Tumor_Growth Tumor Growth Antitumor_Immunity->Tumor_Growth Inhibits

Caption: this compound enhances antitumor immunity by activating the cGAS-STING pathway.

Transcriptomics_Workflow Cell_Treatment Cell Culture & This compound Treatment RNA_Extraction RNA Extraction Cell_Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEG, Pathway) Sequencing->Data_Analysis Validation Experimental Validation (qPCR, Western Blot) Data_Analysis->Validation

Caption: A general experimental workflow for comparative transcriptomic analysis.

References

Schisandrin C: A Comparative Analysis of its Neuroprotective Effects in Secondary Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Schisandrin C, a lignan isolated from the fruit of Schisandra chinensis, in secondary animal models of neurodegenerative diseases. Its performance is objectively compared with established therapeutic agents, Donepezil for Alzheimer's disease and Edaravone for cerebral ischemia, supported by experimental data from various preclinical studies.

Executive Summary

This compound has demonstrated significant neuroprotective potential in animal models of both Alzheimer's disease and cerebral ischemia. In models of Alzheimer's disease, this compound has been shown to improve cognitive function, reduce amyloid-beta (Aβ) plaque deposition, and protect against neuronal loss. Its efficacy in these models is comparable to that of Donepezil, a standard-of-care acetylcholinesterase inhibitor. In cerebral ischemia models, this compound effectively reduces infarct volume and improves neurological deficits, showing promise as a neuroprotective agent in the context of stroke. Its performance in these models is benchmarked against Edaravone, a free radical scavenger used in the treatment of acute ischemic stroke. The neuroprotective mechanisms of this compound are multifaceted, primarily involving the activation of the PI3K/Akt and Nrf2 signaling pathways, which lead to antioxidant and anti-inflammatory effects.

Comparison of Neuroprotective Efficacy

Alzheimer's Disease Models

This compound has been evaluated in amyloid-beta (Aβ)-induced mouse models of Alzheimer's disease, a common secondary animal model that recapitulates key pathological features of the disease. Its effects on cognitive performance, a critical translational endpoint, have been compared with those of Donepezil, a widely prescribed medication for Alzheimer's disease.

Table 1: Comparison of this compound and Donepezil in Aβ-Induced Alzheimer's Disease Mouse Models

ParameterThis compoundDonepezilAnimal Model
Dosage 10, 20 mg/kg/day (oral)3 mg/kg/day (oral)SAMP8 mice
Treatment Duration 2 months2 monthsSAMP8 mice
Cognitive Function (Morris Water Maze) Significantly reduced escape latencySignificantly reduced escape latencySAMP8 mice[1]
Aβ Plaque Burden Data not available in comparative studiesSignificantly reduced in Tg2576 mice (4 mg/kg)[2]Tg2576 mice
Synaptic Density Data not available in comparative studiesSignificantly increased in Tg2576 mice (4 mg/kg)[2]Tg2576 mice

Note: Direct head-to-head comparative studies are limited. Data is compiled from separate studies using similar models.

Cerebral Ischemia Models

The neuroprotective effects of this compound have also been investigated in the middle cerebral artery occlusion (MCAO) model, a widely used animal model of ischemic stroke. Its ability to reduce brain damage and improve functional outcomes has been assessed relative to Edaravone, an approved treatment for acute ischemic stroke.

Table 2: Comparison of this compound and Edaravone in MCAO Mouse Models of Cerebral Ischemia

ParameterThis compoundEdaravoneAnimal Model
Dosage Data on specific dosage for infarct volume reduction in comparable models needs further targeted research.3 mg/kg (intraperitoneal)C57BL/6J mice[3]
Infarct Volume Reduction Reported to reduce infarct volume, but specific quantitative data for direct comparison is needed.Improved structural outcome by 25.5% (meta-analysis of animal studies)[4][5]Various focal ischemia models
Neurological Deficit Score Reported to improve neurological function.Improved functional outcome by 30.3% (meta-analysis of animal studies)[4][5]Various focal ischemia models

Note: The data for Edaravone is derived from a systematic review and meta-analysis of multiple animal studies. Specific quantitative data for this compound in a directly comparable MCAO model with these endpoints requires further dedicated studies.

Experimental Protocols

Alzheimer's Disease Model: Aβ-Induced Cognitive Impairment
  • Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) mice, which spontaneously develop age-related learning and memory deficits, are often used. Alternatively, transgenic models like the Tg2576 mouse, which overexpresses a mutant form of human amyloid precursor protein, are employed[2][6].

  • Drug Administration:

    • This compound: Administered orally at doses of 10-20 mg/kg/day for a duration of 2 months[1].

    • Donepezil: Administered orally at a dose of 3 mg/kg/day for 2 months[1]. In other studies, it has been given in drinking water at 1, 2, and 4 mg/kg[2].

  • Behavioral Assessment (Morris Water Maze):

    • Acquisition Phase: Mice are trained for several consecutive days to find a hidden platform in a circular pool of opaque water. The escape latency (time to find the platform) is recorded[7][8].

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory[8].

  • Histopathological and Biochemical Analysis:

    • Brain tissue is collected for analysis of Aβ plaque burden using immunohistochemistry and ELISA[2].

    • Synaptic density can be quantified using electron microscopy[2].

Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)
  • Animal Model: Adult male C57BL/6J mice or Sprague-Dawley rats are commonly used.

  • MCAO Procedure: The middle cerebral artery is occluded for a specific duration (e.g., 60-90 minutes) by inserting a filament, followed by reperfusion to mimic ischemic stroke[3].

  • Drug Administration:

    • This compound: Administration protocols in MCAO models vary, and specific details for direct comparison need to be consolidated from targeted studies.

    • Edaravone: Typically administered intraperitoneally at a dose of 3 mg/kg immediately after reperfusion[3].

  • Outcome Measures:

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted area, which is then quantified[9][10][11].

    • Neurological Deficit Score: A graded scoring system is used to assess motor and neurological function post-MCAO[9][12].

Mechanistic Insights: Signaling Pathways

The neuroprotective effects of this compound are attributed to its modulation of key intracellular signaling pathways that regulate cellular responses to oxidative stress and inflammation.

SchisandrinC_Pathway cluster_0 This compound Action cluster_1 PI3K/Akt Signaling Pathway cluster_2 Nrf2 Signaling Pathway cluster_3 Neuroprotective Outcomes Schisandrin_C This compound PI3K PI3K Schisandrin_C->PI3K Activates Nrf2 Nrf2 Schisandrin_C->Nrf2 Promotes Dissociation Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2_activation_Akt Nrf2 Activation Akt->Nrf2_activation_Akt Promotes Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Neuroprotection Neuroprotection (Anti-oxidation, Anti-inflammation) Antioxidant_Genes->Neuroprotection Leads to

Caption: this compound signaling pathways.

This compound activates the PI3K/Akt pathway, which in turn can lead to the phosphorylation and inhibition of GSK-3β, a kinase implicated in tau hyperphosphorylation in Alzheimer's disease. Furthermore, Akt can promote the activation of Nrf2. This compound also directly promotes the dissociation of Nrf2 from its inhibitor Keap1. Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[13][14][15][16]. This dual action on the PI3K/Akt and Nrf2 pathways underlies its potent antioxidant and anti-inflammatory effects, contributing to its overall neuroprotective profile.

Experimental_Workflow cluster_AD Alzheimer's Disease Model cluster_CI Cerebral Ischemia Model AD_Model Aβ-induced or Transgenic Mouse Model AD_Treatment Treatment: This compound or Donepezil AD_Model->AD_Treatment AD_Behavior Behavioral Testing (Morris Water Maze) AD_Treatment->AD_Behavior AD_Analysis Biochemical & Histological Analysis AD_Behavior->AD_Analysis AD_Outcome Cognitive Function Aβ Pathology AD_Analysis->AD_Outcome CI_Model MCAO Mouse Model CI_Treatment Treatment: This compound or Edaravone CI_Model->CI_Treatment CI_Neuro Neurological Scoring CI_Treatment->CI_Neuro CI_Analysis Infarct Volume Measurement (TTC) CI_Neuro->CI_Analysis CI_Outcome Functional Recovery Brain Damage CI_Analysis->CI_Outcome

Caption: Experimental workflows.

Conclusion

This compound demonstrates compelling neuroprotective effects in secondary animal models of Alzheimer's disease and cerebral ischemia. Its efficacy in improving cognitive deficits in Alzheimer's models and reducing infarct size in stroke models positions it as a promising candidate for further preclinical and clinical investigation. The underlying mechanisms, centered on the activation of the PI3K/Akt and Nrf2 signaling pathways, provide a strong rationale for its therapeutic potential in neurodegenerative disorders characterized by oxidative stress and inflammation. While direct comparative data with standard-of-care agents like Donepezil and Edaravone is still emerging, the existing evidence suggests that this compound warrants significant attention from the research and drug development community. Future studies should focus on head-to-head comparisons in standardized animal models to further delineate its therapeutic potential.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Schisandrin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Schisandrin C, a bioactive lignan with significant therapeutic potential, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Due to its classification as a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects, specific procedures must be followed to mitigate risks.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding hazardous waste management.

Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or other chemically resistant material).

  • Use safety glasses or goggles.

  • A lab coat is mandatory.

  • In case of dust generation, use a respirator with an appropriate filter.

In Case of a Spill:

  • Evacuate the immediate area to prevent exposure.

  • Ventilate the area, if possible.

  • For small spills, carefully sweep up the solid material, avoiding dust generation. For liquid spills, use an inert absorbent material.

  • Place the collected material into a clearly labeled, sealed container for hazardous waste.[3]

  • Do not allow the spilled material to enter drains or waterways.[4]

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound and its contaminated materials. This process is designed to be a general guideline; always defer to your institution's specific protocols and local regulations.

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Collect all solid this compound waste (e.g., unused compound, contaminated consumables like weigh boats, pipette tips, and gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions containing this compound, collect them in a separate, compatible, and labeled liquid hazardous waste container.

  • Labeling of Waste Containers:

    • The waste container must be labeled with the words "Hazardous Waste."

    • The label must clearly identify the contents, including "this compound" and any solvents used.

    • Indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").

    • Include the accumulation start date and the name of the generating laboratory/researcher.

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

    • The storage area should be away from incompatible materials.

  • Arranging for Disposal:

    • As per the GHS precautionary statement P501, dispose of the contents and container through a licensed hazardous-waste disposal contractor or a designated collection site.[1][5][6]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.[3]

Quantitative Data for this compound

PropertyValueSource
Molecular FormulaC₂₂H₂₄O₆PubChem[2]
Molecular Weight384.4 g/mol PubChem[2]
GHS Hazard CodesH302, H400, H410PubChem[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory requirements are met throughout the process.

Schisandrin_C_Disposal_Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage and Disposal A Consult SDS and Local Regulations B Wear Appropriate PPE A->B C Segregate this compound Waste B->C D Place in Labeled Hazardous Waste Container C->D E Store in Secondary Containment D->E F Contact EHS for Pickup E->F G Disposal by Licensed Contractor F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Schisandrin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Schisandrin C, a bioactive lignan with promising applications in cancer, Alzheimer's disease, and liver disease research.[1] Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE based on the associated risks.

Area of Protection Required PPE Specifications and Rationale
Eye Protection Safety glasses with side shields or gogglesEssential to prevent eye contact with the powder or solutions, which could cause irritation.[2]
Hand Protection Nitrile or latex glovesImperative to prevent skin contact. Contaminated gloves should be disposed of immediately.[2]
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when there is a risk of generating dust. This minimizes inhalation of the compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[2]

Operational Plan: From Receipt to Experimentation

A structured operational plan ensures that this compound is handled safely and efficiently at every stage of the research process.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_cleanup Cleanup and Disposal receiving Receiving storage Storage receiving->storage Verify Integrity weighing Weighing storage->weighing Transport in Secondary Container dissolving Dissolving weighing->dissolving In Fume Hood experiment Experimental Use dissolving->experiment cleanup Decontamination experiment->cleanup disposal Waste Disposal cleanup->disposal

Figure 1: Standard workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label and safety information are intact.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures are -20°C for long-term stability (up to 1 year) or -80°C for extended periods (up to 2 years).[1]

  • Preparation for Use:

    • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Weighing: Use a dedicated, clean weighing area within the fume hood.

    • Dissolution: this compound is soluble in DMSO.[4] Prepare solutions in the fume hood, adding the solvent to the powder slowly to avoid splashing.

  • Experimental Use: When using this compound in experiments, ensure that all procedures are performed in a designated area. Avoid cross-contamination with other materials.

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a thorough rinse.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

For spills, evacuate the area and ensure adequate ventilation.[2] Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal waste_source This compound Waste (Unused solid, solutions, contaminated materials) solid_waste Solid Chemical Waste waste_source->solid_waste Unused powder, contaminated gloves, paper towels liquid_waste Liquid Chemical Waste waste_source->liquid_waste Unused solutions, rinsates sharps_waste Contaminated Sharps waste_source->sharps_waste Contaminated needles, pipette tips disposal_container Labeled, Sealed Hazardous Waste Container solid_waste->disposal_container liquid_waste->disposal_container sharps_waste->disposal_container waste_pickup Scheduled Hazardous Waste Pickup disposal_container->waste_pickup

Figure 2: Decision-making workflow for the disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Unused this compound powder and contaminated materials (e.g., gloves, weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound and solvent rinsates should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

    • Sharps: Contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container.

  • Container Management: All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the chemical name "this compound." Keep containers sealed when not in use.

  • Final Disposal: Dispose of all this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[2]

By implementing these safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.